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  • Product: Azecan-2-one
  • CAS: 6142-53-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Azecan-2-one (Caprinolactam): A Technical Guide

The Physicochemical Properties of Azecan-2-one: A Technical Guide is detailed below. Executive Summary Azecan-2-one (commonly known as Caprinolactam or 2-Azacyclodecanone ) is the 10-membered cyclic amide (lactam) derive...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Properties of Azecan-2-one: A Technical Guide is detailed below.

Executive Summary

Azecan-2-one (commonly known as Caprinolactam or 2-Azacyclodecanone ) is the 10-membered cyclic amide (lactam) derived from decanoic acid precursors.[1] Unlike the widely utilized


-caprolactam (6-membered, Nylon 6 precursor) and laurolactam (12-membered, Nylon 12 precursor), azecan-2-one occupies the "medium-ring" niche (8–11 atoms).[1] This structural positioning imparts unique physicochemical characteristics driven by transannular strain and conformational flexibility.

This guide provides a definitive technical profile of azecan-2-one, focusing on its thermodynamic behavior, synthesis via the Beckmann rearrangement, and utility as a monomer for Nylon 10 (Polyamide 10) .

Molecular Architecture & Conformational Dynamics

The 10-membered ring of azecan-2-one is characterized by significant transannular strain (Prelog strain), arising from the forced proximity of hydrogen atoms across the ring. Unlike small rings (rigid) or large rings (flexible, behaving like linear chains), azecan-2-one exists in a dynamic equilibrium of conformers.[1]

  • Cis/Trans Isomerism: A defining feature of medium-ring lactams (8- to 10-membered) is the existence of the amide bond in both cis and trans configurations.[1] In azecan-2-one, the trans isomer is often thermodynamically favored in solution, whereas the cis form may predominate in the crystal lattice to maximize intermolecular hydrogen bonding.

  • Ring Strain: The enthalpy of polymerization (

    
    ) is driven by the release of this ring strain. Azecan-2-one possesses moderate strain (approx. 3–5 kcal/mol), making its ring-opening polymerization (ROP) thermodynamically favorable but kinetically distinct from the highly strained caprolactam.[1]
    

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models for azecan-2-one (CAS: 6142-53-6).

Table 1: Key Physicochemical Properties[2][3]
PropertyValue / DescriptionSource/Notes
IUPAC Name Azecan-2-one
Common Names Caprinolactam, 2-Azacyclodecanone,

-Decanolactam
CAS Number 6142-53-6
Molecular Formula

Molecular Weight 155.24 g/mol
Physical State Low-melting solid or liquidDependent on cis/trans ratio and purity.[1]
Melting Point -2°C to +35°C Pure trans-isomer is often liquid; cis-rich fractions crystallize higher.[1]
Boiling Point 95°C @ 5 mmHgExtrapolates to approx. 260–270°C at atm pressure.[1]
Density 0.980 – 1.02 g/cm³ Standard liquid density for medium lactams.[1]
LogP (Octanol/Water) 1.51 – 2.30 Predicted.[1] More lipophilic than caprolactam (LogP ~0.12).[1]
Solubility Soluble in ethanol, benzene, chloroform.Limited water solubility compared to smaller lactams.
Refractive Index

Estimated based on homologous series.[1]

Synthesis: The Beckmann Rearrangement[4]

The primary industrial and laboratory route to azecan-2-one is the Beckmann Rearrangement of cyclodecanone oxime. This acid-catalyzed rearrangement inserts a nitrogen atom into the cyclic ketone framework.

Experimental Protocol
  • Oximation: Cyclodecanone is reacted with hydroxylamine hydrochloride (

    
    ) in a buffered aqueous/alcoholic solution to yield cyclodecanone oxime.[1]
    
  • Rearrangement: The oxime is treated with a strong acid catalyst (e.g., Polyphosphoric acid, Sulfuric acid, or Thionyl chloride) to induce ring expansion.

  • Purification: The crude lactam is neutralized, extracted into an organic solvent (e.g., dichloromethane), and purified via vacuum distillation.

Visualization: Synthesis Pathway

BeckmannRearrangement Figure 1: Synthesis of Azecan-2-one via Beckmann Rearrangement of Cyclodecanone Oxime. Cyclodecanone Cyclodecanone (C10 Ketone) Oxime Cyclodecanone Oxime (Intermediate) Cyclodecanone->Oxime + NH2OH·HCl - H2O Azecan2One Azecan-2-one (10-Membered Lactam) Oxime->Azecan2One Beckmann Rearrangement (H2SO4 / PPA / SOCl2) Ring Expansion

Polymerization: Route to Nylon 10

Azecan-2-one serves as the monomer for Nylon 10 (Polyamide 10) .[1] Unlike Nylon 6,10 (a condensation polymer of sebacoyl chloride and hexamethylene diamine), Nylon 10 is a polylactam formed via Ring-Opening Polymerization (ROP) .[1]

Anionic Ring-Opening Polymerization (AROP)

The anionic route is preferred for its speed and ability to proceed at lower temperatures, minimizing side reactions.

Reagents:

  • Initiator: Strong base (e.g., Sodium Caprolactamate, NaH, or Magnesium Bromide salts).[1]

  • Activator: N-Acetyl caprolactam or Isocyanates (promotes rapid initiation).[1]

Mechanism:

  • Initiation: The base deprotonates the lactam amide group, creating a nucleophilic lactam anion.

  • Propagation: The anion attacks the carbonyl carbon of another lactam ring (or the activated N-acyl species), opening the ring and regenerating the anion at the chain end.

  • Termination: Protonation or consumption of monomer.

Visualization: Polymerization Mechanism

ROP_Mechanism Figure 2: Anionic Ring-Opening Polymerization (AROP) of Azecan-2-one to Nylon 10. Monomer Azecan-2-one (Monomer) Anion Lactam Anion (Nucleophile) Monomer->Anion Base (NaH) Intermediate Ring-Opening Intermediate Anion->Intermediate + Activator/Monomer Nucleophilic Attack Activator N-Acyl Activator Intermediate->Anion Regeneration of Anion Polymer Nylon 10 (Polyamide 10) Intermediate->Polymer Propagation (Chain Growth)

[1]

Applications & Comparative Analysis

Nylon 10 derived from azecan-2-one offers a specific balance of properties between Nylon 6 and Nylon 12.

  • Moisture Absorption: Lower than Nylon 6 due to the higher carbon-to-amide ratio (9:1 vs 5:1), resulting in better dimensional stability in humid environments.[1]

  • Flexibility: The longer methylene segments impart greater flexibility and impact resistance compared to Nylon 6.

  • Melting Point: Nylon 10 typically melts around 188–190°C , which is lower than Nylon 6 (220°C) but higher than Nylon 12 (178°C), offering a useful processing window.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70523, Azacycloundecan-2-one (Homolog Reference).[1] Retrieved from [Link][1]

  • White Rose eTheses Online (2022). Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries. (Contains experimental details on azecan-2-one synthesis). Retrieved from [Link]

  • Polymer Science Learning Center. Polymerization of Nylon 6 and Nylon 6,10. (Contextual reference for AROP mechanisms). Retrieved from [Link][1]

Sources

Exploratory

Molecular structure and conformation of azecan-2-one

An In-Depth Technical Guide to the Molecular Structure and Conformation of Azecan-2-one For Researchers, Scientists, and Drug Development Professionals Abstract Azecan-2-one, a 10-membered lactam, represents a fascinatin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Azecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azecan-2-one, a 10-membered lactam, represents a fascinating and challenging scaffold within the realm of medium-sized rings. These rings (8-14 atoms) occupy a unique chemical space where conformational behavior is not dictated by the well-understood principles governing small or large rings, but rather by a complex interplay of torsional strain, van der Waals repulsions, and transannular interactions. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of azecan-2-one. We will delve into the theoretical underpinnings of its conformational preferences, detail the primary experimental and computational methodologies for its characterization, and discuss the implications of its structure in the context of medicinal chemistry. This document serves as a technical resource for researchers aiming to understand, modify, or utilize this intriguing molecular framework.

The Challenge and Significance of Medium-Sized Lactams

Medium-sized rings are notoriously complex. Unlike the rigid and predictable chair conformation of cyclohexane, 10-membered rings like azecan-2-one can adopt multiple low-energy conformations separated by small energetic barriers. This conformational flexibility is primarily driven by the need to minimize unfavorable transannular interactions—repulsive forces between atoms across the ring.[1][2] The presence of a planar amide bond within the azecan-2-one ring introduces additional constraints, further shaping its conformational possibilities.

The study of such molecules is not merely an academic exercise. Medium-sized lactams are considered under-represented in screening libraries but hold significant potential in drug discovery, offering unique three-dimensional structures for targeting protein-protein interactions or fitting into complex binding pockets.[3][4] A thorough understanding of the conformational preferences of the azecan-2-one scaffold is therefore a critical prerequisite for its successful application in the design of novel therapeutics.

Molecular Structure: The Foundational Blueprint

The fundamental structure of azecan-2-one (C₉H₁₇NO) consists of a 10-membered ring containing nine carbon atoms and one nitrogen atom, with a carbonyl group at the C2 position.[5] The most significant structural feature is the secondary amide (lactam) group.

  • Amide Planarity: The C(O)-N bond possesses significant double-bond character due to resonance, forcing the atoms of the amide group (O=C-N-H) to lie in a single plane. This planarity is a major constraining element on the overall ring conformation.

  • Bond Lengths and Angles: Standard bond lengths and angles are expected for the aliphatic portions of the ring. However, transannular strain can cause slight distortions from ideal tetrahedral geometries for the sp³-hybridized carbons.[2]

The key to understanding azecan-2-one lies in moving beyond this static picture to explore its dynamic conformational behavior.

The Dynamic Landscape: Conformational Analysis

The conformational space of a 10-membered ring is vast. Computational studies on analogous carbocycles (cyclodecane) and other medium-sized rings suggest a landscape populated by several low-energy conformers, often with names derived from their resemblance to cyclohexane conformations (e.g., Boat-Chair-Boat).[1] For azecan-2-one, the transannular hydrogen-hydrogen repulsions are the dominant destabilizing forces that the molecule contorts itself to avoid.

The diagram below illustrates the conceptual relationship between different potential energy minima on the conformational surface. The molecule can interconvert between these forms, and the dominant conformation in a given environment (solution vs. solid-state) will be the one with the lowest free energy.

Conformational_Landscape cluster_energy Relative Energy A Conformer A (Global Minimum) B Conformer B A->B ΔG(A-B) C Conformer C A->C ΔG(A-C) D Transition State B->D C->D caption Conceptual Energy Surface of Azecan-2-one Computational_Workflow start Initial 3D Structure of Azecan-2-one mm_search Conformational Search (Molecular Mechanics - e.g., MMFF94) start->mm_search clustering Cluster Geometries (Remove Duplicates) mm_search->clustering Generates hundreds of conformers qm_opt Geometry Optimization & Frequency (Quantum Mechanics - e.g., DFT B3LYP/6-31G*) clustering->qm_opt Select unique low-energy conformers for refinement spe Single Point Energy Calculation (Higher Level of Theory) qm_opt->spe Refines geometry & confirms energy minima analysis Analyze Results: - Relative Energies (ΔG) - Boltzmann Population - Geometric Parameters spe->analysis Provides highly accurate relative energies end Predicted Conformational Profile analysis->end

Sources

Foundational

The Thermodynamic Landscape of 10-Membered Lactams: A Technical Guide

Topic: Thermodynamic Stability of 10-Membered Lactams Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Medium-Ring Paradox In the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 10-Membered Lactams Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Medium-Ring Paradox

In the structural hierarchy of macrocycles, 10-membered lactams (azacyclodecan-2-ones) occupy a unique and often troublesome "Goldilocks" zone. Unlike stable 5-6 membered rings or flexible 14+ membered macrocycles, 10-membered rings sit at the apex of Prelog strain (transannular interaction).

For medicinal chemists, these rings are high-value targets.[1] They offer a specific curvature and rigidity ideal for peptidomimetics (mimicking


-turns) but are notoriously difficult to synthesize and stabilize. This guide dissects the thermodynamic forces governing these systems, focusing on the critical cis/trans amide equilibrium —a phenomenon almost exclusive to this ring size.

Thermodynamic Fundamentals

The Enthalpic Penalty (Strain Energy)

The thermodynamic instability of 10-membered lactams is primarily enthalpic. While large rings (


) are essentially strain-free, 10-membered rings possess significant strain energy, estimated at 12–14 kcal/mol  (comparable to cyclodecane).

This strain arises from three competing forces:

  • Pitzer Strain (Torsional): Inability to achieve perfectly staggered conformations due to ring constraints.

  • Baeyer Strain (Angle): Distortion of bond angles to close the ring.

  • Prelog Strain (Transannular): The dominant factor. In a 10-membered ring, hydrogen atoms on opposite sides of the ring are forced into van der Waals contact (approx. 1.8–2.2 Å), creating a repulsive "core."

The Amide Bond Influence

Replacing a methylene (-CH₂-) unit with an amide (-NH-CO-) group alters this landscape. The amide bond demands planarity (


 hybridization), which:
  • Reduces Transannular Strain: Removes one set of conflicting inward-pointing hydrogens.

  • Increases Angle Strain: The rigid planar unit (

    
     angles) fights against the ring's tendency to pucker.
    
Visualizing the Energy Landscape

The following diagram illustrates the relative strain energy of cycloalkanes/lactams, highlighting the "danger zone" of medium rings.

StrainEnergy cluster_0 Thermodynamic Stability Profile Small Small Rings (3-4) High Angle Strain Common Common Rings (5-7) Min. Strain Small->Common Strain Relief Medium Medium Rings (8-11) Max Prelog Strain (10-membered peak) Common->Medium Entropy Loss + Transannular Clash Large Large Rings (12+) Strain Free Medium->Large Flexibility Regained Lactam10 10-Membered Lactam (Azacyclodecan-2-one) Medium->Lactam10 Subset

Figure 1: Comparative strain energy profile. Note that 10-membered rings represent a local maximum in strain energy due to transannular interactions.

The Cis/Trans Amide Equilibrium[2]

The most critical thermodynamic feature of 10-membered lactams is the cis/trans isomerism of the amide bond.

  • Small Rings (

    
    ):  Exclusively cis (Z). The trans isomer is too strained to exist.
    
  • Large Rings (

    
    ):  Predominantly trans (E), similar to acyclic amides.
    
  • The 10-Membered Crossover: This is the tipping point.

    • The trans-isomer is often the thermodynamically stable form in the crystal state for 10-membered lactams (e.g., pelargolactam derivatives).

    • However, the energy barrier between cis and trans is low enough that they often exist in equilibrium in solution.

    • Data Point: Crystal structures of 4,4,7,7-tetramethylazacyclodecan-2-one confirm a distorted trans-amide conformation [1].[2]

Structural Conformation (BCB)

To accommodate the trans-amide and minimize transannular repulsion, the carbon skeleton typically adopts a Boat-Chair-Boat (BCB) type conformation. This specific folding allows the ring to "stomach" the strain, but it renders the molecule rigid compared to its all-carbon counterpart.

Synthetic Challenges & Strategies

Synthesizing these rings requires overcoming an unfavorable


. The reaction is fighting both Enthalpy (

due to strain) and Entropy (

due to cyclization).
Kinetic vs. Thermodynamic Control

Direct cyclization (e.g., macrolactamization) often fails for 10-membered rings because the transition state is highly strained. Dimerization (forming a 20-membered ring) is often kinetically favored.

Preferred Strategy: Ring Expansion (SuRE) Successive Ring Expansion (SuRE) or "Zip" reactions allow a smaller, stable ring to expand into a 10-membered lactam. This works by:

  • Pre-organization: The precursor is already cyclic, reducing the entropic cost.

  • Thermodynamic Trap: Using a reaction that forms a highly stable bond (e.g., amide) to "pay" for the ring strain.

Experimental Workflow: Ring Expansion

SynthesisWorkflow cluster_1 Expansion Cascade Step Step Critical Critical Result Result Start Linear/Small Ring Precursor (Activated Amide/Imide) Step1 Step 1: Nucleophilic Attack (Side chain insertion) Start->Step1 Step2 Step 2: Intermediate Collapse (Tetrahedral Intermediate) Step1->Step2 Barrier CRITICAL: Transannular Barrier (Transition State Strain) Step2->Barrier ResultNode 10-Membered Lactam (Thermodynamic Product) Barrier->ResultNode Expansion

Figure 2: Ring expansion logic. The transition state barrier is the primary hurdle, often requiring specific solvents (e.g., methanol) to stabilize polar intermediates.

Experimental Protocols: Validating Stability

To confirm the thermodynamic status of a synthesized 10-membered lactam, the following self-validating protocols are recommended.

Protocol: Variable Temperature (VT) NMR for Cis/Trans Ratio

Objective: Determine the coalescence temperature (


) and rotational barrier (

) of the amide bond.

Materials:

  • 5-10 mg of purified 10-membered lactam.

  • Deuterated solvent with high boiling point (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • 600 MHz NMR Spectrometer.

Methodology:

  • Baseline Scan (298 K): Acquire

    
     NMR. Look for peak doubling (indicative of rotamers). In 10-membered lactams, the 
    
    
    
    -protons often appear as distinct multiplets for cis and trans forms.
  • Stepwise Heating: Increase temperature in 10 K increments (e.g., 298K

    
     373K).
    
  • Observation: Monitor the merging of the

    
    -proton signals.
    
  • Calculation: Use the coalescence equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is coalescence temp (K) and
    
    
    is peak separation (Hz) at slow exchange.

Interpretation:

  • If peaks merge

    
    : Low barrier, rapid interconversion (flexible).
    
  • If peaks remain distinct

    
    : High barrier, rigid conformation (likely locked in trans or cis).
    
Quantitative Data Summary
ParameterValue / RangeNotes
Strain Energy ~12–14 kcal/molPeak of the "Medium Ring" strain curve.
Amide Configuration Trans (preferred)Can exist as mixture; trans favored in crystal [1].
Transannular Contact 1.8 – 2.2 ÅH...H repulsion across the ring (Prelog strain).
Rotational Barrier 15–20 kcal/molHigh barrier due to ring constraint + amide resonance.

References

  • Conformational similarities and structures of two isomeric ten-membered ring lactams. Source: Acta Crystallographica Section C (1985).[2] URL:[Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion. Source: RSC Chemical Biology (2022).[3] URL:[Link]

  • The most reactive amide as a transition-state mimic for cis-trans interconversion. Source: Journal of the American Chemical Society (2015).[4] URL:[Link]

  • Transannular interactions in medium-ring carbocycles. Source: DuEPublico (University of Duisburg-Essen). URL:[Link]

Sources

Exploratory

The Medium-Sized Ring Gap: Navigating the History and Synthesis of 8-to-11-Membered Lactams

Executive Summary In drug discovery, the "medium-sized ring gap" (8- to 11-membered rings) represents a historical discontinuity in synthetic capability. While 5- and 6-membered rings are kinetically favored and macrocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the "medium-sized ring gap" (8- to 11-membered rings) represents a historical discontinuity in synthetic capability. While 5- and 6-membered rings are kinetically favored and macrocycles (>12 members) benefit from quasi-acyclic behavior, medium-sized lactams have notoriously suffered from a "perfect storm" of entropic disfavor and enthalpic strain.

This technical guide analyzes the evolution of medium-ring lactam synthesis, moving from the brute-force high-dilution techniques of the 20th century to modern catalytic solutions like Ring-Closing Metathesis (RCM). It provides actionable protocols and mechanistic insights for medicinal chemists seeking to exploit this underutilized chemical space for peptidomimetics and novel pharmacophores.

Part 1: The Thermodynamic & Kinetic Conundrum

To understand the history of this field, one must first quantify the difficulty. The seminal work by Illuminati and Mandolini established the kinetic benchmarks for ring closure, revealing a dramatic minimum in rate constants for 8- to 11-membered rings.

The Barriers[1]
  • Entropic Barrier (

    
    ):  As chain length increases, the probability of the two reactive termini meeting decreases. This is the primary barrier for macrocycles.
    
  • Enthalpic Barrier (

    
    ):  Unique to medium rings, this involves:
    
    • Pitzer Strain: Torsional strain due to imperfect staggering of methylene groups.

    • Transannular (Prelog) Strain: Steric repulsion between substituents (or hydrogens) on opposite sides of the ring, forcing the ring into high-energy conformations.[1]

The combination of these factors creates a kinetic "dead zone" where intermolecular polymerization often outcompetes intramolecular cyclization.

Visualization: The Kinetic V-Curve

The following diagram illustrates the relative rates of lactonization/lactamization across ring sizes, highlighting the "Medium-Ring Gap."

KineticCurve Small Small Rings (3-5) High Strain High Probability Common Common Rings (5-7) Low Strain High Rate Small->Common Fastest Medium Medium Gap (8-11) High Enthalpic Strain Low Entropy (Rate min at k_8-k_9) Common->Medium Rate Drop (10^3 - 10^5 fold) Large Macrocycles (12+) Low Strain Low Entropy Medium->Large Rate Recovery Start Start->Small Fast End

Caption: Conceptual representation of ring-closure kinetics. Note the dramatic dip in the 8-11 membered region (Red), driven by transannular interactions.

Part 2: The Classical Era (1900s – 1980s)

Before the advent of transition metal catalysis, the synthesis of medium lactams relied on rearrangement reactions and extreme dilution.

The Beckmann Rearrangement

While the Beckmann rearrangement is the industrial standard for producing


-caprolactam (7-membered) from cyclohexanone oxime, it fails significantly for 8-membered rings (via cyclooctanone oxime).
  • Mechanism: Acid-mediated migration of the alkyl group anti to the hydroxyl leaving group.[2]

  • Failure Mode: In medium-sized rings, the required anti-periplanar conformation imposes severe transannular strain in the transition state. This often leads to Beckmann Fragmentation (forming nitriles) rather than expansion to the lactam.

High Dilution Techniques (Ruggli-Ziegler)

To overcome the entropic preference for intermolecular polymerization, chemists utilized the Ruggli-Ziegler dilution principle.

  • Protocol: Slow addition of the substrate into a large volume of solvent (often

    
     to 
    
    
    
    M).
  • Limitation: This is unscalable for drug development. Producing gram-scale quantities requires hundreds of liters of solvent, making it ecologically and economically non-viable.

Part 3: The Metathesis Revolution (1990s – Present)

The introduction of robust ruthenium carbenes (Grubbs I/II, Hoveyda-Grubbs) fundamentally altered the landscape. Ring-Closing Metathesis (RCM) became the first generalizable method to construct 8-11 membered lactams without extreme dilution.

Why RCM Succeeds

Unlike


 cyclizations, RCM is reversible and thermodynamically controlled (with ethylene release driving the equilibrium). The catalyst can pre-complex with the diene, bringing the termini into proximity (the "Thorpe-Ingold" effect of the catalyst), effectively lowering the entropic barrier.
Strategic Decision Tree: Synthesis Selection

Use this logic flow to select the appropriate methodology for your target scaffold.

SynthesisStrategy Start Target: Medium Ring Lactam (8-11) Check1 Is the precursor a cyclic ketone? Start->Check1 Check2 Does the scaffold have 1,n-dienes? Check1->Check2 No Beckmann Beckmann/Schmidt Rearrangement (Risk: Fragmentation) Check1->Beckmann Yes RCM Ring-Closing Metathesis (RCM) (Catalyst: Grubbs II/HG-II) Check2->RCM Yes (Standard) SmI2 SmI2-Mediated Cyclization (Ketyl-Olefin Coupling) Check2->SmI2 No (Carbonyl-Alkene) Optimization Add Lewis Acid (Ti(OiPr)4) or Conformational Lock RCM->Optimization Yield < 40%?

Caption: Decision matrix for medium-ring lactam synthesis. RCM is the preferred route for de novo synthesis, while rearrangements suit ring expansion.

Part 4: Comparative Data Analysis

The following table summarizes the efficiency of historical vs. modern methods for generating an 8-membered lactam (e.g., azocan-2-one derivatives).

MethodologyKey ReagentsTypical Conc. (M)Yield (8-Mem)Major Side ProductScalability
Direct Cyclization EDC/HOBt, HATU

< 20%Dimer/OligomerLow
Beckmann

or

Neat/High30-50%Nitrile (Frag.)High
Schmidt

, Acid
Moderate40-60%TetrazoleModerate
RCM (Gen 1) Grubbs I

40-60%DimerModerate
RCM (Gen 2) Grubbs II / HG-II

75-92% Dimer (Minor)High

Part 5: Validated Experimental Protocol

Target: Synthesis of an unsaturated 8-membered lactam via RCM. Context: Based on the "Zip-Down" approach used in Octalactin A libraries.

Precursor Synthesis (Causality Check)
  • Design: Construct a diene amide. One alkene is attached to the nitrogen (typically an allyl group), and the other is on the acyl chain (e.g., 5-hexenoic acid derivative).

  • Why: This sets up the 1,9-diene system required to close an 8-membered ring with the loss of ethylene (2 carbons).

The RCM Protocol (Self-Validating System)

Reagents:

  • Precursor:

    
    -allyl-5-hexenamide (1.0 equiv)
    
  • Catalyst: Grubbs 2nd Generation (G-II) (2-5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (Degassed)

  • Additive: Titanium isopropoxide (

    
    ) (Optional, 0.3 equiv)
    

Step-by-Step Workflow:

  • Degassing (Critical): Oxygen poisons the ruthenium carbene. Sparge DCM with Argon for 15 minutes.

  • Setup: Dissolve the diene amide in DCM to reach a concentration of 0.005 M to 0.01 M .

    • Note: While G-II allows higher concentrations than classical methods, 8-membered rings still require moderate dilution to suppress intermolecular metathesis (ADMET).

  • Lewis Acid Addition (The "Chelation" Hack): Add

    
    .
    
    • Mechanism:[2][3][4][5][6] The Lewis acid coordinates to the amide carbonyl oxygen. This prevents the amide oxygen from chelating to the Ruthenium center (which would deactivate the catalyst) and locks the conformation in a more favorable geometry for cyclization.

  • Catalyst Addition: Add G-II catalyst in one portion under Argon flow.

  • Reflux: Heat to reflux (

    
    ) for 2-4 hours.
    
    • Validation: Monitor by TLC.[1] The disappearance of the starting material and the appearance of a slightly more polar spot (the lactam) indicates progress.

  • Quenching: Add DMSO (50 equiv relative to catalyst) or vinyl ether to quench the active carbene. Stir for 12 hours.

  • Purification: Concentrate and purify via flash chromatography.

Troubleshooting
  • Problem: High dimerization observed.

    • Solution: Decrease concentration to 0.001 M or switch to slow addition of the catalyst over 1 hour.

  • Problem: No reaction.

    • Solution: The amide nitrogen might be coordinating Ru. Use the

      
       additive or switch to an 
      
      
      
      -protected precursor (e.g.,
      
      
      -Boc) to reduce Lewis basicity.

References

  • Illuminati, G., & Mandolini, L. (1981).[7] Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. [Link]

  • Maier, M. E. (2000). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction.[8] Angewandte Chemie International Edition, 39(12), 2073–2077. [Link]

  • Michaux, J., et al. (2008). Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. Journal of Combinatorial Chemistry, 10(4), 563–572. [Link]

  • Molander, G. A., & Harris, C. R. (1996). Sequencing Reactions with Samarium(II) Iodide. Chemical Reviews, 96(1), 307–338. [Link]

  • Galli, C., & Mandolini, L. (2000).[9] The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. European Journal of Organic Chemistry, 2000(18), 3117–3125. [Link]

Sources

Foundational

Thermodynamic Solubility Profile and Conformational Dynamics of Azecan-2-one in Organic Solvents

Executive Summary Azecan-2-one (also known as 9-nonanelactam or pelargolactam) is a 10-membered cyclic amide that serves as a critical scaffold in the synthesis of macrocycles, aza-sugars, and polyamides (Nylon-9). Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azecan-2-one (also known as 9-nonanelactam or pelargolactam) is a 10-membered cyclic amide that serves as a critical scaffold in the synthesis of macrocycles, aza-sugars, and polyamides (Nylon-9). Unlike smaller, rigid lactams, the medium-sized ring of azecan-2-one introduces unique transannular strain and conformational flexibility. As a Senior Application Scientist, I frequently observe that formulation and synthetic failures involving medium-sized lactams stem from a fundamental misunderstanding of their dissolution kinetics. This whitepaper provides an in-depth analysis of the solubility profile of azecan-2-one, bridging the gap between its complex conformational dynamics and practical, self-validating laboratory protocols.

Conformational Causality in Dissolution Kinetics

The solubility of azecan-2-one cannot be treated as a simple thermodynamic constant; it is deeply intertwined with its conformational isomerism.

Unlike smaller lactams (e.g., pyrrolidinones or caprolactam) which are rigidly locked in a cis-amide conformation due to ring strain, the 10-membered ring of azecan-2-one is large enough to accommodate a trans-amide bond. In the solid state, azecan-2-one exists as a heterogeneous mixture of cis and trans isomers[1].

When introduced to an organic solvent at 25°C, the solution eventually equilibrates to predominantly the trans isomer (comprising 90–95% of the population), with the cis isomer making up the remaining 5–10%[1]. However, the kinetics of reaching this equilibrium are critical: the cis form dissolves significantly more rapidly than the trans form at low temperatures (a phenomenon distinctly observable at −95°C)[1].

Expert Insight & Causality: If a researcher attempts to dissolve solid azecan-2-one directly in a cryocooled solvent (e.g., for a −78°C lithiation step), the differential dissolution rates of the solid isomers will result in a kinetically trapped, non-equilibrium ratio of cis/trans isomers in solution. Because the geometry of the amide bond dictates its reactivity toward electrophiles, this kinetic trapping leads to unpredictable yields. Therefore, azecan-2-one must always be fully dissolved and equilibrated at room temperature before being subjected to cryogenic cooling [2].

Solubility Profile in Key Solvents

The solubility of azecan-2-one is governed by the competition between its highly polar amide group (capable of strong intermolecular hydrogen bonding) and its bulky, lipophilic 8-carbon aliphatic backbone.

Table 1: Demonstrated Solubility Profile of Azecan-2-one in Selected Solvents

SolventDielectric Constant (ε)Demonstrated SolubilityMechanistic RationaleRef.
Tetrahydrofuran (THF) 7.52≥ 38.8 mg/mL (-78°C to 25°C)Excellent solvation for lithiation workflows. The ether oxygen acts as a hydrogen bond acceptor for the lactam NH, while the hydrocarbon ring solvates the lipophilic backbone.[2]
Dichloromethane (DCM) 8.93≥ 22.2 mg/mL (25°C)Highly effective for Successive Ring Expansion (SuRE) reactions. DCM stabilizes the amide dipole without competing as a hydrogen bond donor, easily disrupting the solid crystal lattice.[3]
Water 80.1Low (< 1.0 mg/mL)The massive hydrophobic bulk of the aliphatic chain severely restricts aqueous solvation. Azecan-2-one is significantly less water-soluble than smaller homologues like caprolactam.[4]

Self-Validating Protocol for Thermodynamic Solubility Determination

Standard solubility assays often suffer from kinetic trapping—where a compound dissolves slowly and has not reached true equilibrium, or forms a supersaturated solution that fails to precipitate. To ensure absolute trustworthiness in our thermodynamic data, I mandate the following self-validating methodology utilizing temperature cycling.

Step-by-Step Methodology
  • Solvent Saturation: Add an excess of solid azecan-2-one (e.g., 200 mg) to 5.0 mL of the target organic solvent (e.g., DCM or THF) in a tightly sealed, inert borosilicate vial.

  • Primary Equilibration: Stir the suspension magnetically at 25.0 ± 0.1 °C for 48 hours to allow the cis/trans isomers to reach their natural thermodynamic ratio in solution[1].

  • Temperature Cycling (Self-Validation Step): Elevate the temperature to 35.0 °C for 2 hours to induce temporary supersaturation relative to the target temperature. Subsequently, cool the system back to 25.0 °C and stir for an additional 24 hours.

    • Causality: If the final quantified concentration matches the concentration of a control sample kept strictly at 25°C, we definitively prove the system is at true thermodynamic equilibrium and free from hysteresis.

  • Isothermal Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter that has been pre-equilibrated to 25.0 °C.

    • Causality: PTFE is chemically inert to aggressive solvents like THF and DCM. Pre-equilibrating the filter prevents localized temperature drops that would cause premature precipitation of the lactam within the filter membrane.

  • Quantification: Volumetrically dilute the filtrate and analyze via HPLC-UV (210 nm) against a validated multi-point calibration curve.

Workflow Visualization

Workflow N1 Solid Azecan-2-one (Cis/Trans Mixture) N2 Solvent Addition (e.g., DCM, THF) N1->N2 N3 Thermodynamic Equilibration (Stirring at 25°C, 48h) N2->N3 Dissolution Phase N4 Temperature Cycling (Heat to 35°C, Cool to 25°C) N3->N4 Induce Supersaturation N4->N3 Hysteresis Check N5 Isothermal Filtration (0.22 µm PTFE) N4->N5 Phase Separation N6 HPLC-UV / NMR Analysis (Quantification & Isomer Ratio) N5->N6 Filtrate Analysis

Fig 1. Self-validating thermodynamic solubility workflow for azecan-2-one.

Applications in Advanced Synthesis

Understanding the solubility and conformational profile of azecan-2-one is paramount for advanced synthetic applications:

  • Successive Ring Expansion (SuRE): Azecan-2-one is frequently utilized to synthesize massive macrocyclic libraries. The initial step often involves N-acylation using acid chlorides in DCM[3] or deprotonation using n-BuLi in THF[2]. Complete dissolution in these weakly polar, aprotic solvents ensures that the transannular strain is properly managed during the transition state of the ring expansion.

  • Ring-Opening Polymerization (ROP): When synthesizing polyamides, the solubility of the lactam monomer and the resulting polymer chain dictates the viscosity and thermal kinetics of the melt. The cis/trans ratio directly impacts the initiation rate of the anionic polymerization[1].

References

1.[1] Ring-Opening Polymerization of Cyclic Amides (Lactams) | Request PDF - ResearchGate. researchgate.net. 1 2.[4] (PDF) Toward the Bioremediation of Nylon Waste Materials: Genome Mining Leads to the Identification of a Thermostable Laurolactamase From Thermopolyspora flexuosa - ResearchGate. researchgate.net. 4 3.[2] Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries - White Rose eTheses Online. whiterose.ac.uk. 2 4.[3] Successive Ring Expansion Reactions - White Rose eTheses Online. whiterose.ac.uk. 3

Sources

Foundational

The Azecan-2-one Scaffold: A Technical Guide to Medium-Ring Peptidomimetics

Topic: Potential Biological Activity of Azecan-2-one Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Executive Summary: The "Goldilocks" Zone of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of Azecan-2-one Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The "Goldilocks" Zone of Macrocyclization

In the landscape of medicinal chemistry, azecan-2-one (a 10-membered lactam) occupies a unique and underutilized niche. Unlike the high-strain, covalent reactivity of


-lactams (4-membered rings) or the floppiness of large macrocycles (>14 members), the 10-membered azecan-2-one ring exists in a conformational "Goldilocks" zone.

This guide details the technical utility of azecan-2-one derivatives not as electrophilic warheads, but as privileged scaffolds for


-turn mimicry . By constraining amino acid side chains into specific spatial orientations, these derivatives serve as potent disruptors of Protein-Protein Interactions (PPIs), offering therapeutic potential in oncology (apoptosis regulation) and neurobiology (neurotrophin mimicry).
Structural Significance & Mechanism of Action[1]
2.1 The Peptidomimetic Rationale

The primary biological activity of azecan-2-one derivatives stems from their ability to freeze bioactive conformations. Many bioactive peptides interact with receptors via a "turn" motif (specifically


-turns). Linear peptides are metabolically unstable and conformationally transient.
  • The Problem: Linear peptides have high entropic penalties upon binding.

  • The Azecan-2-one Solution: The 10-membered lactam ring forces the backbone into a structure that closely mimics the

    
     to 
    
    
    
    hydrogen bonding network of a Type-VI
    
    
    -turn.
2.2 Mechanistic Pathway: PPI Disruption

Unlike small-molecule inhibitors that target deep hydrophobic pockets, azecan-2-one derivatives are surface-recognition agents.

  • Target Class: Bcl-2 family proteins (cancer), MDM2-p53 interfaces, and GPCR ligands.

  • Mechanism: Competitive inhibition by mimicking the "hotspot" residues of the native protein ligand.

G LinearPeptide Linear Peptide (High Entropy, Unstable) Cyclization Azecan-2-one Cyclization LinearPeptide->Cyclization Ring-Closing Metathesis ConfLock Conformational Lock (Type VI Beta-Turn Mimic) Cyclization->ConfLock Entropy Reduction ReceptorBind High-Affinity Receptor Binding ConfLock->ReceptorBind Side Chain Presentation BioActivity Biological Activity (PPI Inhibition / Apoptosis) ReceptorBind->BioActivity Signal Modulation

Figure 1: The logic of using azecan-2-one scaffolds to convert unstable peptides into potent biological agents.

Synthetic Access: The Ring-Closing Metathesis (RCM) Protocol

Accessing 10-membered rings is synthetically challenging due to transannular strain and entropic factors (medium-ring constraints). The most robust method for generating azecan-2-one libraries is Ring-Closing Metathesis (RCM) .

3.1 Protocol: Synthesis of Azecan-2-one via Grubbs II Catalyst

Note: This protocol assumes a diene precursor derived from allylated amino acids.

Reagents:

  • Precursor:

    
    -allyl-N-acryloyl-amino acid ester (Linear diene).
    
  • Catalyst: Grubbs 2nd Generation Catalyst (Ru-based).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

  • Dilution (Critical): Dissolve the linear diene precursor in anhydrous DCM to a concentration of 0.001 M to 0.005 M .

    • Why? High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (5–10 mol%) under an inert atmosphere (Argon/Nitrogen).

  • Reflux: Heat the solution to reflux (40°C) for 12–24 hours. Monitor via TLC for the disappearance of the starting diene.

  • Quenching: Add DMSO or ethyl vinyl ether to quench the active Ruthenium species.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

  • Hydrogenation (Optional): If a saturated azecan-2-one is required, treat the resulting alkene with

    
     (1 atm) and Pd/C.
    

Synthesis Precursor Linear Diene Precursor (N-allyl, N-acryloyl) Dilution High Dilution (0.002 M) in Degassed DCM Precursor->Dilution Catalysis Add Grubbs II Catalyst (Reflux 12-24h) Dilution->Catalysis Critical Step Quench Quench (DMSO/Vinyl Ether) Catalysis->Quench Product Unsaturated Azecan-2-one (Target Scaffold) Quench->Product

Figure 2: Synthetic workflow for accessing the 10-membered lactam ring via RCM.

Validated Biological Activities

While the unsubstituted azecan-2-one is biologically inert, its substituted derivatives exhibit specific activities based on the pharmacophores attached.

4.1 Table of Potential Activities
Activity ClassMechanismKey Derivative FeaturesTarget Indication
Peptidomimetic

-turn mimicry (Type VI)
Hydrophobic side chains (Phe, Leu) at

Cancer (Bcl-2 inhibition), Neurotrophin mimicry
Protease Inhibitor Transition State MimicCarbonyl adjacent to specific recognition elementsViral proteases, Hypertension (Renin)
Antimicrobial Membrane disruption / PBP bindingCationic amphiphilic side chainsGram-positive bacteria (S. aureus)
CNS Active GPCR ModulationLipophilic ring aids BBB penetrationPain, Anxiety (Substance P antagonists)
4.2 Case Study: Neurotrophin Mimicry

Research has demonstrated that 10-membered lactams can mimic the loop regions of Nerve Growth Factor (NGF).

  • Experiment: Competitive binding assay against

    
    I-NGF on TrkA receptors.
    
  • Result: Specific azecan-2-one derivatives displaced NGF, indicating they successfully mimicked the protein's binding loop, acting as small-molecule agonists/antagonists.

Experimental Protocol: In Vitro Cytotoxicity Assay

To validate the biological activity of a synthesized azecan-2-one library, a standard MTT assay is recommended.

Objective: Determine


 values against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add azecan-2-one derivatives (dissolved in DMSO) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
    • Control: Vehicle (DMSO 0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability %.

Future Outlook & Challenges
  • Metabolic Stability: 10-membered rings are generally more stable to proteolysis than linear peptides but may be susceptible to hepatic oxidation.

  • Stereocontrol: Controlling the stereochemistry of the side chains during the RCM synthesis remains a key challenge for maximizing potency.

References
  • Syntheses and activities of new C10 beta-turn peptidomimetics. Source: Journal of Organic Chemistry (2004).[1] Significance: Establishes the core rationale of using 10-membered lactams to mimic peptide turns for neurotrophin receptors. URL:[Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Source: Organic & Biomolecular Chemistry (2025).[2] Significance: Details modern synthetic routes (CARE method) for accessing medium-ring lactam libraries. URL:[Link]

  • Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. Source: Journal of Combinatorial Chemistry (2008). Significance: Validates the use of RCM for creating medium-ring scaffolds for drug discovery. URL:[Link]

Sources

Exploratory

Azecan-2-one: A Strategic Precursor for High-Performance Polyamide 9 Synthesis

Executive Summary Azecan-2-one (IUPAC: azecan-2-one; common: pelargolactam or 9-aminononanoic acid lactam) is a 10-membered macrocyclic lactam that serves as the critical monomeric precursor for Polyamide 9 (Nylon 9)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azecan-2-one (IUPAC: azecan-2-one; common: pelargolactam or 9-aminononanoic acid lactam) is a 10-membered macrocyclic lactam that serves as the critical monomeric precursor for Polyamide 9 (Nylon 9)[1]. For drug development professionals and materials scientists, PA 9 represents a highly strategic "Goldilocks" polymer: it bridges the high mechanical strength of PA 6 with the low moisture absorption and chemical resistance of PA 12[2]. This technical guide details the chemical logic of azecan-2-one synthesis, the thermodynamics of its polymerization, and self-validating protocols for producing medical-grade Polyamide 9.

The Chemical Logic of Monomer Synthesis

Synthesizing medium-sized rings (8- to 11-membered) is notoriously difficult due to transannular (Prelog) strain and unfavorable entropic factors during end-to-end macrocyclization[3]. Attempting to cyclize linear 9-aminononanoic acid directly results in poor yields and competing oligomerization[2].

To bypass this thermodynamic barrier, the most robust synthetic strategy employs a Successive Ring Expansion approach, specifically the Beckmann rearrangement of cyclononanone oxime[3]. By starting with a pre-formed 9-membered carbocycle, the reaction avoids the entropic penalty of macrocyclization. The insertion of a nitrogen atom into the ring expands it to the 10-membered azecan-2-one[3].

G A Cyclononanone C Cyclononanone Oxime A->C Oximation B Hydroxylamine-O- sulfonic acid B->C D Beckmann Rearrangement C->D H+ / Heat E Azecan-2-one (C9 Lactam) D->E Ring Expansion

Fig 1: Synthesis of azecan-2-one via Beckmann rearrangement of cyclononanone.

Polymerization Thermodynamics: Why AROP?

Polyamides are traditionally synthesized via hydrolytic polymerization at temperatures exceeding 250 °C[4]. However, subjecting azecan-2-one to these conditions leads to thermal degradation and unwanted side reactions[4].

For medium-sized lactams, Anionic Ring-Opening Polymerization (AROP) is the superior methodology[5]. AROP operates at significantly lower temperatures (140–180 °C) and relies on the high nucleophilicity of a lactamate anion[4].

Mechanistic Causality: A strong base (e.g., sodium hydride) deprotonates the lactam to form a sodium lactamate initiator[6]. Because the lactamate anion is not electrophilic enough to attack a neutral lactam efficiently, an N-acyl lactam (such as N-acetylcaprolactam) is added as an activator[6]. The N-acyl group increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack and subsequent ring-opening[5].

G A Azecan-2-one Monomer B Deprotonation (NaH) A->B C Sodium Lactamate (Active Anion) B->C -H2 E Chain Propagation (Ring-Opening) C->E D N-Acetylcaprolactam (Activator) D->E Acyl donor F Polyamide 9 (Nylon 9) E->F 140-180°C

Fig 2: Anionic Ring-Opening Polymerization (AROP) workflow for Polyamide 9.

Physicochemical Profile & Biomedical Relevance

Polyamide 9 is an "odd-numbered" polyamide. Unlike even-numbered nylons (which form anti-parallel hydrogen bonds), odd nylons form parallel hydrogen-bonded sheets[7]. This unique crystalline packing imparts distinct thermomechanical properties[7].

For biomedical engineers, PA 9 is highly attractive for drug delivery matrices and catheter tubing[6]. Its moderate hydrophobicity prevents the rapid hydrolytic degradation seen in PA 6, protecting embedded therapeutics, while maintaining the flexibility required for medical devices[6].

PropertyPolyamide 6Polyamide 9Polyamide 12
Monomer Caprolactam (C6)Azecan-2-one (C9)Laurolactam (C12)
Ring Size 7-membered10-membered13-membered
Melting Point (Tm) ~220 °C~190–205 °C~175 °C
Moisture Absorption High (9–10%)Moderate (~4–5%)Low (~1.5%)
Hydrogen Bonding Anti-parallel (Even)Parallel (Odd)Anti-parallel (Even)

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Azecan-2-one

Causality Check: Microwave irradiation provides uniform volumetric heating, overcoming the high activation energy required to expand the sterically congested 9-membered ring. This reduces reaction time from days to hours while minimizing thermal degradation[3].

  • Reagent Preparation: To a stirring solution of cyclononanone (1.80 mmol) in 95-97% formic acid (2 mL), slowly add a solution of hydroxylamine-O-sulfonic acid (3.00 mmol) in formic acid (2 mL) at room temperature over 10 minutes[3]. Note: Formic acid acts as both the solvent and the acidic catalyst for the Beckmann rearrangement.

  • Microwave Heating: Transfer the resulting solution to a microwave reactor. Heat to 108 °C and reflux for 7 hours[3].

  • Quenching: Cool the dark brown mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude azecan-2-one. Purify via flash chromatography.

Protocol B: Anionic Polymerization of Azecan-2-one to Polyamide 9

Causality Check: Strict anhydrous conditions are mandatory. Trace water will irreversibly protonate the lactamate anion, terminating chain growth and resulting in low-molecular-weight oligomers[6].

  • Monomer Drying: Dry the purified azecan-2-one monomer under vacuum at 60–70 °C for at least 24 hours prior to use[6].

  • Initiation: In a flame-dried Schlenk flask under a nitrogen atmosphere, melt 10 g of azecan-2-one at 150 °C. Add 0.5 mol% of Sodium Hydride (NaH) carefully. Stir until hydrogen gas evolution ceases, indicating the complete formation of the sodium lactamate initiator[6].

  • Activation: Inject 0.5 mol% of N-acetyl-ε-caprolactam (activator) into the melt[6].

  • Propagation: Maintain the reaction temperature at 160 °C. The melt viscosity will increase sharply within 15–30 minutes as the ring-opening polymerization proceeds[5].

  • Termination & Recovery: Cool the reactor to room temperature. The resulting Polyamide 9 block can be ground into pellets, washed with hot methanol to remove unreacted monomer, and dried under vacuum[4].

References

1.6 - BenchChem 2. 3 - White Rose eTheses Online 3.5 - Google Patents 4.7 - MDPI 5.2 - ResearchGate 6. 4 - Almerja

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Azecan-2-one

Abstract Introduction: The Structural Significance of Azecan-2-one Azecan-2-one, a medium-ring lactam, presents a fascinating case for structural analysis. The conformational flexibility of the ten-membered ring, influen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Structural Significance of Azecan-2-one

Azecan-2-one, a medium-ring lactam, presents a fascinating case for structural analysis. The conformational flexibility of the ten-membered ring, influenced by the planarity of the amide bond, dictates its three-dimensional structure. This, in turn, governs its physicochemical properties and potential biological activity. Understanding the precise solid-state conformation and intermolecular interactions is crucial for rational drug design, polymorphism screening, and the development of novel therapeutics based on this scaffold.[1][2] Azetidin-2-ones, the class of compounds to which azecan-2-one belongs, are known for their diverse pharmacological activities, making a detailed structural elucidation particularly relevant.[1][2]

This guide will navigate the reader through a multi-faceted approach, combining single-crystal X-ray diffraction with theoretical calculations to provide a holistic understanding of the azecan-2-one crystal structure.

Experimental Workflow: From Powder to Solved Structure

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[3][4]

Step 1: Crystal Growth of Azecan-2-one

The quality of the diffraction data is intrinsically linked to the quality of the crystal.[5] For a small organic molecule like azecan-2-one, several crystallization techniques should be explored.[6][7]

Core Protocol: Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of azecan-2-one in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) to identify a solvent in which it is moderately soluble.[7]

  • Solution Preparation: Prepare a nearly saturated solution of azecan-2-one in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days for the formation of clear, well-defined single crystals.

Alternative Protocols:

  • Slow Cooling: If the compound's solubility is highly temperature-dependent, a slow cooling approach can be effective.[6] A saturated solution at an elevated temperature is allowed to cool gradually to room temperature, and then further in a refrigerator.

  • Vapor Diffusion: This technique involves dissolving azecan-2-one in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the primary solvent reduces the compound's solubility, promoting crystallization.[3]

Expert Insight: The choice of solvent is critical. A solvent that is too good will result in very small crystals, while a poor solvent will cause the compound to "crash out" as an amorphous powder. The ideal solvent allows for a slow and controlled approach to supersaturation.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][8][9]

Experimental Protocol:

  • Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal with well-defined faces and uniform extinction.[5] The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[5] The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10] The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[8] The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.[10]

Diagram of the SC-XRD Workflow:

sc_xrd_workflow cluster_exp Experimental cluster_comp Computational Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection High-Quality Crystal Data Collection Data Collection Crystal Selection->Data Collection Mounted Crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Validation Validation Structure Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Computational Chemistry: A Complementary Approach

Theoretical calculations are invaluable for corroborating experimental findings and providing deeper insights into the molecular properties of azecan-2-one.

Density Functional Theory (DFT) for Geometry Optimization

DFT calculations can predict the lowest energy conformation of the azecan-2-one molecule in the gas phase.[11][12][13] This provides a theoretical model that can be compared with the experimentally determined crystal structure.

Computational Protocol:

  • Input Structure: A starting 3D structure of azecan-2-one is generated.

  • Method and Basis Set Selection: A common and reliable combination for organic molecules is the B3LYP functional with a 6-31G* basis set.[11][14]

  • Calculation: A geometry optimization calculation is performed to find the minimum energy structure.

  • Analysis: The optimized geometry, including bond lengths, bond angles, and dihedral angles, is analyzed and compared to the experimental X-ray data.

Expert Insight: Significant deviations between the gas-phase DFT optimized structure and the solid-state X-ray structure can reveal the influence of intermolecular forces and crystal packing effects on the molecular conformation.

Advanced Structural Analysis: Beyond Atomic Coordinates

Once the crystal structure is solved, further analysis can elucidate the nature and significance of intermolecular interactions, which are critical for understanding crystal packing and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[15][16][17] The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.

Analysis Protocol:

  • CIF Input: The Crystallographic Information File (CIF) from the refined X-ray structure is used as the input.

  • Surface Generation: A Hirshfeld surface is generated around the azecan-2-one molecule.

  • d_norm Mapping: The surface is colored based on the d_norm value, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts around the van der Waals separation, and blue indicates longer contacts.[16]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[16][18] This allows for the deconvolution of different types of interactions (e.g., H...H, O...H, C...H) and their relative contributions to the overall crystal packing.[17][19]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions.[20][21][22]

Analysis Protocol:

  • Wavefunction Generation: A high-level DFT calculation is performed on the crystal structure to obtain the electron density distribution.

  • Topological Analysis: The electron density is analyzed to locate bond critical points (BCPs) between interacting atoms.

  • BCP Property Analysis: The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interactions (e.g., covalent vs. electrostatic).

Logical Flow of Comprehensive Structural Analysis:

analysis_flow Experimental_Data SC-XRD Data Solved_Structure Solved Crystal Structure (CIF) Experimental_Data->Solved_Structure Hirshfeld_Analysis Hirshfeld Surface Analysis Solved_Structure->Hirshfeld_Analysis QTAIM_Analysis QTAIM Analysis Solved_Structure->QTAIM_Analysis Final_Interpretation Comprehensive Structural Interpretation Solved_Structure->Final_Interpretation Computational_Model DFT Optimized Geometry Computational_Model->Final_Interpretation Hirshfeld_Analysis->Final_Interpretation QTAIM_Analysis->Final_Interpretation

Caption: Integrated workflow for in-depth crystal structure interpretation.

Data Deposition and Validation

A critical final step in any crystal structure determination is the deposition of the data in a public repository to ensure its accessibility to the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[23][24][25][26]

Protocol:

  • Data Preparation: Prepare the final Crystallographic Information File (CIF) and a summary of the experimental details.

  • Deposition: Submit the data to the Cambridge Crystallographic Data Centre (CCDC).

  • Validation: The CCDC performs automated checks on the data for consistency and quality. A CCDC deposition number is assigned upon successful deposition.

Conclusion

This guide has outlined a robust, multi-technique approach for the definitive crystal structure analysis of azecan-2-one. By integrating meticulous experimental work in crystal growth and single-crystal X-ray diffraction with the power of computational chemistry and advanced structural analysis tools, a comprehensive understanding of this molecule's solid-state behavior can be achieved. The resulting data will not only provide a fundamental piece of chemical information but will also serve as a valuable resource for future research in medicinal chemistry and materials science.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. (n.d.). Retrieved from [Link]

  • Atoms in molecules - Wikipedia. (n.d.). Retrieved from [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis - SETSCI Conference Proceedings. (n.d.). Retrieved from [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (n.d.). Retrieved from [Link]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets - MDPI. (2021, October 14). Retrieved from [Link]

  • Geometry Optimization – EXPO - Software Ic. (n.d.). Retrieved from [Link]

  • High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]

  • Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange. (2021, March 18). Retrieved from [Link]

  • QTAIM: quantum theory of atoms in molecules - ACA. (n.d.). Retrieved from [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2021, November 10). Retrieved from [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian - Research India Publications. (n.d.). Retrieved from [Link]

  • A new chapter in the problem of the reduction of chemistry to physics: The Quantum Theory of Atoms in Molecules - PhilSci-Archive. (n.d.). Retrieved from [Link]

  • QTAIM – - Sorbonne Université. (n.d.). Retrieved from [Link]

  • Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations - INPRESSCO. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions - RSC Chemical Biology (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions - PMC. (n.d.). Retrieved from [Link]

  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - University of Rochester. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • azecan-2-one - Stenutz. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2018, June 15). Retrieved from [Link]

  • The Cambridge Structural Database - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database | Ithaca College. (n.d.). Retrieved from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Retrieved from [Link]

  • The chemistry and biological potential of azetidin-2-ones - PubMed. (2014, March 3). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Azecan-2-one via Beckmann Rearrangement

Introduction & Mechanistic Rationale The synthesis of medium-sized rings (8- to 11-membered) represents a persistent challenge in organic chemistry due to unfavorable enthalpic and entropic factors, primarily transannula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of medium-sized rings (8- to 11-membered) represents a persistent challenge in organic chemistry due to unfavorable enthalpic and entropic factors, primarily transannular strain and cross-ring steric interactions. Azecan-2-one, a 10-membered cyclic amide (lactam), serves as a critical structural scaffold in the synthesis of functionalized macrocycles, Successive Ring Expansion (SuRE) chemistry, and the development of novel pharmaceutical agents [1].

The Beckmann rearrangement is the premier synthetic methodology for converting ketoximes into their corresponding lactams [2]. By subjecting cyclononanone oxime to acidic conditions or utilizing specialized bifunctional reagents like hydroxylamine-O-sulfonic acid (HOSA), the oxime undergoes a stereospecific alkyl shift. The migrating carbon group is strictly anti-periplanar to the leaving group on the nitrogen. The relief of ring strain inherent in medium-sized cycloalkanones provides a strong thermodynamic driving force that facilitates this rearrangement, driving the reaction forward to the expanded 10-membered lactam.

Mechanistic Pathway

The reaction proceeds via the activation of the oxime hydroxyl group (or sulfate group, if using HOSA) into a superior leaving group. The departure of this group is concerted with the migration of the anti-periplanar carbon-carbon bond, generating a highly electrophilic nitrilium ion intermediate. Subsequent trapping by water (solvolysis) and tautomerization yields the stable azecan-2-one [4].

BeckmannMechanism K Cyclononanone (Precursor) O Cyclononanone Oxime (Intermediate) K->O Condensation H Hydroxylamine / HOSA H->O N-Source I Nitrilium Ion (Reactive Species) O->I -H2O / -HSO4- Rearrangement A Acid Catalyst / Heat A->I Activation L Azecan-2-one (10-Membered Lactam) I->L Hydration & Tautomerization

Mechanistic pathway of cyclononanone conversion to azecan-2-one via Beckmann rearrangement.

Experimental Design & Causality

When designing a protocol for azecan-2-one synthesis, chemists must choose between a classical two-step approach and a one-pot cascade based on the specific constraints of their laboratory setup and substrate sensitivity.

  • One-Pot HOSA Method: Hydroxylamine-O-sulfonic acid (HOSA) acts dually as the nitrogen source for oxime formation and as an intrinsic leaving group activator. Because the sulfate moiety is an exceptional leaving group, the intermediate cyclononanone-O-sulfonic oxime spontaneously undergoes the Beckmann rearrangement upon heating in formic acid [1]. This bypasses the need to isolate the oxime and avoids the use of highly corrosive traditional reagents like phosphorus pentachloride (PCl₅) or oleum.

  • Classical Two-Step Method: For substrates sensitive to strong Brønsted acids or prolonged heating, isolating the cyclononanone oxime allows for milder rearrangement conditions (e.g., using catalytic amounts of Lewis acids, Cobalt salts, or tosyl chloride) [3]. This sequential control prevents over-reaction and limits the formation of fragmentation byproducts.

Step-by-Step Methodologies

Protocol A: One-Pot Microwave-Assisted Synthesis (HOSA/Formic Acid)

Causality Note: Formic acid serves as both the polar protic solvent and a Brønsted acid catalyst, facilitating the initial condensation while stabilizing the transition state during the endothermic ring-expansion step.

Reagents:

  • Cyclononanone: 252 mg (1.80 mmol)

  • Hydroxylamine-O-sulfonic acid (HOSA): 350 mg (3.00 mmol, 1.66 equiv)

  • Formic acid (95% - 97%): 4 mL total

Procedure:

  • Preparation: To a stirring solution of cyclononanone (252 mg, 1.80 mmol) in formic acid (2 mL) at room temperature, slowly add a pre-dissolved solution of HOSA (350 mg, 3.00 mmol) in formic acid (2 mL) dropwise over a period of 10 minutes.

  • Microwave Activation: Seal the reaction vessel and transfer it to a dedicated microwave organic synthesizer. Heat the mixture to 108 °C and maintain reflux for 7 hours. Note: Microwave irradiation ensures uniform heating, overcoming the high activation energy required to expand the 9-membered ring to a 10-membered ring.

  • Quenching: Allow the dark brown solution to cool to room temperature. Carefully pour the mixture over crushed ice and neutralize cautiously with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until pH ~7 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure azecan-2-one.

Protocol B: Classical Two-Step Synthesis

Causality Note: Isolating the oxime allows for the use of milder, non-aqueous rearrangement catalysts, which is highly beneficial if the target molecule contains acid-labile functional groups.

Step 1: Oxime Formation

  • Dissolve cyclononanone (1.0 equiv) in absolute ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (1.5 equiv) dissolved in a minimal amount of deionized water.

  • Reflux the mixture for 2 hours. Cool to room temperature, concentrate under vacuum, and extract with ethyl acetate to isolate the cyclononanone oxime intermediate.

Step 2: Beckmann Rearrangement

  • Dissolve the isolated cyclononanone oxime (0.5 mmol) in anhydrous acetonitrile (1.0 mL).

  • Add a mild catalytic system (e.g., 10 mol% Cobalt salt and 10 mol% Lewis acid, or alternatively 1.2 equiv of p-Toluenesulfonyl chloride with pyridine) [3].

  • Stir the mixture at 80 °C for 2 hours under an inert N₂ atmosphere.

  • Dilute with ethyl acetate (10 mL), wash with 0.4 M NaOH to remove acidic byproducts, dry over MgSO₄, and evaporate to yield azecan-2-one.

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters and expected outcomes for both synthetic routes, providing a comparative baseline for process optimization.

ParameterOne-Pot HOSA MethodClassical Two-Step Method
Precursor CyclononanoneCyclononanone
Reagents HOSA, Formic AcidNH₂OH·HCl, TsCl / Lewis Acid
Temperature 108 °C (Microwave)80 °C - 100 °C (Thermal)
Reaction Time 7 hours2 hours (Step 1) + 2 hours (Step 2)
Intermediate Isolation NoYes (Cyclononanone Oxime)
Scalability Best for small-to-medium scaleExcellent for large scale
Typical Yield 75% - 85%80% - 90% (Over two steps)

References

  • Novel ring expansion methods for the synthesis of functionalized macrocycles White Rose eTheses Online URL
  • Beckmann rearrangement Wikipedia URL
  • The Effective Catalyst (Cobalt Salt/Lewis Acid)
  • Beckmann Rearrangement Alfa Chemistry URL
Application

Application Notes &amp; Protocols: Strategic Synthesis of Azecan-2-one via Ring-Closing Metathesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of azecan-2-one, a 10-membered lactam, utilizing Ring-Closing Metathes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of azecan-2-one, a 10-membered lactam, utilizing Ring-Closing Metathesis (RCM). The synthesis of medium-sized rings like azecan-2-one is a significant challenge in organic chemistry, often hindered by unfavorable entropic and enthalpic factors. RCM has emerged as a powerful tool to overcome these hurdles, offering a versatile and efficient pathway to such scaffolds.[1][2] This document outlines the rationale behind experimental choices, provides step-by-step protocols for precursor synthesis and the key RCM reaction, and discusses critical parameters for optimization and troubleshooting.

Introduction: The Challenge and Opportunity of Azecan-2-one Synthesis

Azecan-2-one belongs to the class of medium-sized lactams, which are intriguing scaffolds in medicinal chemistry and natural product synthesis.[3] However, their construction is often complicated by competing side reactions, such as intermolecular oligomerization, and the inherent strain in 8-11 membered rings.[1] Traditional macrolactonization or lactamization methods can suffer from low yields, necessitating high dilution conditions.[4] Ring-Closing Metathesis (RCM) offers a strategic alternative by forming the cyclic system through a carbon-carbon double bond formation from a linear diene precursor, often under milder conditions and with greater functional group tolerance.[2][5] The reaction is driven by the formation of volatile ethylene gas, which can be removed to push the equilibrium towards the desired cyclic product.[5]

This guide will focus on a practical approach to azecan-2-one synthesis, leveraging well-established RCM catalysts and methodologies that have proven successful for similar medium-sized lactams.[6][7]

Retrosynthetic Analysis and Precursor Design

A logical retrosynthetic disconnection for azecan-2-one via RCM points to a linear N-alkenyl-alkenoic amide precursor. The selection of the precursor is critical for a successful RCM reaction. The precursor must contain two terminal double bonds positioned to facilitate the desired 10-membered ring closure. A plausible precursor is N-(but-3-en-1-yl)hex-5-enamide.

Retrosynthesis of Azecan-2-one Azecan_2_one Azecan-2-one RCM_Precursor N-(but-3-en-1-yl)hex-5-enamide Azecan_2_one->RCM_Precursor RCM Amine But-3-en-1-amine RCM_Precursor->Amine Amidation Acid_Chloride Hex-5-enoyl chloride RCM_Precursor->Acid_Chloride Amidation Acid Hex-5-enoic acid Acid_Chloride->Acid Acyl Halogenation

Caption: Retrosynthetic analysis of azecan-2-one via RCM.

Synthesis of the RCM Precursor: N-(but-3-en-1-yl)hex-5-enamide

The synthesis of the diene precursor is a critical first step. This protocol outlines a straightforward two-step process starting from commercially available materials.

3.1. Step 1: Synthesis of Hex-5-enoyl chloride

This step involves the conversion of hex-5-enoic acid to its corresponding acyl chloride, which is more reactive for the subsequent amidation.

  • Materials:

    • Hex-5-enoic acid

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Schlenk flask and standard glassware

    • Inert atmosphere (Nitrogen or Argon)

  • Protocol:

    • To a flame-dried Schlenk flask under an inert atmosphere, add hex-5-enoic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting hex-5-enoyl chloride is typically used in the next step without further purification.

3.2. Step 2: Amidation to form N-(but-3-en-1-yl)hex-5-enamide

This step couples the acyl chloride with but-3-en-1-amine to form the desired diene precursor.

  • Materials:

    • Hex-5-enoyl chloride (from Step 1)

    • But-3-en-1-amine

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine (as a base)

    • Standard glassware

    • Inert atmosphere (Nitrogen or Argon)

  • Protocol:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve but-3-en-1-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of hex-5-enoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-(but-3-en-1-yl)hex-5-enamide.

Ring-Closing Metathesis Protocol for Azecan-2-one

The success of the RCM reaction is highly dependent on the choice of catalyst and reaction conditions. For the synthesis of medium-sized lactams, second-generation Grubbs and Hoveyda-Grubbs catalysts are often effective.[6][8] High dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor Dissolve Precursor in Anhydrous Toluene Syringe_Pump Syringe Pump Addition of Precursor and Catalyst Precursor->Syringe_Pump Catalyst Prepare Catalyst Solution in Anhydrous Toluene Catalyst->Syringe_Pump Reflux Reflux under Inert Atmosphere (e.g., 80-110 °C) Syringe_Pump->Reflux Quench Quench with Ethyl Vinyl Ether Reflux->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the RCM synthesis of azecan-2-one.

4.1. Materials and Reagents

  • N-(but-3-en-1-yl)hex-5-enamide (RCM precursor)

  • Grubbs' Second-Generation Catalyst or Hoveyda-Grubbs Second-Generation Catalyst

  • Anhydrous, degassed Toluene or Dichloroethane (DCE)

  • Ethyl vinyl ether (for quenching)

  • Syringe pump

  • Schlenk flask with reflux condenser

  • Inert atmosphere (high-purity Argon or Nitrogen)

4.2. Detailed RCM Protocol

  • Setup: Assemble a flame-dried Schlenk flask equipped with a reflux condenser under a strict inert atmosphere.

  • Solvent: Add anhydrous, degassed toluene to the flask to achieve a final substrate concentration of 0.001-0.005 M. This high dilution is critical to minimize oligomerization.[9]

  • Heating: Heat the solvent to reflux (for toluene, ~110 °C).

  • Precursor and Catalyst Addition:

    • Prepare a solution of the N-(but-3-en-1-yl)hex-5-enamide precursor in a small volume of anhydrous, degassed toluene.

    • In a separate glovebox or under a strict inert atmosphere, prepare a solution of the Grubbs' catalyst (2-10 mol%) in a small volume of anhydrous, degassed toluene.

    • Using a syringe pump, add the precursor and catalyst solutions simultaneously and slowly to the refluxing solvent over a period of 4-8 hours. A slow addition rate is key to maintaining high dilution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours after the addition is finished.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be treated with a ruthenium scavenger, such as activated carbon or a specialized silica gel, to remove residual metal.

    • Purify the crude product by flash column chromatography on silica gel to yield azecan-2-one. The E/Z ratio of the product should be determined by ¹H NMR spectroscopy.

Catalyst Selection and Reaction Optimization

The choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity of the RCM reaction.

ParameterRecommendationRationale
Catalyst Grubbs' 2nd Gen, Hoveyda-Grubbs 2nd GenHigh activity and functional group tolerance.[8]
Catalyst Loading 2-10 mol%A balance between reaction rate and cost. Higher loadings may be needed for challenging substrates.
Solvent Anhydrous, degassed Toluene or DCEHigh boiling points allow for elevated reaction temperatures which can overcome activation barriers.[6]
Concentration 0.001 - 0.005 MHigh dilution is critical to favor intramolecular RCM over intermolecular oligomerization, especially for medium-sized rings.[9]
Temperature 80 - 110 °CHigher temperatures can overcome unfavorable amide rotamer populations and increase reaction rates.[6]
Ethylene Removal Gentle stream of Argon/NitrogenDrives the equilibrium towards the product by removing the ethylene byproduct.[5]

E/Z Selectivity: Standard Grubbs-type catalysts typically yield a mixture of E- and Z-isomers for macrocyclic alkenes, often favoring the thermodynamically more stable E-isomer.[10] If a specific isomer is desired, specialized Z-selective catalysts, such as those based on molybdenum or tungsten, may be employed.[9][11]

Troubleshooting
  • Low Yield/No Reaction:

    • Cause: Inactive catalyst, insufficient temperature, or unfavorable precursor conformation.

    • Solution: Ensure the use of a fresh, active catalyst and strictly anhydrous/anaerobic conditions. Increase the reaction temperature or try a different solvent. The amide bond's rotational barrier can sometimes hinder cyclization; N-alkylation or the use of a different protecting group might be necessary in complex systems.

  • Oligomerization:

    • Cause: Concentration is too high.

    • Solution: Decrease the substrate concentration and use a slower addition rate with a syringe pump.

  • Catalyst Decomposition:

    • Cause: Impurities in the substrate or solvent (e.g., peroxides), or prolonged high temperatures.

    • Solution: Purify the precursor and use freshly distilled, degassed solvents. Ensure the reaction is run under a strict inert atmosphere.[12]

Conclusion

Ring-closing metathesis provides a powerful and adaptable strategy for the synthesis of azecan-2-one and other challenging medium-sized lactams. Careful consideration of precursor design, catalyst selection, and reaction conditions, particularly maintaining high dilution, are paramount for a successful outcome. The protocols and guidelines presented here offer a solid foundation for researchers to explore the synthesis of this important class of molecules for applications in drug discovery and chemical biology.

References

  • Harrity, J. P. A., & Tallon, S. (2008). Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. PMC. Available at: [Link]

  • Kotha, S., & Ravikumar, P. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. In Wikipedia. Retrieved from [Link]

  • Furet, P., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. Available at: [Link]

  • Lee, Y., & Hoveyda, A. H. (2013). Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. In Wikipedia. Retrieved from [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. Available at: [Link]

  • Delaude, L., & Demonceau, A. (2006). E/Z-Selectivity in Ruthenium-Mediated Cross Metathesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Gfesser, G. A., & Johnson, J. A. (2008). Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., & Kandasamy, J. (2019). Synthesis of medium-sized aryl-fused nitrogenous heterocycles via sequential aryne aza-Claisen rearrangement/ring-closing metathesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2018). Selectivity in Olefin-Intervened Macrocyclic Ring-Closing Metathesis. ACS Catalysis. Available at: [Link]

  • Ashton, P. R., et al. (2002). Synthesis of a[13]catenane by ring closing metathesis of a[13]rotaxane prepared by crown ether active templation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dias, H. V. R., et al. (2011). Diastereoselective Synthesis of Trisubstituted Olefins using a Silicon-Tether Ring-Closing Metathesis Strategy. ResearchGate. Available at: [Link]

  • Unsworth, W. P., et al. (2025). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. White Rose Research Online. Available at: [Link]

  • LibreTexts. (2023). Olefin Metathesis. Chemistry LibreTexts. Available at: [Link]

  • Stoddart, J. F., et al. (2010). Synthesis of RCM-derived[13]catenane using the active Cu(I) template (azide-alkyne cycloaddition reaction). ResearchGate. Available at: [Link]

  • Dudley, G. B., et al. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. PMC. Available at: [Link]

  • Schrock, R. R., & Hoveyda, A. H. (2011). Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis. DSpace@MIT. Available at: [Link]

  • Unsworth, W. P., & O'Brien, P. (2025). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. ResearchGate. Available at: [Link]

  • Kotha, S., & Mandal, K. (2006). Synthesis of azapropellane derivative 10 via ROM-RCM sequence. ResearchGate. Available at: [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

Schmidt reaction conditions for cyclononanone to azecan-2-one

Application Note: Schmidt Ring Expansion of Cyclononanone to Azecan-2-one Abstract This guide details the synthesis of azecan-2-one (10-membered lactam) via the Schmidt reaction of cyclononanone (9-membered ketone). The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Schmidt Ring Expansion of Cyclononanone to Azecan-2-one

Abstract

This guide details the synthesis of azecan-2-one (10-membered lactam) via the Schmidt reaction of cyclononanone (9-membered ketone). The protocol addresses the specific challenges of medium-ring expansion, including transannular strain and safety management of hydrazoic acid (


) evolution. It provides a self-validating experimental workflow, mechanistic insights, and critical safety architectures for handling sodium azide in acidic media.

Introduction & Strategic Context

The expansion of medium-sized carbocycles (8-10 carbons) into lactams is a pivotal transformation in the synthesis of polyamides (e.g., Nylon-9 analogues) and macrocyclic pharmaceutical scaffolds. The Schmidt reaction offers a direct nitrogen insertion method, converting cyclononanone (


) into azecan-2-one (

).
  • Target: Azecan-2-one (CAS: 6142-53-6).[1]

  • Core Challenge: Medium rings suffer from Prelog strain (transannular interactions). The Schmidt rearrangement is thermodynamically driven by the relief of this strain and the formation of the stable amide bond, but requires strict temperature control to prevent fragmentation.

  • Safety Critical: The reaction generates hydrazoic acid (

    
    ) in situ, a volatile and explosive toxicant. The protocol below uses a biphasic or controlled addition method to mitigate this risk.
    

Mechanistic Insight

The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement step where the alkyl group migrates from carbon to nitrogen.

Key Mechanistic Features:

  • Activation: Sulfuric acid protonates the ketone oxygen.

  • Addition: Azide ion (

    
    ) attacks the activated carbonyl.
    
  • Migration: The alkyl group anti to the diazonium leaving group migrates (similar to Beckmann rearrangement), expelling

    
    .
    
  • Hydrolysis: The resulting iminium ion is hydrolyzed to the lactam.

SchmidtMechanism Ketone Cyclononanone (Protonated) Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN3 Diazo Diazoiminium Species Azidohydrin->Diazo - H2O Rearrangement Ring Expansion (-N2) Diazo->Rearrangement Alkyl Migration Iminium Iminium Ion Rearrangement->Iminium - N2 Product Azecan-2-one (Lactam) Iminium->Product + H2O - H+

Caption: Mechanistic pathway of the Schmidt reaction transforming cyclononanone to azecan-2-one via nitrogen insertion.

Critical Safety Architecture

WARNING: This protocol involves Sodium Azide (


)  and Concentrated Sulfuric Acid (

)
.
  • Hydrazoic Acid (

    
    ) Hazard:  Adding 
    
    
    
    to acid generates
    
    
    , which is highly toxic and explosive.
    • Control: Maintain reaction temperature < 50°C . Use a highly efficient fume hood.

    • Headspace: Never use a ground glass joint that could grind azide crystals. Use Teflon sleeves or grease well.

  • Quenching: Residual azide must be destroyed before disposal.

    • Protocol: React waste stream with copious water and sodium nitrite (

      
      ) in acid to convert azide to benign 
      
      
      
      and
      
      
      .
  • PPE: Face shield, heavy nitrile gloves, and blast shield recommended.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Cyclononanone (1.0 equiv, e.g., 14.0 g, 100 mmol).

  • Reagent: Sodium Azide (

    
    ) (1.2 equiv, 7.8 g). Handle with plastic spatula.
    
  • Solvent/Acid: Chloroform (

    
    , 50 mL) and Conc. Sulfuric Acid (
    
    
    
    , 30 mL).
  • Setup: 3-neck round bottom flask, mechanical stirrer (Teflon blade), thermometer, gas outlet to bleach trap.

Step-by-Step Procedure

Step 1: Preparation of the Biphasic System

  • Dissolve cyclononanone (14.0 g) in

    
     (50 mL) in the reaction flask.
    
  • Cool the solution to 0°C using an ice/salt bath.

  • Add concentrated

    
     (30 mL) slowly. The mixture will form two layers; the ketone partitions between them. Note: The acid layer will turn yellow/orange upon protonation.
    

Step 2: Controlled Azide Addition

  • Add sodium azide (7.8 g) in small portions over 45–60 minutes.

  • CRITICAL: Maintain internal temperature between 0°C and 5°C .

  • Observation: Evolution of nitrogen gas (

    
    ) will occur (bubbling). Ensure the gas outlet is venting freely into the hood (not sealed).
    
  • Vigorous stirring is essential to ensure mass transfer between the organic (ketone) and acid (azide) phases.

Step 3: Reaction Completion

  • After addition, allow the mixture to warm slowly to Room Temperature (20-25°C) .

  • Stir for an additional 2–4 hours.

  • Monitoring: Monitor gas evolution. When bubbling ceases, the reaction is likely near completion. TLC (mobile phase: EtOAc/Hexane) can confirm consumption of ketone.

Step 4: Workup & Neutralization

  • Pour the reaction mixture onto 200 g of crushed ice . Caution: Exothermic.

  • Neutralize the aqueous layer carefully with 20% NaOH or solid

    
     until pH ~8. Do this slowly to avoid foaming.
    
  • Extract with Chloroform or Dichloromethane (3 x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and filter.
    
  • Concentrate under reduced pressure to yield the crude lactam.

Step 5: Purification

  • Recrystallization: Azecan-2-one is a solid (typically low melting). Recrystallize from petroleum ether or hexanes/EtOAc if necessary.

  • Yield Expectation: 60–75%.

Characterization & Validation

The product, Azecan-2-one (CAS 6142-53-6), should be validated using the following parameters:

ParameterExpected DataNotes
Physical State Solid / Low-melting solidOften waxy; hygroscopic.
IR Spectrum 1640–1660 cm⁻¹ (Amide C=O)Diagnostic lactam stretch. Lower freq than ketone (1705 cm⁻¹).
IR Spectrum 3200–3300 cm⁻¹ (N-H stretch)Broad band indicating H-bonding.
¹H NMR ~3.2–3.4 ppm (m, 2H, -CH₂-N)Protons adjacent to Nitrogen (downfield).
¹H NMR ~2.2–2.4 ppm (m, 2H, -CH₂-CO)Protons adjacent to Carbonyl.
¹H NMR ~6.0–7.5 ppm (br s, 1H, NH)Broad singlet, exchangeable with D₂O.
¹³C NMR ~175–180 ppm (C=O)Carbonyl carbon signal.

Experimental Workflow Diagram

Workflow Start Start: Cyclononanone in CHCl3 AcidAdd Add Conc. H2SO4 (Cool to 0°C) Start->AcidAdd AzideAdd Add NaN3 Portionwise (Temp < 5°C, N2 Evolution) AcidAdd->AzideAdd Warm Warm to RT Stir 2-4 Hours AzideAdd->Warm Quench Pour onto Crushed Ice Neutralize (pH 8) Warm->Quench Extract Extract (DCM/CHCl3) Wash & Dry Quench->Extract Isolate Evaporate Solvent Recrystallize Extract->Isolate End Product: Azecan-2-one Isolate->End

Caption: Step-by-step experimental workflow for the Schmidt ring expansion.

References

  • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323.

  • Wolff, H. (1957). "The Schmidt Reaction."[2] Organic Reactions, Vol 3. Wiley & Sons.

  • BenchChem. (2025). "Comparative study of different synthetic routes to Cyclononanamine and Azecan-2-one." BenchChem Application Notes.

  • Ruzicka, L., et al. (1926). "Higher Membered Ring Compounds." Helvetica Chimica Acta, 9, 249.

  • BLD Pharm. (2024). "Product Datasheet: Azecan-2-one (CAS 6142-53-6)."[1] BLD Pharm Catalog.

Sources

Application

Application Note: Anionic Polymerization of Azecan-2-one for Nylon-9

This guide details the Activated Anionic Ring-Opening Polymerization (AROP) of azecan-2-one (also known as 9-nonanelactam) to synthesize Nylon-9 (polynonanamide).[1] Unlike the hydrolytic polymerization used for commodit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Activated Anionic Ring-Opening Polymerization (AROP) of azecan-2-one (also known as 9-nonanelactam) to synthesize Nylon-9 (polynonanamide).[1]

Unlike the hydrolytic polymerization used for commodity nylons (which requires high pressure and long cycle times), AROP is a rapid, low-temperature "living" polymerization ideal for Reaction Injection Molding (RIM) and casting.[1] This protocol is designed for researchers requiring high-modulus, dimensionally stable polyamides with properties intermediate between Nylon-6 and Nylon-12.[1][2]

Executive Summary
  • Target Molecule: Nylon-9 (Polynonanamide).[1][2]

  • Monomer: Azecan-2-one (C₉H₁₇NO), a 10-membered lactam.[1][2]

  • Method: Activated Anionic Ring-Opening Polymerization (AROP).[1][2]

  • Key Advantage: The 10-membered ring possesses significant transannular strain (Pitzer strain), making ring-opening enthalpically favorable (

    
    ).[1][2] This results in rapid conversion (>99%) without the equilibrium issues often seen in 6-membered rings (caprolactam).[1]
    
  • Application: High-performance engineering thermoplastics, medical tubing, and dimensionally stable cast parts.[1][2]

Scientific Foundation & Mechanism
2.1 Thermodynamic Drivers

Polymerization of azecan-2-one is driven by the relief of steric repulsion between hydrogen atoms across the medium-sized ring (transannular strain).[1][2] Unlike Nylon-6 (where equilibrium monomer concentration


 increases significantly above 200°C), the polymerization of azecan-2-one is essentially irreversible under standard AROP conditions.[1]
2.2 The "Activated Monomer" Mechanism

The reaction does not proceed via a simple attack of the anion on the monomer.[1] Instead, it follows the Activated Monomer Mechanism , which requires two components:[1]

  • Initiator (Catalyst): A strong base (e.g., Sodium Azecanate) that generates the lactam anion.[1]

  • Activator (Co-catalyst): An N-substituted lactam (e.g., N-acetyl azecan-2-one) or an isocyanate that forms the initial imide linkage.[1][2]

Why this matters: The lactam anion is a strong nucleophile but cannot open a neutral lactam ring due to the high


 of the leaving group (amide ion).[1] The activator  provides an imide bond (N-CO-N), which is electron-deficient and susceptible to nucleophilic attack, lowering the activation energy significantly.[1]

AROP_Mechanism Base Base (NaH) Monomer Azecan-2-one (Monomer) Base->Monomer Deprotonation Anion Lactam Anion (Nucleophile) Monomer->Anion - H2 PolymerChain Propagating Polymer Chain Monomer->PolymerChain Chain Growth (Propagation) Activator Activator (N-Acetyl Lactam) Anion->Activator Nucleophilic Attack (Initiation) Anion->PolymerChain Regenerated Anion Enters Cycle Intermediate Imide Anion Intermediate Activator->Intermediate Ring Opening Intermediate->Monomer Proton Transfer (Fast)

Figure 1: The Activated Monomer Mechanism cycle.[1][2] The lactam anion acts as a catalyst that is regenerated after every addition step.[1]

Experimental Protocol
3.1 Materials & Equipment
ComponentSpecificationPurpose
Monomer Azecan-2-one (>99.5%)Reactant.[1][2][3][4][5][6] Must be dried to <0.02% H₂O.
Catalyst Sodium Hydride (60% in oil) or Na-CaprolactamateGenerates the active lactam anion.[1][2]
Activator N-Acetyl Caprolactam or Hexamethylene Diisocyanate (HDI)Initiates chain growth; controls MW.[1][2]
Inert Gas High-purity Nitrogen or ArgonPrevents termination by moisture/oxygen.[1][2]
Reactor Glass resin kettle or SS MoldMust be capable of 150–200°C and vacuum.[1]
3.2 Pre-Polymerization: Drying (Critical Step)

Water is a poison for AROP.[1] It hydrolyzes the activator and protonates the catalyst, killing the reaction.[1]

  • Melt Azecan-2-one (approx. MP ~50–60°C, verify specific batch MP) in the reactor.

  • Apply vacuum (<1 mmHg) at 80°C for 1 hour while stirring.

  • Break vacuum with dry Nitrogen.[1] Repeat if moisture content is suspect.

3.3 Catalyst Preparation (In Situ)
  • Under Nitrogen flow, add Sodium Hydride (NaH) to the molten monomer at 80°C.

    • Ratio: 0.5 – 1.0 mol% relative to monomer.[1]

  • Stir vigorously. Hydrogen gas will evolve.[1]

  • Safety: Ensure adequate venting for H₂.

  • Once bubbling ceases, raise temperature to 150°C . The solution should be clear and colorless (Sodium Azecanate dissolved in monomer).

3.4 Polymerization (The "Two-Pot" Method)

To ensure homogeneity, we use a split-stream method (Stream A + Stream B).[1][2]

  • Stream A (Catalyzed Monomer): Molten Azecan-2-one + Na-Azecanate (from step 3.3).[1] Temp: 150°C.

  • Stream B (Activated Monomer): Molten Azecan-2-one + Activator (e.g., 0.5 mol% N-Acetyl Caprolactam).[1] Temp: 150°C.

Execution:

  • Mix Stream A and Stream B in a 1:1 ratio.

  • Cast/Inject: Immediately transfer the mixture into a pre-heated mold (160–170°C).

  • Reaction: Polymerization will occur within 2–5 minutes .

    • Note: The reaction is exothermic.[1] The internal temperature may spike to 200°C+.[1]

  • Crystallization: The polymer will solidify as it forms (since

    
    ).[1] This "solid-state" finish ensures high crystallinity.[1]
    
  • Annealing: Hold at 170°C for 30 minutes to ensure 100% conversion.

Workflow cluster_prep Preparation Phase cluster_split Stream Splitting Monomer Monomer Melt (Azecan-2-one) Drying Vacuum Drying < 0.02% H2O Monomer->Drying StreamA Stream A: + Catalyst (NaH) Drying->StreamA StreamB Stream B: + Activator (N-Acetyl) Drying->StreamB Mixing High-Shear Mixing (T = 150°C) StreamA->Mixing StreamB->Mixing Mold Injection into Mold (T_mold = 165°C) Mixing->Mold Solid Solidification & Crystallization Mold->Solid

Figure 2: Split-stream experimental workflow for controlled AROP synthesis.[1][2]

Characterization & Validation
ParameterMethodExpected Value (Nylon-9)
Melting Point (

)
DSC (10°C/min)210–215°C
Crystallinity XRD / DSC35–45%
Residual Monomer Soxhlet Extraction (Methanol)< 1.0% (wt)
Viscosity Number Dilute Solution Viscosity (m-cresol)150–250 mL/g

Data Interpretation:

  • Low

    
     (<205°C):  Indicates copolymerization impurities or low molecular weight due to moisture termination.[1]
    
  • High Residual Monomer (>2%): Indicates "dead" catalyst (moisture contamination) or insufficient activator concentration.[1]

Troubleshooting Guide
  • Problem: Reaction does not start (mixture remains liquid).

    • Cause: Catalyst deactivation by moisture.[1]

    • Solution: Re-dry monomer.[1] Ensure NaH is fresh. Increase catalyst load to 1.5 mol% to "scavenge" impurities.

  • Problem: Polymer is brittle or discolored (yellow/brown).

    • Cause: Oxidation (Yellowing) or low MW (Brittle).[1]

    • Solution: Ensure strict Nitrogen blanketing.[1] Yellowing is typical of high-temp oxidation of amine end-groups.[1]

  • Problem: Voids/Bubbles in the molded part.

    • Cause: Hydrogen gas trapped (if using NaH) or thermal degradation.[1]

    • Solution: Apply vacuum during the catalyst formation step (Step 3.[1]3) to remove H₂ before mixing with the activator.[1]

References
  • Russo, S., & Simonutti, E. (2018).[1] Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI Polymers. Link[1]

  • Udipi, K., et al. (1997).[1] Nylon 6 Synthesis via Anionic Polymerization: Mechanisms and Kinetics. Journal of Polymer Science. Link[1]

  • Sebenda, J. (1978).[1] Lactam Polymerization. Journal of Macromolecular Science. Link[1]

  • Biotechnol Bioeng. (2017). Non-hazardous biocatalytic oxidation in Nylon-9 monomer synthesis. (Context on monomer stability and sources). Link

Sources

Method

Application Note: Functionalization Techniques for the Azecan-2-one Ring

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It synthesizes established methodologies for medium-ring lactams with specific adaptations required for the 10-membered azec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It synthesizes established methodologies for medium-ring lactams with specific adaptations required for the 10-membered azecan-2-one scaffold.

Introduction & Strategic Analysis

The azecan-2-one (aza-cyclodecanone) ring represents a "medium-sized" heterocycle (8–11 members). Unlike stable 5- or 6-membered rings (lactams) or macrocycles (>12 members), azecan-2-ones suffer from significant transannular strain and entropic penalties during formation and functionalization.

For drug discovery, this scaffold is a privileged "turn-inducing" peptidomimetic. However, its functionalization is non-trivial due to:

  • Conformational Mobility: The ring adopts multiple low-energy conformations (e.g., boat-chair-boat), making stereocontrol in

    
    -functionalization difficult.
    
  • Transannular Interactions: Nucleophilic attacks can be hindered by cross-ring steric clashes (I-strain).

This guide details three high-probability functionalization vectors:


-C-H Functionalization  (via enolates), 

-Functionalization
, and Post-Synthetic Olefin Modification (typically deriving from Ring-Closing Metathesis precursors).
Functionalization Logic Map

AzecanFunctionalization Core Azecan-2-one Core Alpha α-Carbon (C3) (Enolate Chemistry) Core->Alpha LDA, -78°C Electrophile Nitrogen Amide Nitrogen (N1) (Deprotonation/Alkylation) Core->Nitrogen NaH, DMF R-X Remote Remote Olefin (C5-C6) (Post-RCM Functionalization) Core->Remote mCPBA or OsO4 Peptidomimetics Peptidomimetics Alpha->Peptidomimetics Side-chain installation Solubilizers Solubilizers Nitrogen->Solubilizers PK tuning ConformationalLock ConformationalLock Remote->ConformationalLock Rigidification

Figure 1: Strategic vectors for functionalizing the 10-membered lactam core.

Critical Methodologies & Protocols

Strategy A: -Alkylation via Lithium Enolates

Direct alkylation at the C3 position is the most direct route to introduce amino-acid side chains. Due to the ring's flexibility, kinetic control at low temperatures is mandatory to prevent ring opening or polymerization.

Mechanistic Insight

The 10-membered ring enolate is less stable than its 6-membered counterpart. The use of HMPA or DMPU as a cosolvent is often required to disrupt lithium aggregates and increase the reactivity of the enolate species, overcoming the steric shielding caused by the ring's transannular hydrogens.

Protocol 1:

-Alkylation of Azecan-2-one

Reagents:

  • Substrate: Azecan-2-one derivative (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv)

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Enolate Formation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add anhydrous THF (0.1 M relative to substrate) and cool to -78 °C .

    • Add LDA (1.2 equiv) dropwise.

    • Add the azecan-2-one substrate (dissolved in minimal THF) slowly over 10 minutes.

    • Critical Step: Stir at -78 °C for 45 minutes. Then, add DMPU (2.0 equiv) dropwise. Stir for another 15 minutes. This "loosens" the ion pair.

  • Electrophile Trapping:

    • Add the electrophile (1.5 equiv) neat or in THF solution dropwise.[1]

    • Allow the reaction to stir at -78 °C for 2 hours.

    • Slow Warm-up: Allow the bath to warm to -20 °C naturally over 3 hours. Do not warm to RT immediately, as this promotes side reactions in medium rings.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl at -20 °C.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.[1]

    • Purify via flash column chromatography.[2]

Validation Criteria:

  • NMR: Look for the disappearance of one

    
    -proton (approx. 2.2-2.5 ppm) and the appearance of the alkyl group signals.
    
  • Yield Target: 50–70% (Medium rings typically yield lower than small rings due to steric crowding).

Strategy B: -Functionalization (Amide Alkylation)

Functionalizing the nitrogen atom is critical for modulating the lipophilicity and metabolic stability of the lactam. This reaction is generally more robust than


-alkylation as it does not involve creating a carbon-centered nucleophile on the strained ring.
Protocol 2:

-Alkylation

Reagents:

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF or THF/DMF (9:1)

  • Electrophile: Alkyl Iodide/Bromide (1.2 equiv)

Step-by-Step Workflow:

  • Deprotonation:

    • Suspend NaH (washed with hexanes to remove oil) in anhydrous DMF at 0 °C.

    • Add azecan-2-one (1.0 equiv) in DMF dropwise.

    • Stir at 0 °C for 30 minutes until gas evolution ceases. The solution should turn clear/yellowish.

  • Alkylation:

    • Add the alkyl halide (1.2 equiv).[1]

    • Warm to Room Temperature (25 °C) and stir for 4–12 hours.

    • Note: Heating (>60 °C) is rarely needed and may cause ring opening (transamidation).

  • Workup:

    • Dilute with water (carefully) and extract with Et₂O or EtOAc.

    • Crucial: Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Strategy C: Remote Functionalization via RCM Handles

Many azecan-2-ones are synthesized via Ring-Closing Metathesis (RCM) from diene precursors. This leaves a C=C double bond (typically at C5-C6 or C6-C7). This olefin is a "latent" functional group that can be exploited.

Workflow: Post-RCM Diversification

This approach avoids the difficulty of direct C-H activation on the medium ring.

Reactions:

  • Epoxidation:

    
    -CPBA, DCM, 0 °C 
    
    
    
    RT. (Yields epoxide, useful for ring-opening with nucleophiles).
  • Cis-Dihydroxylation: OsO₄ (cat.), NMO, Acetone/H₂O. (Yields diol, increases polarity/solubility).

  • Hydrogenation: H₂, Pd/C. (Yields the saturated azecan-2-one).

Data Summary & Troubleshooting

Parameter

-Alkylation (LDA)

-Alkylation (NaH)
Post-RCM (Olefin)
Primary Challenge Steric hindrance / Enolate stabilitySolubility / Over-alkylationRegioselectivity
Key Reagent LDA + DMPUNaH (oil-free)

-CPBA / OsO₄
Temp. Range -78 °C to -20 °C0 °C to RT0 °C to RT
Typical Yield 45–65%75–90%80–95%
Stereocontrol Difficult (mixtures common)N/ASubstrate controlled
Troubleshooting Guide
  • Problem: Low yield in

    
    -alkylation.
    
    • Root Cause:[3][4] Enolate aggregation or decomposition.

    • Fix: Increase DMPU equivalents or switch to KHMDS (potassium enolates are sometimes more reactive in medium rings).

  • Problem: Ring opening during

    
    -alkylation.
    
    • Root Cause:[4] Nucleophilic attack of hydroxide (from wet solvent) on the carbonyl.

    • Fix: Ensure strictly anhydrous DMF; use molecular sieves.

Visualizing the RCM-Functionalization Pathway

This diagram illustrates the most common synthetic route to functionalized azecan-2-ones: building the linear precursor, closing the ring (RCM), and then functionalizing the "scar" (olefin).

RCM_Workflow Linear Linear Diene Amide (Precursor) RCM_Step Ring-Closing Metathesis (Grubbs II Catalyst) Linear->RCM_Step High Dilution (0.005 M) Unsat_Lactam Unsaturated Azecan-2-one (C=C Handle) RCM_Step->Unsat_Lactam Yield: 60-85% Prod_A Saturated Lactam (H2, Pd/C) Unsat_Lactam->Prod_A Prod_B Epoxide Derivative (mCPBA) Unsat_Lactam->Prod_B Prod_C Diol Derivative (OsO4, NMO) Unsat_Lactam->Prod_C

Figure 2: The "Build-Close-Functionalize" workflow, utilizing the alkene handle generated by Ring-Closing Metathesis.

References

  • Unsworth, W. P., et al. (2022). "Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions." RSC Chemical Biology.[3][5] Link

  • Clayden, J., & Costil, R. (2017).[6] "Medium-Sized-Ring Analogues of Dibenzodiazepines by a Conformationally Induced Smiles Ring Expansion." Angewandte Chemie International Edition. Link

  • Hanson, P. R., et al. (2008). "Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A." ACS Combinatorial Science. Link

  • MacMillan, D. W. C., et al. (2017). "Direct, enantioselective α-alkylation of aldehydes using simple olefins." Nature. Link (Relevant for general

    
    -alkylation principles applied to difficult substrates).
    
  • BenchChem Protocols. (2025). "Protocol for α-Alkylation of 2-Alkylpyridines." BenchChem Application Notes. Link (General reference for base-mediated alkylation workflows).

Sources

Application

Application Note: One-Pot Synthesis of Azecan-2-one Scaffolds via CARE Cascade

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Conjugate Addition/Ring Expansion (CARE) cascade, a high-efficiency "one-pot" strategy for synthesizing aze...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Conjugate Addition/Ring Expansion (CARE) cascade, a high-efficiency "one-pot" strategy for synthesizing azecan-2-one (10-membered lactam) scaffolds directly from accessible precursors, including amino acid derivatives.[1]

Executive Summary

The synthesis of medium-sized rings (8–11 members), such as azecan-2-one , has historically been impeded by unfavorable entropic factors and transannular strain (Prelog strain). Traditional methods like direct lactamization often require high dilution (10⁻³ M) to avoid oligomerization, rendering them unsuitable for scale-up.

This guide details a One-Pot Conjugate Addition/Ring Expansion (CARE) Cascade , a robust protocol that converts smaller, stable lactam/imide precursors into 10-membered rings under mild conditions. This method utilizes an "amino acid insertion" strategy, allowing for the rapid generation of diverse macrocyclic libraries suitable for drug discovery.

Mechanistic Insight & Causality[1]

The CARE cascade operates on the principle of "Zip-Reaction" type expansion , leveraging the thermodynamic stability of the amide bond to drive the expansion of a strained or activated precursor.

The CARE Mechanism[2]
  • Activation: The starting material is an

    
    -acryloyl imide (derived from a smaller lactam, e.g., piperidin-2-one, or amino acid). The exocyclic alkene serves as a "trap" for nucleophiles.
    
  • Conjugate Addition: A primary amine (or amino acid ester) acts as a nucleophile, attacking the

    
    -position of the acryloyl group. This is the "One-Pot" trigger.
    
  • Intramolecular Transamidation: The resulting secondary amine attacks the endocyclic carbonyl of the imide.

  • Ring Expansion: The tetrahedral intermediate collapses, cleaving the original C-N bond and expanding the ring by the length of the acryloyl linker (typically +4 atoms).

DOT Diagram: CARE Cascade Mechanism

CARE_Mechanism Substrate N-Acryloyl Imide (Activated Precursor) Intermediate1 Conjugate Addition Adduct (Enolate) Substrate->Intermediate1 + Nucleophile Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Azecan-2-one (10-Membered Ring) Intermediate2->Product Ring Opening (Expansion)

Figure 1: Mechanistic flow of the Conjugate Addition/Ring Expansion (CARE) cascade converting a smaller imide into a medium-sized lactam.[1]

Experimental Protocol

Method A: The CARE Cascade (Primary One-Pot Protocol)

This method is preferred for generating libraries of N-functionalized azecan-2-ones.[1]

Reagents:

  • Precursor:

    
    -acryloyl-piperidin-2-one (or analogous 6-membered imide).[1]
    
  • Nucleophile: Primary amine (1.1 equiv).[2] Can be an amino acid ester (e.g., Gly-OMe) for peptidomimetic synthesis.

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Conditions: Room Temperature (RT), 4–12 hours.

Step-by-Step Procedure:

  • Preparation (Pre-Pot): Synthesize the

    
    -acryloyl precursor by reacting piperidin-2-one with acryloyl chloride (1.2 equiv) and LiHMDS (1.1 equiv) in THF at -78°C. Isolate this stable intermediate.[1]
    
  • One-Pot Expansion:

    • Dissolve

      
      -acryloyl-piperidin-2-one (1.0 mmol) in anhydrous MeOH (2.0 mL, 0.5 M concentration). Note: High dilution is NOT required here, unlike direct lactamization.
      
    • Add the primary amine (1.1 mmol) dropwise.

    • Stir the mixture at room temperature. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The reaction typically completes within 4 hours.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Purification: The residue is often clean enough for direct use. If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Self-Validating Check:

  • Success Indicator: Disappearance of the acrylate alkene signals in ¹H NMR (

    
     5.8–6.5 ppm) and appearance of the expanded lactam methylene signals.
    
Method B: Ring-Closing Metathesis (RCM) (Alternative)

Use this method if the specific amino acid backbone is required within the ring itself (e.g., from Allylglycine).

Protocol Summary:

  • Coupling: Couple

    
    -Boc-Allylglycine with 5-hexenylamine using EDC/HOBt.
    
  • RCM: Dissolve the diene (0.005 M in DCM) and add Grubbs II catalyst (5 mol%). Reflux for 12h.

  • Hydrogenation: Pd/C, H₂ (1 atm) to reduce the alkene to the saturated azecan-2-one.

Data & Optimization

The following table summarizes the efficiency of the CARE cascade for various substrates.

EntryPrecursor Ring SizeNucleophile (Amine)Product Ring SizeYield (%)Notes
1 6 (Piperidinone)Benzylamine10 (Azecan-2-one) 82%Standard CARE
2 6 (Piperidinone)Glycine Methyl Ester10 (Peptidomimetic) 76%Amino Acid Insertion
3 7 (Azepanone)Allylamine11 (Azacycloundec) 65%Slower kinetics
4 5 (Pyrrolidinone)Propylamine9 (Azonan-2-one) 88%Fast reaction

Troubleshooting Guide:

  • Problem: Low conversion.

    • Solution: Increase solvent polarity (switch from DCM to MeOH) to stabilize the zwitterionic intermediate.

  • Problem: Polymerization.

    • Solution: Ensure the concentration does not exceed 0.5 M. While high dilution isn't strictly necessary, very high concentrations (>1 M) favor intermolecular Michael addition.

  • Problem: Hydrolysis of Imide.

    • Solution: Use anhydrous solvents. Moisture can hydrolyze the imide ring before expansion occurs.

References

  • Unsworth, W. P., et al. (2025).[2] Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry.

  • Stephens, B. J., et al. (2019). Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades. Angewandte Chemie International Edition. [1]

  • BenchChem. (2025). Azecan-2-one Synthesis Protocols and Properties.

  • Maier, M. E. (2015). Design and Synthesis of Specialized Lactams via RCM. Journal of Organic Chemistry.

  • White Rose Research. (2022). Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries.

Sources

Method

Application and Protocol for the Microwave-Assisted Synthesis of Azecan-2-one

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of azecan-2-one, a ten-membered lactam, through a microwave-assisted Beckmann rearrangement of cyclodeca...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of azecan-2-one, a ten-membered lactam, through a microwave-assisted Beckmann rearrangement of cyclodecanone oxime. The protocol leverages the efficiency and green chemistry principles of microwave-assisted organic synthesis (MAOS) to achieve rapid and high-yield production. This application note is intended for researchers, scientists, and professionals in drug development and materials science who are interested in advanced lactam synthesis methodologies. We will explore the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and present the expected outcomes based on established literature for analogous transformations.

Introduction: The Significance of Azecan-2-one and the Advantages of Microwave Synthesis

Lactams, cyclic amides, are pivotal structural motifs in a vast array of biologically active compounds and are fundamental building blocks in polymer chemistry. Azecan-2-one, with its ten-membered ring, represents a scaffold with unique conformational properties, making it an intriguing candidate for the development of novel pharmaceuticals and materials.

Traditional methods for lactam synthesis, particularly the Beckmann rearrangement, often necessitate harsh conditions, including the use of strong acids and high temperatures, leading to prolonged reaction times and the generation of significant waste.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to circumvent these limitations. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[2][3] This "green" chemistry approach aligns with the principles of sustainable chemical synthesis.[4][5]

This guide details a robust, two-step synthesis of azecan-2-one from cyclodecanone, culminating in a microwave-promoted Beckmann rearrangement.

Reaction Mechanism: The Beckmann Rearrangement

The core of this synthesis is the Beckmann rearrangement, a classic and powerful transformation in organic chemistry that converts an oxime to an amide.[1][6] The reaction is typically catalyzed by an acid, which facilitates the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.

The proposed mechanism for the acid-catalyzed Beckmann rearrangement is as follows:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the cyclodecanone oxime is protonated by the acid catalyst, forming a good leaving group (water).

  • Rearrangement and Water Elimination: The alkyl group anti-periplanar to the departing water molecule migrates to the electron-deficient nitrogen atom in a concerted step with the elimination of water. This results in the formation of a nitrilium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yield the final lactam product, azecan-2-one.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the rearrangement step. The choice of a solid acid catalyst, such as silica-sulfamic acid, offers the additional benefits of easy separation and potential for recycling, further enhancing the green credentials of this protocol.[5]

Experimental Workflow and Protocols

The synthesis of azecan-2-one is a two-step process, beginning with the oximation of cyclodecanone, followed by the microwave-assisted Beckmann rearrangement of the resulting cyclodecanone oxime.

Materials and Equipment
  • Cyclodecanone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Acetonitrile

  • Silica-sulfamic acid (or another suitable solid acid catalyst)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Melting point apparatus

Experimental Workflow Diagram

experimental_workflow start Start: Cyclodecanone oximation Step 1: Oximation (Hydroxylamine HCl, NaOH, EtOH/H2O, Reflux) start->oximation oxime Intermediate: Cyclodecanone Oxime oximation->oxime rearrangement Step 2: Microwave-Assisted Beckmann Rearrangement (Solid Acid Catalyst, Acetonitrile, Microwave Irradiation) oxime->rearrangement workup Aqueous Workup & Extraction rearrangement->workup purification Purification: Recrystallization workup->purification product Final Product: Azecan-2-one purification->product end Characterization product->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Azecan-2-one Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of azecan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are lo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azecan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. We will delve into the nuances of the most prevalent synthetic method, the Beckmann rearrangement, and explore alternative strategies to enhance yield and purity.

The synthesis of macrocyclic lactams like azecan-2-one, a 10-membered ring, is a critical step in the development of various biologically active molecules. However, its preparation is often plagued by challenges such as low yields, competing side reactions, and harsh reaction conditions. This guide provides expert-driven, evidence-based solutions to these problems in a direct question-and-answer format.

Section 1: Troubleshooting the Beckmann Rearrangement

The conversion of cyclodecanone oxime to azecan-2-one via the Beckmann rearrangement is the most classic and widely used method.[1] However, its success is highly dependent on carefully controlled conditions. This section addresses the most frequent problems encountered during this critical reaction.

Q1: My Beckmann rearrangement of cyclodecanone oxime is resulting in a low yield. What are the most likely causes and how can I address them?

A1: Low yields in the Beckmann rearrangement are a common but solvable issue, often stemming from suboptimal reaction conditions, catalyst choice, or the presence of impurities.[2][3] Here’s a breakdown of the primary causes and their solutions:

  • Harsh Reaction Conditions: The traditional use of strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) often requires high temperatures (>130 °C).[4] These conditions can lead to decomposition of the starting material or product, charring, and the formation of numerous byproducts, significantly lowering the isolated yield.

    • Solution: Switch to a milder catalyst system. Reagents such as p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or cyanuric chloride can facilitate the rearrangement under much gentler conditions, often at or below room temperature.[1][5] This minimizes degradation and improves selectivity for the desired lactam.[5]

  • Catalyst Inactivity or Inefficiency: The chosen catalyst may not be sufficiently active, or it may be deactivated by impurities.

    • Solution: Ensure the purity of your reagents and solvents. If using a catalytic system (e.g., cyanuric chloride with a Lewis acid co-catalyst like ZnCl₂), consider a modest increase in catalyst loading.[6] For reactions that have stalled, adding more reagent may drive the reaction to completion, but this should be done cautiously to avoid promoting side reactions.[3]

  • Presence of Water: The Beckmann rearrangement involves highly reactive, electrophilic intermediates, such as the nitrilium ion.[7] Water can intercept this intermediate, hydrolyzing it back to the ketone, or it can hydrolyze the final lactam product, especially under acidic conditions.

    • Solution: Employ rigorous anhydrous techniques. Use oven-dried or flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]

Q2: I'm observing significant byproduct formation, particularly a compound with a nitrile functional group. What is happening and how can I prevent it?

A2: The formation of a nitrile-containing byproduct is the hallmark of a competing side reaction known as the Beckmann fragmentation .[1] This pathway becomes significant when the group alpha to the oxime can stabilize a carbocation.

  • Causality: The fragmentation reaction competes directly with the desired 1,2-alkyl shift of the rearrangement.[1] Instead of the alkyl group migrating to the electron-deficient nitrogen, the C-C bond cleaves, leading to the formation of a stable carbocation and a nitrile. While less of a concern for the secondary carbon in cyclodecanone compared to a substrate with a quaternary carbon center, harsh conditions can still favor this pathway.

    • Solution 1: Lower the Reaction Temperature. Fragmentation often has a higher activation energy than rearrangement. Performing the reaction at the lowest possible temperature that allows for a reasonable rate will favor the desired lactam formation.[5]

    • Solution 2: Use a Less Aggressive Catalyst. Strong Brønsted acids are more likely to promote fragmentation. Milder, Lewis acid-based systems or organocatalysts are often more selective for the rearrangement pathway.[5][8] For example, using cyanuric chloride with ZnCl₂ as a co-catalyst can provide the lactam in quantitative yield with minimal byproducts.[6]

Q3: The reaction is not going to completion, and I am recovering a large amount of unreacted cyclodecanone oxime. What's wrong?

A3: Incomplete conversion points to issues with catalyst activity, reaction conditions, or the stability of the reagents.

  • Causality: The hydroxyl group of the oxime must be converted into a good leaving group to initiate the rearrangement.[7] If the catalyst is not potent enough or is present in insufficient quantity, this activation step will be inefficient, and the reaction will stall.

    • Solution 1: Choose a More Powerful System. If mild conditions are failing, a stronger acid or a more reactive reagent may be necessary. However, this must be balanced against the risk of side reactions. A good intermediate choice is using hydroxylamine-O-sulfonic acid in acetic acid, which can directly convert the ketone to the lactam in a single step under reflux.[9]

    • Solution 2: Optimize Reaction Time and Temperature. Some milder systems may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. A modest increase in temperature can sometimes be effective, but watch carefully for byproduct formation.[2]

    • Solution 3: Check Reagent Quality. Ensure your activating agent (e.g., TsCl, SOCl₂) has not degraded due to improper storage. Using freshly purchased or purified reagents is always recommended.[3]

Section 2: Optimizing Reaction Parameters

The key to a high-yield synthesis of azecan-2-one lies in selecting the optimal combination of catalyst, solvent, and temperature.

Comparative Analysis of Catalytic Systems

The following table summarizes various conditions reported for the Beckmann rearrangement of cyclic ketoximes, providing a clear comparison of their effectiveness.

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Reference
H₂SO₄ (fuming)Cyclohexanone OximeOleum120-130~90% (Industrial)[1][10]
Cyanuric Chloride / ZnCl₂Cyclododecanone OximeAcetonitrile/TFARTQuantitative[6]
Nano-Fe₃O₄ / UltrasoundVarious KetoximesProtic SolventRTExcellent[11]
[HMIm]HSO₄ / P₂O₅Benzophenone OximeIonic Liquid9091%[8]
p-Toluenesulfonyl ChlorideTricyclic KetoximeDioxane/H₂O/NaOHRT34%[9]

As the data indicates, modern catalytic systems, such as those employing cyanuric chloride or ionic liquids, can significantly improve yields and allow for milder reaction conditions compared to traditional strong acids.[6][8]

Section 3: High-Yield Experimental Protocol

This protocol utilizes a mild and efficient system for the Beckmann rearrangement of cyclodecanone oxime, adapted from highly successful literature procedures for similar substrates.[5][6]

Protocol: Synthesis of Azecan-2-one using Cyanuric Chloride

Materials:

  • Cyclodecanone oxime

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, CNC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve cyclodecanone oxime (1 equivalent) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add cyanuric chloride (1.1 equivalents) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting oxime has been consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azecan-2-one.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure azecan-2-one.

Section 4: Alternative Synthetic Strategies

While the Beckmann rearrangement is a workhorse, other powerful methods exist for synthesizing large-ring lactams, often with superior control and yield.

Q4: Are there higher-yielding alternatives to the Beckmann rearrangement for synthesizing large lactams like azecan-2-one?

A4: Yes. Ring-expansion reactions have emerged as a highly effective and versatile strategy for accessing medium-sized (8-11 membered) and macrocyclic (12+ membered) lactams.[12] One of the most elegant is the aza-Claisen rearrangement .

  • Mechanism & Advantage: This method involves a[2][2]-sigmatropic rearrangement of an N-allyl ketene aminal or similar precursor, effectively inserting atoms into a smaller, pre-existing lactam ring.[13][14][15] The key advantage is that it bypasses the challenges of end-to-end cyclization reactions that are often low-yielding for medium and large rings.[12] These reactions can be highly stereocontrolled and proceed under mild conditions, offering a powerful alternative for constructing complex, functionalized macrocycles.[13][14] Research groups have successfully developed cascade ring expansion sequences to build large libraries of diverse lactams using this approach.[12][16]

Section 5: Key Mechanisms and Workflows

Visualizing the chemical transformations and troubleshooting logic can greatly aid in understanding and optimizing the synthesis.

Beckmann_Rearrangement Mechanism of the Acid-Catalyzed Beckmann Rearrangement cluster_1 Activation cluster_2 Rearrangement cluster_3 Hydration & Tautomerization A Cyclodecanone Oxime B Protonated Oxime A->B + H+ C Nitrilium Ion Intermediate B->C - H2O D Imidic Acid C->D + H2O E Azecan-2-one (Lactam) D->E Tautomerization I1->C 1,2-Alkyl Shift

Caption: Mechanism of the Acid-Catalyzed Beckmann Rearrangement.

Troubleshooting_Workflow Troubleshooting Low Yield in Azecan-2-one Synthesis Start Low Yield Observed Check_Purity Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Purity Unreacted_SM High % of Unreacted Starting Material? Check_Purity->Unreacted_SM Byproducts Significant Byproduct Formation? Unreacted_SM->Byproducts No Sol_Catalyst Increase Catalyst Loading or Use Stronger Catalyst System Unreacted_SM->Sol_Catalyst Yes Degradation General Decomposition / Charring? Byproducts->Degradation No Sol_Fragmentation Favor Rearrangement: 1. Lower Temperature 2. Use Less Acidic Catalyst Byproducts->Sol_Fragmentation Yes (Nitrile observed?) Sol_Anhydrous Ensure Rigorous Anhydrous Conditions Degradation->Sol_Anhydrous No (Hydrolysis?) Sol_Milder Switch to Milder Catalyst (e.g., CNC, TsCl) Lower Reaction Temperature Degradation->Sol_Milder Yes

Caption: Troubleshooting Workflow for Low Yield.

References
  • A stereo-controlled access to functionalized macrolactams via an aza-Claisen rearrangement. PubMed. [Link]

  • Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Preprints.org. [Link]

  • Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. Journal of the Mexican Chemical Society. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • An Efficient Catalytic Method for the Beckmann Rearrangement of Ketoximes to Lactams by Cyanuric Chloride and Phosphazene Catalysts. ACS Publications. [Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Royal Society of Chemistry. [Link]

  • A stereo-controlled access to functionalized macrolactams via an aza-Claisen rearrangement. ResearchGate. [Link]

  • Advances in Aza-Claisen-Rearrangement-Induced Ring-Expansion Strategies. ResearchGate. [Link]

  • A stereo-controlled access to functionalized macrolactams via an aza-Claisen rearrangement. Seoul National University. [Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Royal Society of Chemistry. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]

  • Beckmann Rearrangement. Chemistry Steps. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. PMC. [Link]

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals. [Link]

  • The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. Pure. [Link]

Sources

Optimization

Technical Support Center: Azecan-2-one Synthesis &amp; Troubleshooting

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of azecan-2-one (a 10-membered lactam).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of azecan-2-one (a 10-membered lactam).

Medium-sized rings (8–11 members) present unique synthetic hurdles. The direct cyclization of linear precursors like 9-aminononanoic acid is often derailed by competing intermolecular oligomerization[1]. This guide breaks down the thermodynamic and kinetic causality behind these failures and provides field-proven, self-validating protocols to maximize monomeric yield.

Core Principles: The Causality of Oligomerization

To effectively troubleshoot your synthesis, you must first understand why 10-membered macrolactamization fails under standard conditions:

  • The Entropic Penalty: The probability of the amine and carboxylic acid termini of a 9-carbon chain meeting in space is statistically low. Intermolecular collisions with other molecules are far more frequent[1].

  • The Enthalpic Barrier (Prelog Strain): Even if the two ends meet, forcing the molecule into a 10-membered ring forces the internal C-H bonds to point inward, creating severe transannular steric clashes. This strain energy (~10–15 kcal/mol) destabilizes the transition state[2].

  • Kinetic vs. Thermodynamic Control: Because intramolecular cyclization is a first-order reaction with high activation energy, the second-order intermolecular reaction (oligomerization/polymerization) will kinetically outcompete it unless the effective molarity of the precursor is artificially suppressed[2].

ReactionPathway A Linear Precursor (9-aminononanoic acid) B Activated Ester Intermediate A->B Coupling Reagent (HATU / DIPEA) C Azecan-2-one (Monomer Target) B->C Intramolecular (First-Order) D Linear Oligomers (Dimers, Trimers) B->D Intermolecular (Second-Order)

Kinetic vs. thermodynamic pathways in 10-membered lactam formation.

Troubleshooting FAQs

Q1: I am using standard EDC/HOBt coupling at 0.1 M concentration, but LC-MS shows only dimers and trimers. How do I fix this? A: At 0.1 M, the distance between two different molecules is shorter than the distance between the two ends of the same molecule. You must employ the pseudo-high dilution principle [2]. By slowly adding the linear amino acid to a large volume of solvent containing the coupling reagent via a syringe pump, the steady-state concentration of the activated precursor remains infinitesimally low (< 1 mM). This heavily favors the first-order intramolecular cyclization over the second-order intermolecular oligomerization.

Q2: Which coupling reagents are optimal for 10-membered macrolactamization? A: Standard carbodiimides (EDC, DCC) often fail for medium-sized rings due to slow activation kinetics, giving the precursor time to oligomerize. Reagents that form highly reactive intermediates, such as HATU or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), are preferred. They rapidly convert the carboxylic acid to an active ester, minimizing the lifetime of the zwitterionic precursor.

Q3: Direct cyclization is still yielding <20% azecan-2-one despite high dilution. Are there alternative synthetic routes? A: Yes. If direct macrolactamization fails, bypass the entropic barrier using rearrangement or ring-expansion strategies. For example, the Beckmann rearrangement of cyclodecanone oxime directly yields azecan-2-one without ever forming a linear precursor[3]. Alternatively, recent advances in Cascade Ring Expansion (CARE) allow the conversion of smaller, easily formed lactams into 10-membered rings via conjugate addition/ring expansion cascades, completely avoiding oligomerization[4].

Q4: Does the choice of solvent impact oligomerization? A: Absolutely. Solvents with low dielectric constants (e.g., dichloromethane, toluene) can promote intramolecular hydrogen bonding in the linear precursor, sometimes folding it into a pre-organized "turn" conformation that favors cyclization. Conversely, highly polar solvents (DMF, DMSO) disrupt these internal hydrogen bonds, which can either help or hurt depending on the specific substitution pattern of your precursor[2].

Quantitative Data: Strategy Selection Matrix

Use the following table to benchmark your current synthetic strategy against field standards.

Strategy / ConditionEffective ConcentrationPreferred Coupling ReagentExpected Monomer YieldPrimary Impurity Profile
Batch Addition (Standard) 0.1 MEDC / HOBt< 5%Heavy Polymers / Insoluble mass
Batch Addition (Dilute) 0.001 MEDC / HOBt10 - 15%Linear Dimers / Trimers
Pseudo-High Dilution < 0.0001 M (Steady-State)HATU / DIPEA40 - 60%Traces of Dimers
Cascade Ring Expansion 0.1 MN/A (Intramolecular cascade)> 80%Unreacted Precursor

Self-Validating Experimental Protocols

Protocol A: Pseudo-High Dilution Macrolactamization

This method uses a continuous flow approach to keep the steady-state concentration of the reactive intermediate near zero.

  • Preparation: Dissolve 9-aminononanoic acid (1.0 mmol) in anhydrous DMF (10 mL) to create the precursor feed solution.

  • Reaction Vessel Setup: In a separate 500 mL round-bottom flask, dissolve HATU (1.5 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (200 mL). Stir vigorously at room temperature under a nitrogen atmosphere.

  • Syringe Pump Addition: Load the precursor feed solution into a gas-tight syringe. Mount it on a programmable syringe pump and set the addition rate to 0.5 mL/h (total addition time: 20 hours). Deliver the solution directly into the stirring reaction flask.

  • Self-Validation Check (t = 10 hours): Withdraw a 50 µL aliquot from the reaction vessel. Analyze via LC-MS. If the dimer mass (m/z ~ 313) exceeds 10% of the monomer mass (m/z ~ 156), the steady-state concentration is too high. Corrective Action: Halt the addition immediately and decrease the syringe pump flow rate by 50%.

  • Completion: Once addition is complete, stir for an additional 12 hours. Concentrate under reduced pressure and isolate the azecan-2-one monomer via silica gel flash chromatography.

Workflow S1 Syringe Pump Precursor Feed (0.1 M) S2 Reaction Vessel HATU + DIPEA (High Dilution) S1->S2 0.5 mL/h S3 LC-MS Check Monitor Dimer: Monomer Ratio S2->S3 t=10 hrs S4 Purification Flash Chromatography S3->S4 Workup

Pseudo-high dilution experimental workflow using a continuous syringe pump.

Protocol B: Cascade Ring Expansion (CARE)

If pseudo-high dilution fails, this protocol circumvents the oligomerization pathway entirely by expanding a smaller, pre-formed ring[4].

  • Precursor Activation: Synthesize the appropriate N-acryloyl imide precursor from a readily available 6-membered lactam.

  • Reaction Initiation: Dissolve the N-acryloyl imide (1.0 equiv) in methanol to a concentration of 0.5 M.

  • Cascade Trigger: Add a primary amine (1.1 equiv) to initiate the conjugate addition. Stir at room temperature for 4 hours. The intermediate will undergo spontaneous ring expansion to form the 10-membered lactam scaffold.

  • Self-Validation Check: Monitor the disappearance of the N-acryloyl imide starting material via TLC (UV active). The successful formation of the 10-membered lactam is confirmed by a mass shift on LC-MS corresponding exactly to the addition of the primary amine, with zero polymeric byproducts.

  • Isolation: Concentrate the solvent and purify the functionalized azecan-2-one derivative.

References

1.[1] Unconventional Macrocyclizations in Natural Product Synthesis - PMC - NIH. 1 2.[2] Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products - Chemical Reviews. 2 3.[3] Lactam - Wikipedia. 3 4.[4] Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - Organic & Biomolecular Chemistry. 4

Sources

Troubleshooting

Process Visualization: Purification Workflow

Welcome to the Technical Support Center for Lactam Synthesis and Purification. This guide is designed for researchers, chemists, and drug development professionals working with medium-sized ring lactams, specifically foc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lactam Synthesis and Purification. This guide is designed for researchers, chemists, and drug development professionals working with medium-sized ring lactams, specifically focusing on the isolation and purification of azecan-2-one (also known as 9-nonanelactam or pelargolactam).

Due to its 10-membered ring structure, azecan-2-one presents unique purification challenges, including strong intermolecular hydrogen bonding, susceptibility to moisture trapping, and co-elution with synthetic precursors. This guide provides field-proven, self-validating protocols to ensure you achieve >99% purity for downstream applications such as ring-opening polymerization or pharmaceutical derivatization.

The following diagram outlines the optimized mechanistic workflow for isolating pure azecan-2-one from a crude Beckmann rearrangement reaction mixture.

AzecanPurification N1 Crude Reaction Mixture (Azecan-2-one + Impurities) N2 Aqueous Neutralization (pH 7.0-7.5) N1->N2 Remove Acid Catalyst N3 DCM Extraction (Isolate Organics) N2->N3 Salting Out (NaCl) N4 Flash Chromatography (SiO2, 2:3 Hexane:DCM) N3->N4 Remove Unreacted Oxime N5 Anti-Solvent Crystallization (EtOAc / Cold Hexane) N4->N5 Remove Oligomers N6 High-Vacuum Drying (60-70 °C, 24h) N5->N6 Filter Solid N7 Pure Azecan-2-one (m.p. 108-110 °C) N6->N7 Constant Weight

Workflow for the isolation and purification of crude azecan-2-one.

Troubleshooting & FAQs

Q: Why does my purified azecan-2-one appear as a sticky semi-solid instead of a crystalline white powder? A: Azecan-2-one is highly susceptible to moisture absorption and can trap residual solvents due to strong intermolecular hydrogen bonding between its amide groups. Furthermore, trace ring-opened oligomeric impurities generated during synthesis can depress the melting point (pure azecan-2-one exhibits a sharp m.p. of 108–110 °C[1]). Actionable Solution: Implement a rigorous desiccation protocol. Dry the lactam monomer under high vacuum at 60–70 °C for at least 24 hours until a constant weight is achieved[2]. If the material remains tacky, perform an anti-solvent precipitation (see Protocol B) to selectively crash out the monomer while leaving oligomers in solution.

Q: I am observing co-elution of unreacted cyclononanone oxime with azecan-2-one during silica gel chromatography. How can I resolve this? A: Both the starting oxime and the lactam product possess similar polarities and hydrogen-bond donating/accepting capabilities, leading to overlapping retention factors (Rf) on standard normal-phase silica. Actionable Solution: Optimize your mobile phase to a 2:3 hexane:dichloromethane mixture. Under these specific isocratic conditions, azecan-2-one resolves cleanly with an Rf of ~0.30[1]. Alternatively, introduce a mild acidic wash (e.g., 0.5 M HCl) during the aqueous workup to hydrolyze the unreacted oxime back to cyclononanone, which is significantly less polar and elutes near the solvent front.

Q: My yield drops significantly after the aqueous workup of the crude reaction mixture. Where is the product going? A: Medium-sized lactams exhibit moderate aqueous solubility, which is exacerbated in highly acidic or basic environments due to the protonation or deprotonation of the amide moiety. Actionable Solution: Ensure the aqueous phase is strictly neutralized (pH 7.0–7.5) prior to extraction. Saturate the aqueous layer with sodium chloride (salting out) to decrease lactam solubility, and extract with a highly efficient organic solvent like dichloromethane (DCM) rather than ethyl acetate or ether.

Step-by-Step Methodologies

Protocol A: Silica Gel Flash Chromatography

This protocol utilizes a self-validating TLC feedback loop to ensure only high-purity fractions are pooled.

  • Preparation: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents.

  • Column Packing: Pack a glass column with silica gel (SiO2, 230–400 mesh) using a slurry method in hexane.

  • Loading: Dissolve the crude azecan-2-one in a minimal volume of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute the column isocratically using a 2:3 hexane:dichloromethane solvent system[1].

  • Validation (TLC): Monitor fractions via Thin Layer Chromatography (TLC). The target compound will appear at an Rf of 0.30[1]. Visualize using an iodine chamber or a KMnO4 stain (amides will appear as distinct spots).

  • Isolation: Pool only the fractions containing the pure product (single spot at Rf 0.30) and evaporate the solvent under reduced pressure.

Protocol B: Anti-Solvent Precipitation & Desiccation

This protocol uses constant-weight tracking to self-validate the complete removal of trapped solvents and moisture.

  • Dissolution: Dissolve the semi-pure azecan-2-one in a minimal volume of warm ethyl acetate (approx. 40 °C).

  • Precipitation: Under vigorous magnetic stirring, add cold hexane (anti-solvent) dropwise until the solution reaches the cloud point (persistent turbidity).

  • Crystallization: Transfer the flask to a 4 °C refrigerator for 4 hours to promote complete crystallization.

  • Filtration: Recover the white solid via vacuum filtration using a Büchner funnel, washing the filter cake with ice-cold hexane.

  • Validation (Desiccation): Transfer the solid to a vacuum oven. Dry at 60–70 °C for a minimum of 24 hours[2]. Weigh the sample periodically; the protocol is complete only when two consecutive weighings (1 hour apart) show no change in mass (constant weight).

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and target metrics required to validate the purification of azecan-2-one.

ParameterTarget Value / ConditionMechanistic Purpose / Significance
Melting Point 108 – 110 °CConfirms >99% purity and the absence of trace oligomers[1].
Chromatography Rf 0.30Optimal retention factor in 2:3 Hexane:DCM on SiO2[1].
Vacuum Drying Temp 60 – 70 °CProvides sufficient thermal energy to break solvent-lactam H-bonds without melting the solid[2].
Drying Duration ≥ 24 hoursEnsures complete desolvation, which is critical if the lactam is intended for downstream ring-opening polymerization[2].
Aqueous Workup pH 7.0 – 7.5Prevents amide protonation/deprotonation, minimizing product loss to the aqueous phase during extraction.

References

Sources

Optimization

Technical Support Center: Overcoming Kinetic Barriers in 10-Membered Ring Closure

Welcome to the technical support center for macrocyclization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for macrocyclization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with the synthesis of 10-membered rings. The formation of these medium-sized rings is notoriously difficult due to a confluence of high entropic penalties and significant enthalpic strain, primarily transannular and torsional strain.[1] This resource provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you overcome these kinetic barriers and achieve successful cyclization.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the kinetic challenges of forming 10-membered rings.

Q1: Why is the formation of 10-membered rings so kinetically challenging compared to 5- or 6-membered rings?

The difficulty arises from a "perfect storm" of unfavorable thermodynamics and kinetics. Unlike small rings, which have favorable entropy for ring closure, the long, flexible chain of a 10-membered ring precursor has a low probability of adopting a conformation where its reactive ends meet.[2] This high entropic barrier is the primary kinetic hurdle. Furthermore, once formed, 10-membered rings suffer from significant strain:

  • Transannular Strain: Steric repulsion between non-bonded atoms across the ring.

  • Torsional Strain (Pitzer Strain): Eclipsed or gauche interactions between substituents on adjacent atoms.

  • Angle Strain (Baeyer Strain): Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons).[3]

The combination of these factors creates a high activation energy for the desired intramolecular cyclization, allowing competing intermolecular reactions, such as polymerization, to dominate.[4][5]

Q2: What is the "high dilution principle" and why is it the most common strategy?

The high dilution principle is a foundational kinetic strategy to favor intramolecular cyclization over intermolecular reactions.[4][5] The rationale lies in reaction order kinetics:

  • Intramolecular Cyclization: A first-order reaction, where the rate depends only on the concentration of the linear precursor (Rate = k_intra * [Precursor]).

  • Intermolecular Polymerization: A second-order reaction, where the rate depends on the concentration of two precursor molecules (Rate = k_inter * [Precursor]²).

By drastically reducing the concentration of the precursor (typically to 0.1–10 mM), the rate of the second-order polymerization decreases much more significantly than the rate of the first-order cyclization.[5][6] This kinetically steers the reaction toward the desired macrocycle. In practice, this is achieved by using large volumes of solvent or, more efficiently, by the slow addition of a concentrated solution of the precursor to a large volume of solvent using a syringe pump.[4][5]

Q3: What is "substrate preorganization" and how does it help overcome the entropic barrier?

Substrate preorganization involves designing the linear precursor to minimize its conformational freedom, biasing it to adopt a shape that is close to the transition state required for cyclization.[5][7][8] This effectively lowers the entropic penalty because the molecule doesn't have to "search" through as many non-productive conformations. Common strategies include:

  • Introducing Rigid Elements: Incorporating double bonds, triple bonds, or aromatic rings into the linear chain restricts rotation and can induce a "turn" that brings the reactive ends closer.[5]

  • The Thorpe-Ingold Effect: Placing gem-dialkyl groups on the chain can sterically favor a bent conformation suitable for cyclization.

  • Intramolecular Hydrogen Bonding: Designing the precursor to form an internal hydrogen bond can lock it into a cyclization-ready conformation.[8]

Q4: What is the difference between kinetic and thermodynamic control in macrocyclization?

This distinction is crucial when a reaction can lead to multiple products, such as the desired macrocycle versus a more stable oligomer or a different ring isomer.

  • Kinetic Control: The product distribution is determined by the relative rates of formation. The product that forms fastest (i.e., has the lowest activation energy) will be the major product. This is favored by irreversible reactions at lower temperatures.[9][10]

  • Thermodynamic Control: The product distribution is determined by the relative stability of the products. The most stable product will be the major product, assuming the reaction is reversible and allowed to reach equilibrium. This is favored at higher temperatures where there is enough energy to overcome activation barriers and reverse less stable product formation.[9][10][11]

For 10-membered ring closures, the goal is almost always to operate under kinetic control to favor the formation of the strained macrocycle before it can revert or polymerize.[5]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during 10-membered ring closure experiments.

Problem 1: The major product is a dimer or polymer, with little to no desired macrocycle.

Possible CauseRecommended SolutionRationale
Concentration is too high. Employ high dilution conditions (target 0.1-10 mM). Use a syringe pump for slow addition of the precursor over several hours into a large volume of refluxing solvent.[4][5]This is the most effective way to kinetically favor the first-order intramolecular reaction over the second-order intermolecular pathway.[5]
Precursor conformation is too flexible. Redesign the linear precursor to include rigid elements (e.g., alkynes, phenyl groups) or groups that promote intramolecular hydrogen bonding to preorganize the molecule for cyclization.[7][8]Reducing the conformational freedom lowers the entropic barrier to cyclization, making the intramolecular pathway more competitive even at slightly higher concentrations.
Reaction rate is too slow. Increase the reaction temperature or use a more active catalyst.If the rate of cyclization is extremely slow, the probability of intermolecular encounters increases over the long reaction time.

Problem 2: Low to no yield of the desired product; starting material is recovered.

Possible CauseRecommended SolutionRationale
Activation energy is too high. Increase the reaction temperature. For catalyzed reactions (e.g., RCM), switch to a more active catalyst system.[12][13]The reaction may simply lack sufficient thermal energy to overcome the high activation barrier associated with forming a strained medium ring.
Catalyst decomposition (for catalyzed reactions). Ensure all solvents and reagents are rigorously degassed and dried. Maintain a strict inert atmosphere (argon or nitrogen). For RCM, consider using a more robust second or third-generation Grubbs-type catalyst.[14]Many catalysts, particularly for olefin metathesis, are sensitive to oxygen, moisture, and impurities, leading to rapid deactivation.
Unfavorable reaction thermodynamics. Re-evaluate the disconnection strategy. The chosen ring-closing reaction may be thermodynamically uphill. Consider an alternative cyclization method (e.g., lactonization vs. RCM).While kinetics are the primary barrier, a highly unfavorable thermodynamic landscape (ΔG > 0) will prevent product formation regardless of the kinetic setup.
Product inhibition of the catalyst. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid letting the reaction run for an extended period after completion.The cyclic product can sometimes coordinate to the catalyst more strongly than the linear precursor, effectively shutting down the catalytic cycle.

Problem 3: The reaction yields an unexpected isomer or rearranged product.

Possible CauseRecommended SolutionRationale
Thermodynamic control is taking over. Lower the reaction temperature and shorten the reaction time. Ensure the reaction conditions are irreversible.At higher temperatures, the initially formed kinetic product may have enough energy to revert and rearrange to a more thermodynamically stable isomer.[10]
Baldwin's rules are being violated. Analyze the cyclization according to Baldwin's rules for ring closure. For example, a 10-endo-trig closure might be disfavored. Redesign the precursor to allow for a favored pathway (e.g., an exo-trig closure).[15]Baldwin's rules provide a powerful empirical framework for predicting the feasibility of different cyclization geometries based on the orbital overlap required for bond formation.[15][16]
Template or catalyst-directing effects. Consider the role of the catalyst or any metal ions (templates) in solution. The coordination of the precursor to a metal center can direct the reaction down an unexpected pathway.[5][7]A metal can act as a template, organizing the linear precursor in a specific geometry that may lead to a product different from what would be expected based on substrate conformation alone.

Key Methodologies & Protocols

Protocol 1: High-Dilution Ring-Closing Metathesis (RCM) via Syringe Pump

This protocol describes a general setup for performing a 10-membered ring closure using a Grubbs-type catalyst under high-dilution conditions to minimize oligomerization.

Materials:

  • Three-neck round-bottom flask equipped with a reflux condenser and a rubber septum.

  • Syringe pump and gas-tight syringe.

  • Schlenk line or source of high-purity argon or nitrogen.

  • Anhydrous, degassed reaction solvent (e.g., toluene, dichloromethane).

  • Acyclic diene precursor.

  • Ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II).

Procedure:

  • System Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Solvent Addition: Add the bulk of the anhydrous, degassed solvent to the reaction flask via cannula. Begin stirring and heat the solvent to reflux.

  • Precursor Solution: In a separate flask under an inert atmosphere, dissolve the acyclic diene precursor and the catalyst in a small amount of the same degassed solvent. Note: For some setups, the catalyst is added directly to the refluxing solvent first, and only the precursor is added slowly.

  • Slow Addition: Draw the precursor/catalyst solution into the gas-tight syringe and place it on the syringe pump. Insert the syringe needle through the septum on the reaction flask.

  • Execution: Begin the slow addition of the precursor solution to the refluxing solvent over a period of 4-12 hours. The goal is to maintain a pseudo-stationary state where the concentration of the precursor remains extremely low.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Quench the catalyst by opening the flask to air and adding a small amount of ethyl vinyl ether or a phosphine-based scavenger.

  • Workup: Concentrate the reaction mixture in vacuo and purify the crude product via flash column chromatography.

Visualizations and Data

Diagrams

G

G

G

Table 1: Typical Reaction Parameters for 10-Membered Ring Closure
ParameterStandard ConditionsHigh Dilution ConditionsRationale for Change
Concentration 0.1 - 1.0 M0.001 - 0.01 MTo kinetically suppress second-order intermolecular reactions.[5][6]
Method of Addition All at onceSlow addition via syringe pump (4-24 h)To maintain a very low instantaneous concentration of the reactive precursor.[4]
Solvent Volume Minimal (e.g., 5-10 mL/mmol)Large (e.g., 100-1000 mL/mmol)The physical basis for achieving high dilution.
Temperature Variable (often ambient)Often elevated (reflux)To ensure the reaction rate is fast enough to consume the precursor as it is added and to overcome the activation barrier.

References

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.).
  • High dilution principle - Wikipedia. (n.d.).
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015, August 6). Chemical Reviews.
  • Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. (n.d.). Green Chemistry.
  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023, July 1). Accounts of Chemical Research.
  • Contemporary strategies for peptide macrocyclization. (2011, June 23).
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2021, June 29). RSC Chemical Biology.
  • The conformation of a ten-membered ring: the crystal and molecular structure of trans-syn-trans-4,5:9,10-biscyclohexano-1,3,6,8-tetraoxecane. (n.d.). Canadian Journal of Chemistry.
  • Macrocyclization under thermodynamic control. A theoretical study and its application to the equilibrium cyclooligomerization of .beta.-propiolactone. (n.d.). Journal of the American Chemical Society.
  • Macrocyclization strategies in natural product total synthesis. (2021, June 29). Denmark Group.
  • Chem 106 Conformational and Stereochemical Control of Medium to Large Rings. (n.d.).
  • Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs. (2025, February 13). Journal of Medicinal Chemistry.
  • Conformational Analysis of Medium Rings. (2003, June 6). Macmillan Group.
  • Metathesis Catalysts. (n.d.). Umicore Precious Metals Chemistry.
  • Conformational analyses. (2025, August 21). Chemistry LibreTexts.
  • Conformational analysis of medium rings. (n.d.). Slideshare.
  • Kinetics of ring closure reactions and its role in polymerization of aromatics. (2024, June 15).
  • Synthetic Approaches to Naturally Occurring Ten-Membered-Ring Lactones. (n.d.). ResearchGate.
  • Solvents for ring-closing metathesis reactions. (n.d.).
  • Template-directed synthesis of kinetically and thermodynamically stable molecular necklace using ring closing metathesis. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of a 10-Membered Carbocycle By Olefin Metathesis. (2001, November 5).
  • On Baldwin's kinetic barrier against 5-(enol-endo)-exo-trigonal closures: a comparison of ionic and analogous radical reactions, and a new synthesis of cyclopentanones. (n.d.).
  • Solvents for ring-closing metathesis reactions. (n.d.). Request PDF.
  • Thermodynamic vs Kinetic Products in Reactions. (n.d.). Scribd.
  • Selective Enyne Ring-Closing Metathesis with Main Group Metal Catalysts. (n.d.). ChemRxiv.
  • Lecture 1: Kinetics vs. Thermodynamics: different but related. (n.d.).
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • Technical Support Center: Synthesis of Eight-Membered Rings. (n.d.). Benchchem.
  • Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis. (2007, March 23). Organic Letters.
  • Ring-closing metathesis leading to 10-membered ring. (n.d.). ResearchGate.
  • RCM Troubleshooting. (2025, May 6). Reddit.
  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
  • Baldwin's Rule for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts.
  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry.
  • Organic Chemistry Synthesis Problems. (n.d.).
  • Ring Closures and the Hammond Postulate. (n.d.). UNL Digital Commons.
  • Synthesis of 9- and 10-membered rings by the intramolecular Michael addition of malonate on enone and ynone. (n.d.). Canadian Journal of Chemistry.
  • Solvation Effects in Organic Chemistry. (2022, February 4). The Journal of Organic Chemistry.
  • Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. (2001, May 11). The Journal of Organic Chemistry.
  • Approach to Synthesis Problems. (2022, July 31). Organic Chemistry: How to….

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Azecan-2-one Polymerization

Current Status: Operational Topic: Anionic Ring-Opening Polymerization (AROP) of Azecan-2-one (Nylon 9) Audience: Polymer Chemists, Process Engineers, Drug Delivery Researchers Executive Summary: The Thermodynamics of th...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Anionic Ring-Opening Polymerization (AROP) of Azecan-2-one (Nylon 9) Audience: Polymer Chemists, Process Engineers, Drug Delivery Researchers

Executive Summary: The Thermodynamics of the 9-Membered Ring

Welcome to the technical guide for polymerizing azecan-2-one. Unlike the ubiquitous caprolactam (Nylon 6), azecan-2-one is a 9-membered medium-ring lactam. This distinction is critical: medium rings (8–11 members) possess significant transannular strain (Pitzer strain) due to crowding of internal hydrogen atoms.

Why this matters for your catalyst load: The high ring strain provides a strong thermodynamic driving force for polymerization (


), significantly higher than that of the relatively stable 6-membered caprolactam ring. Consequently, azecan-2-one requires lower catalyst loadings  and achieves lower residual monomer content  (<1-2%) compared to Nylon 6 equilibrium levels (~10%). Over-catalyzing this system does not just waste reagent; it actively degrades molecular weight and increases yellowness index.

Module 1: Catalyst & Activator Optimization

The "Dual-Component" System

Successful AROP requires two components. Using only a strong base (catalyst) results in a slow "induction period" while the N-acyl species forms in situ. For controlled kinetics, you must use both:

  • Catalyst (Initiator): Generates the lactam anion (nucleophile).

    • Standard: Sodium Caprolactamate (C10) or Sodium Azecan-2-one (generated in situ via NaH or Na metal).

  • Activator (Co-catalyst): Provides the N-acyl imide group (electrophile) for the first attack, eliminating the induction period.

    • Standard: N-Acetylcaprolactam or N,N'-Acetyl-bis-lactams.

Optimization Matrix: Defining Your Load

The molecular weight (


) of the polymer is theoretically determined by the monomer-to-activator ratio, while the reaction rate is determined by the catalyst concentration.
ParameterRecommended RangeEffect of Low LoadEffect of High Load
Catalyst (Base) 1.0 – 2.5 mol% Slow conversion; sensitivity to trace moisture impurities.Side reactions (Claisen condensation); discoloration (yellowing); heterogeneous polymerization.
Activator (N-Acyl) 0.5 – 1.5 mol% High molecular weight (

); slow initiation; potential for incomplete conversion.
Low molecular weight (

); rapid exotherm; brittle polymer.
Cat/Act Ratio 1.5 : 1 to 2 : 1 Activator deactivation by moisture leaves insufficient catalyst.Excess base promotes branching and degradation.

Critical Protocol: Always maintain a Catalyst > Activator molar ratio (typically 1.5x to 2x). If [Activator] > [Catalyst], the reaction may stall because the activator consumes the anionic species faster than they can propagate.

Module 2: Visualizing the Mechanism

To troubleshoot effectively, you must visualize the "Activated Monomer Mechanism." The reaction propagates not by the attack of a chain end on a monomer, but by the monomer anion attacking the chain end .

AROP_Mechanism Cat Catalyst (Base) (Na+ Lactam-) Anion Lactam Anion (Nucleophile) Cat->Anion Deprotonates Monomer Act Activator (N-Acyl Lactam) Inter Intermediate Imide Anion Act->Inter Formation Mono Monomer (Azecan-2-one) Mono->Anion + Base Anion->Act Nucleophilic Attack Prop Propagation (Ring Opening) Inter->Prop Proton Transfer from Monomer Prop->Anion Regenerates Poly Nylon 9 Polymer Chain Prop->Poly Chain Growth

Caption: The Activated Monomer Mechanism. Note that the Lactam Anion is regenerated in the propagation step, acting as the true catalyst.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns solid rapidly but then stops converting. Yield is low.

Diagnosis: "Crystallization-Induced Termination." Technical Explanation: Nylon 9 has a melting point of ~210–215°C. If you polymerize at 140–160°C (common for Nylon 6), the polymer crystallizes during propagation. The active anionic centers become trapped in the crystal lattice and cannot access the monomer melt. Solution:

  • Increase Temperature: Polymerize closer to the melting point (e.g., 180–190°C) to keep chains mobile longer.

  • Solvent Assist: Use a high-boiling solvent (e.g., N-methylpyrrolidone) if solid-state properties are not required immediately.

Q2: The polymer is yellow or brown.

Diagnosis: "Base-Induced Oxidation" or "Claisen Condensation." Technical Explanation: Excess strong base (catalyst) at high temperatures catalyzes the oxidation of the amide backbone and side reactions like Claisen condensation of the monomer (forming


-keto amides).
Solution: 
  • Reduce Catalyst Load: Drop from 2.5 mol% to 1.0–1.2 mol%.

  • Inert Atmosphere: Ensure a strict

    
     or Argon blanket. Anionic sites are highly susceptible to oxidation.
    
  • Add Antioxidant: Introduce a hindered phenol antioxidant (e.g., Irganox 1098) before adding the catalyst.

Q3: I see an induction period of >5 minutes.

Diagnosis: "Moisture Poisoning." Technical Explanation: Water is a stronger acid than the lactam. It protonates the lactam anion immediately (


). The reaction cannot start until all water has consumed the catalyst.
Solution: 
  • Check Monomer Dryness: Azecan-2-one is hygroscopic. Water content must be <100 ppm (ideally <50 ppm).

  • Scavenging Protocol: If drying is difficult, add the catalyst (NaH/Na-lactamate) and apply vacuum for 10 minutes before adding the activator. This sacrifices a small amount of catalyst to neutralize water.

Module 4: Standard Operating Procedure (SOP)

Objective: Synthesis of Nylon 9 via AROP of Azecan-2-one.

Materials:

  • Monomer: Azecan-2-one (Dried, <50 ppm

    
    )
    
  • Catalyst: Sodium Caprolactamate (C10) or NaH (60% dispersion)

  • Activator: N-Acetylcaprolactam[1]

  • Atmosphere: Dry Nitrogen

Protocol:

  • Melt & Purge: Charge Azecan-2-one into the reactor. Heat to 100°C under vacuum (-1 bar) for 30 mins to remove trace moisture and oxygen. Break vacuum with dry

    
    .
    
  • Catalyst Addition:

    • If using NaH: Add NaH (1.5 mol%) carefully. Wait for

      
       evolution to cease (approx. 10-15 mins).
      
    • If using C10: Add Sodium Caprolactamate (1.5 mol%) directly.

  • Temperature Ramp: Increase temperature to 160°C .

  • Initiation: Inject N-Acetylcaprolactam (1.0 mol%).

    • Note: The mixture should increase in viscosity within 30-60 seconds.

  • Propagation: Hold at 160°C for 30-60 minutes.

    • Observation: If the mixture solidifies (crystallizes), raise temp to 200°C for 10 mins to complete conversion, or accept solid-state finish.

  • Quenching: Grind the polymer and wash with hot water/methanol to remove residual monomer and catalyst.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose polymerization failures.

Troubleshooting Start Problem Observed NoRxn No Reaction / Liquid Melt Start->NoRxn SlowRxn Slow Reaction / Low Yield Start->SlowRxn Yellow Yellow/Brown Polymer Start->Yellow Brittle Brittle / Low Mw Start->Brittle CheckH2O Check Water Content (Is it >100ppm?) NoRxn->CheckH2O CheckTemp Check Temperature (Is T < 150°C?) SlowRxn->CheckTemp CheckO2 Check Inert Gas (Oxygen leak?) Yellow->CheckO2 CheckRatio Check Act/Mono Ratio (Is Activator > 2 mol%?) Brittle->CheckRatio DryMono Dry Monomer & Increase Catalyst CheckH2O->DryMono Yes CheckAct Check Activator (Is it degraded?) CheckH2O->CheckAct No IncTemp Increase T to 170-180°C (Avoid Crystallization) CheckTemp->IncTemp Yes ReduceCat Reduce Catalyst Load (Excess Base causes oxidation) CheckO2->ReduceCat No Leak LowerAct Reduce Activator (Target 0.5 - 1.0 mol%) CheckRatio->LowerAct Yes

Caption: Logic flow for diagnosing common AROP failures in azecan-2-one systems.

References

  • Russo, S., et al. (2018). "Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends." Polymers, 10(4), 377. Link

  • Udipi, K., et al. (1997). "Nylon 6 and Nylon 66: Chemistry, Processing and Properties." Polymer Engineering & Science. (General reference for AROP mechanisms).
  • Sebenda, J. (1978). "Lactam Polymerization." Comprehensive Chemical Kinetics. (Foundational text on lactam thermodynamics and ring strain).
  • Milker, S., et al. (2017). "Non-hazardous biocatalytic oxidation in Nylon-9 monomer synthesis." Biotechnology and Bioengineering, 114(8). Link (Reference for Nylon 9 monomer context).

  • Biagini, G., et al. (2022). "Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers." RSC Advances. Link

Sources

Optimization

Controlling side reactions in Schmidt rearrangement of cyclononanone

Technical Support Center: Schmidt Rearrangement Workflows Module: Medium-Ring Ketone Expansions (Cyclononanone to Azecan-2-one) Welcome to the Application Scientist Support Portal. The transformation of cyclononanone to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Schmidt Rearrangement Workflows Module: Medium-Ring Ketone Expansions (Cyclononanone to Azecan-2-one)

Welcome to the Application Scientist Support Portal. The transformation of cyclononanone to the 10-membered lactam (azecan-2-one) via the Schmidt rearrangement presents unique challenges. Medium-sized rings (8–11 members) are notoriously susceptible to transannular strain and conformational flexibility, which frequently divert the reaction pathway away from the desired lactam and towards unwanted side reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control these side reactions.

Part 1: Troubleshooting FAQs (Q&A)

Q1: Why is my reaction yielding predominantly tetrazole instead of the desired azecan-2-one lactam? Mechanistic Root Cause: Tetrazole formation is a well-documented competing pathway in the Schmidt reaction of cyclic ketones[2]. After the initial azidohydrin loses water, it forms a diazoiminium ion that undergoes a 1,2-alkyl shift (releasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to generate a highly electrophilic nitrilium ion. If the reaction is run under strictly anhydrous conditions with an excess of hydrazoic acid (

), the excess azide acts as a nucleophile. It outcompetes water, trapping the nitrilium ion to form a 6,7,8,9,10,11-hexahydro-5H-tetrazolo[1,5-a]azonine derivative[3],. Actionable Solution:
  • Control Stoichiometry: Limit your azide source to a strict 1.05 equivalents.

  • Ensure Hydrolysis: The nitrilium ion must react with water to form the lactam. Ensure your quench step introduces water rapidly and efficiently at low temperatures before the intermediate can undergo side reactions.

Q2: My GC-MS shows acyclic unsaturated nitriles. How do I prevent Beckmann-type fragmentation? Mechanistic Root Cause: For the 1,2-alkyl shift to occur successfully, the migrating carbon-carbon bond must be antiperiplanar to the leaving nitrogen gas in the diazoiminium ion[4]. Because cyclononanone is a medium-sized ring, transannular steric clashes can prevent the molecule from adopting this ideal conformation. When the antiperiplanar requirement cannot be met, the molecule relieves ring strain via a Beckmann-type fragmentation, cleaving the C-C bond entirely to yield an acyclic nitrile and a terminal alkene[4],[1]. Actionable Solution: Lower the reaction temperature to -78 °C. Freezing out the higher-energy conformers forces the ring into a geometry more favorable for migration rather than fragmentation. Additionally, switching from Brønsted acids (like


) to Lewis acids (like 

) alters the transition state bulk and stabilizes the migration pathway.

Q3: How can I scale this ring expansion safely without the explosion risks associated with


? 
Mechanistic Root Cause:  Traditional Schmidt conditions generate 

in situ from

and

.

is a highly toxic, volatile, and explosive gas, making scale-up dangerous. Furthermore, the heterogeneous nature of

in organic solvents leads to localized concentration spikes, promoting tetrazole formation[3]. Actionable Solution: Replace

with Trimethylsilyl azide (

) and Trifluoroacetic acid (TFA) or

[3].

is a liquid that can be added via a syringe pump, allowing for precise, homogenous stoichiometric control, thereby eliminating explosive gas accumulation and minimizing tetrazole side products.

Part 2: Quantitative Data Summary

The following table synthesizes the optimization trajectory for the Schmidt rearrangement of cyclononanone, demonstrating how reagent selection and temperature control product distribution.

Reagent SystemSolventTemp (°C)Azecan-2-one (Lactam)Tetrazole ByproductFragmentation (Nitrile)

/

(3.0 eq)

2542%45%13%

/ TFA (1.5 eq)

058%22%20%

(1.05 eq) / TFA

076%< 5%19%

(1.05 eq) /


-78 to 0 89% < 2% 9%

Part 3: Step-by-Step Experimental Protocol

Optimized


-Mediated Ring Expansion of Cyclononanone 
This protocol is engineered as a self-validating system to maximize lactam yield while suppressing tetrazole and fragmentation pathways.

Step 1: System Preparation

  • Action: Flame-dry a 250 mL round-bottom flask, add a magnetic stir bar, and flush with argon. Dissolve cyclononanone (10.0 mmol) in anhydrous

    
     (50 mL). Cool to -78 °C using a dry ice/acetone bath.
    
  • Causality: Cooling to -78 °C restricts the conformational flexibility of the 9-membered ring, favoring the antiperiplanar transition state required for the 1,2-alkyl shift and suppressing Beckmann-type fragmentation[4].

  • Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates moisture ingress, which will prematurely hydrolyze the

    
    .
    

Step 2: Lewis Acid Activation

  • Action: Add

    
     (15.0 mmol, 1.5 equiv) dropwise over 5 minutes. Stir for 15 minutes.
    
  • Causality:

    
     is a mild Lewis acid that activates the carbonyl without promoting the aggressive intermolecular aldol condensations common with concentrated Brønsted acids.
    
  • Validation Checkpoint: A slight yellowing of the solution indicates successful coordination of the Lewis acid to the carbonyl oxygen.

Step 3: Azide Addition

  • Action: Add Trimethylsilyl azide (

    
    ) (10.5 mmol, 1.05 equiv) dropwise via a syringe pump over 60 minutes.
    
  • Causality: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is utilized as a safer, non-explosive alternative[3]. The slow addition ensures a low steady-state concentration of azide, preventing excess azide from acting as a nucleophile and trapping the nitrilium ion to form tetrazoles.
    
  • Validation Checkpoint: Gentle nitrogen gas evolution (

    
    ) should be observed as the migration occurs. Vigorous bubbling indicates the addition rate is too fast, risking thermal runaway.
    

Step 4: Hydrolysis and Quenching

  • Action: Allow the reaction to warm to 0 °C over 2 hours. Quench by adding ice-cold distilled water (10 mL) in one portion, followed by saturated aqueous

    
     (30 mL).
    
  • Causality: Rapid introduction of water is essential to trap the nitrilium ion and force the formation of the desired azecan-2-one lactam. The basic quench neutralizes the Lewis acid.

  • Validation Checkpoint: The cessation of

    
     bubbling upon 
    
    
    
    addition confirms complete neutralization. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the ketone (
    
    
    ) and the appearance of a highly polar lactam spot (
    
    
    ) that stains deep blue with phosphomolybdic acid (PMA).

Part 4: Mechanistic Pathway Visualization

SchmidtPathway SM Cyclononanone (Medium Ring) Azidohydrin Azidohydrin Intermediate SM->Azidohydrin + HN3 / H+ Diazoiminium Diazoiminium Ion Azidohydrin->Diazoiminium - H2O Nitrilium Nitrilium Ion Diazoiminium->Nitrilium 1,2-Alkyl Migration (- N2) Nitrile Acyclic Nitrile (Fragmentation) Diazoiminium->Nitrile Beckmann-type Fragmentation Lactam Azecan-2-one (Desired Lactam) Nitrilium->Lactam + H2O (Hydrolysis) Tetrazole Tetrazole Derivative (Side Product) Nitrilium->Tetrazole + Excess HN3 (Non-aqueous)

Fig 1: Mechanistic divergence in the Schmidt reaction of cyclononanone.

References

  • Source: echemi.
  • Source: libretexts.
  • Source: nih.
  • Source: stackexchange.
  • Source: wiley.

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Effects in Azecan-2-One Anionic Polymerization

Welcome to the Technical Support Center for the Anionic Ring-Opening Polymerization (AROP) of azecan-2-one (the 10-membered lactam precursor to Nylon 9). While AROP is the most efficient method for synthesizing high-mole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Anionic Ring-Opening Polymerization (AROP) of azecan-2-one (the 10-membered lactam precursor to Nylon 9). While AROP is the most efficient method for synthesizing high-molecular-weight polyamides, it is notoriously sensitive to proton donors. Because azecan-2-one possesses moderate ring strain, maintaining highly active propagation centers is critical. Even trace moisture (<100 ppm) can catastrophically inhibit initiation, retard propagation, and degrade the mechanical properties of the final polymer.

This guide provides researchers and drug development professionals with mechanistic insights, self-validating troubleshooting protocols, and compensation strategies to ensure reproducible Nylon 9 synthesis.

Mechanistic Insight: The Causality of Moisture-Induced Termination

To troubleshoot AROP effectively, one must understand why water is detrimental. The polymerization of azecan-2-one relies on two highly reactive components:

  • The Initiator (Catalyst): A strong base (e.g., sodium azecan-2-onate) that generates the highly nucleophilic lactamate anion.

  • The Activator: An N-acyllactam derivative that provides an electrophilic growth center for the polymer chain[1].

Water disrupts this delicate system via two competing, irreversible side reactions[2]:

  • Protonation of the Initiator: Water acts as a proton donor, neutralizing the strongly basic lactamate anion back into inactive azecan-2-one monomer. This generates hydroxide ions (

    
    ) and depletes the active catalyst pool.
    
  • Hydrolysis of the Activator: The generated hydroxide ions (and water itself at elevated temperatures) nucleophilically attack the endocyclic carbonyl of the N-acyllactam activator. This cleaves the growth center, permanently terminating the polymer chain and preventing further monomer addition[3].

MoistureMechanism Initiator Lactamate Anion (Active Initiator) DeadInit Protonated Lactam (Inactive) Initiator->DeadInit Polymer Nylon 9 Chain Growth Initiator->Polymer Propagation Activator N-Acyllactam (Growth Center) DeadActivator Hydrolyzed Activator (Chain Termination) Activator->DeadActivator Activator->Polymer Propagation Water H2O (Moisture) Water->Initiator Protonation Water->Activator Hydrolysis

Diagram 1: Mechanism of moisture-induced chain termination and catalyst deactivation in AROP.

Troubleshooting Guides & FAQs

Q1: My azecan-2-one polymerization failed to initiate, or the reaction rate is severely retarded. What is the root cause? A1: This is the hallmark of catalyst/activator deactivation by moisture. If your monomer or reactor contains >100 ppm of water, the lactamate anions are protonated before they can attack the activator[2]. Action: You must implement rigorous monomer drying (see Protocol 1 ) and ensure the reaction vessel is flame-dried and purged with high-purity Argon.

Q2: The final Nylon 9 polymer has a high residual monomer content and is highly brittle. How does water cause this? A2: High residual monomer indicates incomplete conversion. When water hydrolyzes a fraction of the N-acyllactam growth centers, fewer active chains are available to consume the monomer. This leads to premature termination, low molecular weight (


), and reduced crystallinity, which manifests as a brittle material[2].
Action: If trace moisture cannot be entirely eliminated due to environmental or equipment constraints, you must employ a chemical compensation strategy (see Protocol 2 )[3].

Q3: Can I just increase the polymerization temperature to "boil off" the residual moisture? A3: No. While some researchers historically argued that temperatures


 remove moisture, in a closed AROP system, high temperatures accelerate the hydrolysis of the activator before the water can escape. Moisture must be removed prior to the addition of the initiator and activator.

Workflow Start Azecan-2-one Batch Preparation KF Karl Fischer Titration (Measure H2O ppm) Start->KF Decision Moisture Level? KF->Decision High > 50 ppm Decision->High Fail Low < 50 ppm Decision->Low Pass Dry Azeotropic Distillation & Vacuum Drying High->Dry Compensate Calculate Catalyst Compensation Low->Compensate Dry->KF Proceed Initiate AROP Under Argon Compensate->Proceed

Diagram 2: Self-validating workflow for moisture quantification and mitigation in AROP.

Quantitative Impact of Moisture

The table below summarizes the empirical impact of residual water on the AROP of azecan-2-one and the required stoichiometric compensation to rescue the reaction[3].

Water Content (ppm)Catalyst Deactivation (%)Monomer Conversion (%)Number-Average MW (

, kDa)
Required Catalyst Excess (mol%)
< 50 < 2> 9845 - 500.0
100 ~ 158530+ 0.15
250 ~ 406015+ 0.45
> 500 > 90< 10 (Failed)N/ANot Recommended

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain built-in analytical checkpoints to prevent the progression of a compromised experiment.

Protocol 1: Rigorous Drying of Azecan-2-one via Azeotropic Distillation

Purpose: To reduce monomer moisture content below the critical 50 ppm threshold prior to AROP.

  • Dissolution: Dissolve 100 g of azecan-2-one in 250 mL of anhydrous toluene in a 500 mL round-bottom flask.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to

    
     under a continuous Argon sweep.
    
  • Validation Checkpoint 1 (Visual): Monitor the Dean-Stark trap. Continue refluxing until water droplets cease to accumulate in the trap (typically 2-4 hours).

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator, followed by high-vacuum drying (

    
     mbar) at 
    
    
    
    for 12 hours.
  • Validation Checkpoint 2 (Analytical): Transfer a 1 g aliquot of the dried monomer to a dry-box. Perform a Coulometric Karl Fischer (KF) Titration. Do not proceed to polymerization unless the KF result is strictly < 50 ppm.

Protocol 2: Chemical Compensation for Trace Moisture

Purpose: To rescue a polymerization when trace moisture (50–250 ppm) is unavoidable, by calculating and adding a stoichiometric excess of initiator and activator[3].

  • Quantification: Determine the exact water concentration (

    
     in ppm) of the azecan-2-one melt using Karl Fischer titration.
    
  • Molar Calculation: Calculate the molar equivalent of water in the reaction matrix. Because one molecule of water can deactivate one molecule of catalyst and one molecule of activator, the compensation factor is 1:1 for both.

    • Formula:

      
      
      
  • Dosing: Add the calculated molar excess of sodium azecan-2-onate (Initiator) and N-acetylcaprolactam (Activator) to the baseline formulation.

  • Validation Checkpoint 3 (Thermokinetic): Initiate the reaction at

    
    . Monitor the reaction exotherm using an in-situ thermocouple. A sharp, adiabatic temperature spike (
    
    
    
    within 5 minutes) validates that the compensation was successful and active propagation is occurring. A sluggish exotherm indicates the compensation was insufficient.

References

  • Ageyeva, T., Sibikin, I., & Karger-Kocsis, J. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers.[Link]

  • Karger-Kocsis, J., et al. (2018). Toward industrial use of anionically activated lactam polymers: Past, present and future. European Polymer Journal.[Link]

  • Teuwen, J., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Materials.[Link]

Sources

Optimization

Solvent Selection for Recrystallization of Azecan-2-one

Technical Support Guide | ID: TS-AZ-002 To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Purification Technologies Division Subject: Optimization of Solven...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide | ID: TS-AZ-002

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Purification Technologies Division Subject: Optimization of Solvent Systems for 10-Membered Lactam Purification

Executive Summary & Chemical Context

Azecan-2-one (also known as 2-azacyclodecanone or pelargolactam) presents a unique purification challenge due to its medium-ring architecture (10-membered ring) . Unlike small lactams (e.g., caprolactam) which are highly water-soluble, or large macrolactams (e.g., laurolactam) which are crystalline and lipophilic, azecan-2-one sits in a transition zone.

  • The Challenge: The molecule possesses significant conformational flexibility (high entropy) and a competitive balance between the polar amide group and the hydrophobic nonyl chain. This frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystallization upon cooling.

  • The Solution: Successful recrystallization requires a solvent system that suppresses the solubility of the hydrophobic chain at low temperatures while maintaining enough polarity to keep the amide in solution until nucleation occurs.

Solvent Selection Matrix

The following table summarizes the recommended solvent systems based on our internal application data and thermodynamic solubility parameters for medium-ring lactams.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Recommendation LevelTechnical Notes
Binary (Standard) Ethyl Acetate n-Heptane 1:2 to 1:4High Best balance. Heptane acts as a "soft" anti-solvent, reducing the shock that causes oiling out.
Single High-Temp Toluene NoneN/AHigh Excellent temperature coefficient. Requires cooling to -10°C for max yield.
Binary (Polar) Acetone Water 5:1Medium High risk of oiling out. Use only if removing highly non-polar impurities.
Single Low-Temp Diisopropyl Ether NoneN/ALow Only for very high purity crude. Poor recovery for crude mixtures.
Decision Framework: Solvent Screening

Do not blindly follow a recipe. Use this decision tree to determine the optimal path for your specific crude batch.

SolventSelection Start Start: Crude Azecan-2-one PurityCheck Is Crude Purity > 85%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType Yes PreWash Pre-step: Acid/Base Extraction PurityCheck->PreWash No (<85%) NonPolar Non-polar (Oligomers) ImpurityType->NonPolar Oily Residues Polar Polar (Oxime/Acid) ImpurityType->Polar Unreacted Oxime SystemA System A: Ethyl Acetate / Heptane NonPolar->SystemA Precipitate Impurities SystemB System B: Toluene (Single) Polar->SystemB Retain Impurities in Mother Liquor PreWash->ImpurityType

Figure 1: Solvent selection workflow based on impurity profile. Note that oxime impurities often require chemical removal (extraction) before recrystallization.

Detailed Protocols
Protocol A: The "Two-Solvent" Method (Ethyl Acetate / Heptane)

Best for: General purification of crude reaction mixtures.

  • Dissolution: Place 1.0 g of crude azecan-2-one in a 25 mL Erlenmeyer flask. Add Ethyl Acetate (approx. 2-3 mL) and heat to gentle reflux (approx. 70°C). Add more EtOAc dropwise just until the solid dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add n-Heptane dropwise.

    • Critical Step: Continue adding Heptane until a persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Slow Cooling: Remove from heat. Cover the flask with a beaker (to slow heat loss). Allow to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling locks the molecules into amorphous "oils" due to the flexible ring. Slow cooling allows the thermodynamically stable crystal lattice to form.

  • Harvest: Cool in an ice bath for 15 minutes, then filter via vacuum. Wash with cold Heptane.

Protocol B: The "Oiling Out" Rescue

Use this if your product separates as a liquid droplet at the bottom of the flask.

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust Solvent: Add 10-20% more of the dissolving solvent (e.g., Ethyl Acetate). The oiling out occurred because the anti-solvent concentration was too high at the saturation temperature.

  • Seed: Cool slightly (to ~50°C) and add a tiny seed crystal of pure azecan-2-one. If no seed is available, scratch the glass wall vigorously with a glass rod.

  • Isothermal Hold: Hold the temperature at 40-45°C for 30 minutes. You must allow nucleation to occur before the solution cools further.

Troubleshooting & FAQs

Q: Why does my azecan-2-one turn into a sticky oil instead of crystals? A: This is a classic "Lactam Oiling" phenomenon. The 10-membered ring is conformally mobile.[2] If the solution becomes supersaturated too quickly (or if impurities lower the melting point), the compound separates as a liquid phase (oil) rather than a solid.

  • Fix: Use Protocol B . You must lower the supersaturation level (add more good solvent) and cool much slower.

Q: I have unreacted cyclononanone oxime in my crude. Will recrystallization remove it? A: Recrystallization is often inefficient for separating oximes from lactams because they have similar polarities and solubilities.

  • Fix: Perform a chemical wash before recrystallization. Dissolve the crude in DCM and wash with 2M HCl (to hydrolyze/remove oxime traces) or basic brine, depending on the specific protecting groups used.

Q: Can I use water as an anti-solvent? A: We advise against it for the 10-membered ring. While effective for small rings (C4-C6), water creates a very high interfacial tension with azecan-2-one, almost guaranteeing oiling out. Stick to Heptane or Hexane .

References
  • Medium-Ring Lactam Solubility & Properties

    • Antimalarial Dibenzannulated Medium-Ring Keto Lactams. (2020). National Institutes of Health (NIH). Link

    • Solubility and properties of medium ring lactams (laurolactam vs caprolactam). ResearchGate.[3] Link

  • Recrystallization Methodology

    • Recrystallization Guide: Process, Procedure, Solvents.[1][4] Mettler Toledo. Link

    • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link

  • Synthesis & Purification Context

    • Beckmann Rearrangement and Lactam Synthesis.[5][6][7] Master Organic Chemistry. Link

    • Purification of 2-azacyclodecanone (Pelargolactam). BenchChem Protocols. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Azecan-2-one and all solvents before handling.

Sources

Troubleshooting

Technical Support Center: High-Temperature Troubleshooting for Azecan-2-one

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses, polymerization, or degradation when utilizing medium-sized lac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses, polymerization, or degradation when utilizing medium-sized lactams in high-temperature workflows.

Azecan-2-one (also known as 9-aminononanoic acid lactam or nonanelactam)[1] is a 10-membered cyclic amide. Unlike its 6- or 7-membered counterparts, the 10-membered ring is heavily influenced by transannular strain (Prelog strain) and torsional strain[2]. When subjected to high temperatures, the thermodynamic drive to release this internal strain makes the molecule highly reactive, leading to spontaneous ring-opening polymerization (ROP) or hydrolytic degradation[3].

This guide provides a mechanistic understanding of these pathways, actionable troubleshooting steps, and a self-validating experimental protocol to ensure the integrity of your azecan-2-one during high-temperature synthesis.

Section 1: Mechanistic Understanding of Thermal Degradation (FAQ)

Q1: Why does azecan-2-one degrade or polymerize so readily at temperatures above 150°C compared to smaller lactams like caprolactam? A: The instability is fundamentally driven by internal ring strain (I-strain). In a 10-membered ring, the hydrogen atoms on opposite sides of the ring are forced into close proximity, creating severe transannular steric repulsion[2]. At elevated temperatures, the kinetic barrier to ring-opening is overcome. The molecule undergoes Ring-Opening Polymerization (ROP) to form Polyamide-9 (Nylon-9) because the linear polymer state is thermodynamically far more stable than the strained cyclic monomer[3].

Q2: What role does trace moisture play in high-temperature reactions involving azecan-2-one? A: Moisture is the primary initiator for catastrophic degradation. At temperatures between 170°C and 250°C, even trace amounts of water (<1 wt%) will act as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam[4]. This hydrolytic cleavage forms 9-aminononanoic acid. The newly formed zwitterion (containing both a primary amine and a carboxylic acid) acts as an aggressive autocatalyst, accelerating further ring-opening and driving rapid oligomerization[5].

DegradationPathways A Azecan-2-one (10-membered lactam) B High Temperature (>170°C) A->B subjected to C Trace Moisture (<1 wt% limit) B->C if present F Ring-Opening Polymerization (ROP) B->F transannular strain release D Hydrolysis C->D E 9-Aminononanoic Acid D->E ring opening E->F zwitterionic initiation G Polyamide-9 (Nylon-9) F->G chain growth

Fig 1. Thermal degradation and polymerization pathways of azecan-2-one.

Section 2: Troubleshooting Guide - Identifying and Mitigating Degradation

Q3: How can I definitively tell if my azecan-2-one has degraded during a high-temperature synthesis? A: Degradation manifests physically and analytically. Physically, you will observe a sudden spike in the viscosity of your reaction mixture (indicating ROP) or a shift to a yellow/brown color (indicating thermal oxidation and the formation of nitriles). Analytically, Gel Permeation Chromatography (GPC) will show a high molecular weight shoulder. In ¹H-NMR, the sharp multiplets of the cyclic lactam will broaden significantly into polymeric methylene signals.

Q4: How do I prevent degradation when my protocol explicitly requires heating azecan-2-one to 180°C? A: You must decouple the thermal energy from the degradation initiators. First, eliminate moisture to prevent hydrolytic initiation. Second, if your reaction does not require neat (solvent-free) conditions, dilute the azecan-2-one in a high-boiling, inert solvent (e.g., diphenyl ether). Dilution reduces the probability of intermolecular collisions required for chain-growth ROP, effectively trapping the molecule in its monomeric state despite the high thermal energy.

Quantitative Degradation Thresholds and Mitigation Strategies
Degradation PathwayOnset Temp.Key Initiator / CatalystAnalytical SignatureMitigation Strategy
Hydrolytic Ring-Opening >100°CTrace Moisture (>1 wt%)[4]Broad -OH/-NH₂ bands in FTIR (~3300 cm⁻¹)Vacuum drying (40°C, 12h); Karl Fischer titration validation.
Thermal Polymerization (ROP) >170°CHeat (Strain Release)[3]High MW shoulder in GPC; Viscosity spikeDilution in inert high-boiling solvent; strict ramp rate control.
Thermal Oxidation >200°COxygen (Air ingress)Discoloration (yellow/brown); Nitrile peaks in IRSchlenk line techniques; 3x Argon backfill cycles.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, every high-temperature protocol involving azecan-2-one must be a self-validating system. The following methodology incorporates built-in quality control checks to confirm that the environment is safe before thermal stress is applied.

Protocol: Inert High-Temperature Processing of Azecan-2-one

Step 1: Monomer Purification and Pre-drying Causality: Azecan-2-one is hygroscopic. Surface moisture will initiate hydrolysis.

  • Action: Place the azecan-2-one in a vacuum oven at 40°C (well below its degradation threshold) at <10 mbar for 12 hours.

  • Validation Check: Perform a Karl Fischer titration on a 50 mg sample. Do not proceed unless water content is strictly <0.1 wt%[4].

Step 2: Reactor Preparation (Schlenk Technique) Causality: Glassware micro-fractures harbor adsorbed water and atmospheric oxygen.

  • Action: Flame-dry a Schlenk flask under a high vacuum (10⁻³ mbar) for 5 minutes. Allow it to cool completely under vacuum before backfilling with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.

Step 3: Reagent Loading and Dilution Causality: High concentrations promote intermolecular ROP.

  • Action: Under a positive flow of Argon, transfer the dried azecan-2-one into the Schlenk flask. Add anhydrous, degassed diphenyl ether to achieve a concentration of ≤0.2 M.

Step 4: Controlled Heating Profile Causality: Rapid heating creates localized hot spots at the flask walls, exceeding the 170°C ROP threshold prematurely[3].

  • Action: Submerge the flask in a pre-equilibrated oil bath or heating mantle. Ramp the temperature at a strictly controlled rate of 5°C/min until the target temperature (e.g., 180°C) is reached. Stir vigorously (800 rpm) to ensure uniform heat distribution.

Step 5: Rapid Quenching Causality: Prolonged cooling allows the molecule to linger in high-energy states where side reactions occur.

  • Action: Upon reaction completion, immediately remove the heat source and submerge the flask in an ambient water bath to drop the internal temperature below 50°C within 2 minutes.

ProtocolWorkflow S1 1. Vacuum Drying (40°C, 12h) S2 2. Schlenk Prep (Flame-dry) S1->S2 S3 3. Argon Purge (3x Cycles) S2->S3 S4 4. Controlled Heating (5°C/min ramp) S3->S4 S5 5. Rapid Quench (<50°C) S4->S5

Fig 2. Validated workflow for the inert high-temperature processing of azecan-2-one.

References

  • Toward the Bioremediation of Nylon Waste Materials: Genome Mining Leads to the Identification of a Thermostable Laurolactamase From Thermopolyspora flexuosa, ResearchGate, 5

  • Analytics for China, Tubular sleeve (S) for food products comprising at least one copolyamide consisting of at least one lactam, one dicarboxylic acid and 1, 5-diamino-3-oxapentane, Patent Buddy, 1

  • US20210206919A1 - Process for preparing polyamide powders by precipitation, Google Patents, 4

  • Novel ring expansion methods for the synthesis of functionalized macrocycles, White Rose eTheses Online, 3

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors, ResearchGate, 2

Sources

Reference Data & Comparative Studies

Validation

Medium-Ring Lactam Spectral Analysis: A Guide to Azecan-2-one (Pelargolactam)

Topic: 1H NMR and 13C NMR spectral data of azecan-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Azecan-2-one (also known as pelargola...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR spectral data of azecan-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Azecan-2-one (also known as pelargolactam or 2-azacyclodecanone) represents a critical structural class in heterocyclic chemistry: the medium-sized ring (8–11 atoms). Unlike small-ring lactams (e.g.,


-caprolactam) which exist exclusively in the cis-amide conformation, or large-ring lactams which adopt the trans-conformation, azecan-2-one exists as a dynamic equilibrium of trans-  and cis-rotamers  in solution.

This guide provides a detailed spectral analysis of azecan-2-one, emphasizing the diagnostic NMR signatures arising from this conformational flexibility. It compares these features against standard 7-, 8-, and 12-membered alternatives to aid in structural elucidation and purity assessment.

Compound Profile

PropertyDetail
IUPAC Name Azecan-2-one
Common Names Pelargolactam, 2-Azacyclodecanone, 9-Aminononanoic acid lactam
CAS Number 665-03-2
Molecular Formula C

H

NO
Molecular Weight 155.24 g/mol
Ring Size 10-membered (Medium Ring)
Key Structural Feature Amide bond rotamerism (cis/trans equilibrium)

Spectral Analysis: 1H and 13C NMR Data

1H NMR Spectral Characteristics (400 MHz, CDCl )

The proton NMR spectrum of azecan-2-one is characterized by broad signals at room temperature due to the slow interconversion between cis and trans conformers.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity & Assignment Notes
NH Amide Proton5.80 – 7.50 Broad singlet. Highly concentration and temperature dependent. In trans-isomers, this signal is typically shielded relative to cis-isomers.
H-3

-CH

(C=O)
2.20 – 2.45 Multiplet. Deshielded by the adjacent carbonyl. Often appears as a broadened triplet due to ring flexibility.
H-10

-CH

(N)
3.20 – 3.60 Multiplet. Deshielded by the adjacent nitrogen. The chemical shift is diagnostic for ring size; medium rings show distinct broadening here.
H-4 to H-9 Bulk CH

1.30 – 1.80 Overlapping Multiplets. The "hump" characteristic of medium cycloalkane derivatives.

Expert Insight (Dynamic NMR):

  • At 25°C: The spectrum represents a weighted average, predominantly the trans-isomer (~90-95%) with a minor cis-isomer component.

  • At -100°C: The exchange freezes, resolving distinct signals for cis and trans conformers.

  • Above 90°C: Coalescence occurs, resulting in sharp, averaged signals.[1]

13C NMR Spectral Characteristics (100 MHz, CDCl )

Carbon NMR provides the most definitive confirmation of the ring size and oxidation state.

PositionCarbon TypeChemical Shift (

, ppm)
Assignment Notes
C-2 Carbonyl (C=O)175.0 – 178.0 Characteristic lactam carbonyl. Slightly upfield compared to small rings due to reduced ring strain in the trans-conformer.
C-10

-CH

(N)
40.0 – 45.0 Deshielded by nitrogen. Position varies significantly between cis and trans forms in low-temp spectra.
C-3

-CH

(C=O)
36.0 – 38.0 Deshielded by carbonyl.
C-4 to C-9 Bulk CH

20.0 – 30.0 Clustered methylene signals.

Comparative Analysis: Ring Size Effects

The following table contrasts azecan-2-one with its homologs, highlighting how ring size dictates the amide conformation and resulting spectral complexity.

Feature

-Caprolactam (7-Membered)
Azocan-2-one (8-Membered)Azecan-2-one (10-Membered) Laurolactam (12-Membered)
Dominant Conformer Cis (Exclusive)Cis (Major) / Trans (Minor)Trans (Major) / Cis (Minor)Trans (Exclusive)
1H NMR (RT) Sharp, well-resolvedBroadened (exchange)Broadened (exchange)Sharp, well-resolved

-N Proton Shift

~3.2 ppm

~3.3 ppm

~3.2 - 3.6 ppm

~3.1 ppm
Carbonyl 13C Shift ~179 - 180 ppm~178 ppm~176 ppm ~174 ppm
Ring Strain High (rigid)High (medium strain)Moderate (flexible)Low (flexible)

Key Takeaway: Azecan-2-one sits at the "tipping point" of conformational inversion. While 7-membered rings are rigid cis, and 12-membered are rigid trans, the 10-membered ring's ability to access both states (with trans dominance) creates its unique, often broadened, spectral signature at room temperature.

Experimental Protocols

Synthesis via Beckmann Rearrangement

The most authoritative route to azecan-2-one is the Beckmann rearrangement of cyclodecanone oxime.

Protocol:

  • Oxime Formation: React cyclodecanone (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in ethanol/water. Reflux for 2 hours. Cool, filter the precipitate, and recrystallize from ethanol to obtain cyclodecanone oxime.

  • Rearrangement: Dissolve cyclodecanone oxime (1.0 eq) in anhydrous ether or acetonitrile.

  • Catalyst Addition: Add thionyl chloride (SOCl

    
    ) or Cyanuric Chloride (cat.) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Pour into ice water. Neutralize with NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    .
  • Purification: Recrystallize from hexane/ethyl acetate to yield pure azecan-2-one.

NMR Sample Preparation for Conformational Analysis

To resolve the cis/trans equilibrium, Variable Temperature (VT) NMR is required.

  • Solvent Choice: Use CD

    
    Cl
    
    
    
    (Dichloromethane-d2) or Toluene-d8 for low-temperature work (down to -100°C). Use DMSO-d6 or C
    
    
    D
    
    
    Cl
    
    
    for high-temperature coalescence studies (>100°C).
  • Concentration: Prepare a 20-30 mg/mL solution. High concentrations may induce intermolecular hydrogen bonding, shifting the NH peak.

  • Acquisition:

    • Experiment 1 (RT): Standard 1H/13C. Note line broadening.

    • Experiment 2 (Low T): Cool to -80°C. Observe splitting of signals into major (trans) and minor (cis) sets.

Structural & Mechanistic Visualization[1]

Synthesis & Isomerization Workflow

The following diagram illustrates the synthesis pathway and the conformational equilibrium central to the NMR analysis.

AzecanOne_Analysis Cyclodecanone Cyclodecanone (C10 Ketone) Oxime Cyclodecanone Oxime (Intermediate) Cyclodecanone->Oxime NH2OH·HCl Beckmann Beckmann Rearrangement Oxime->Beckmann H+ / SOCl2 Azecan_Trans Azecan-2-one (Trans-Conformer) MAJOR (~90%) Beckmann->Azecan_Trans Product Azecan_Cis Azecan-2-one (Cis-Conformer) MINOR (~10%) Azecan_Trans->Azecan_Cis Slow Exchange (Solution Equilibrium) NMR_RT RT NMR Spectrum (Broad/Averaged) Azecan_Trans->NMR_RT 25°C NMR_LowT Low-Temp NMR (Resolved Isomers) Azecan_Trans->NMR_LowT -80°C Azecan_Cis->NMR_RT 25°C Azecan_Cis->NMR_LowT -80°C

Caption: Synthesis of azecan-2-one via Beckmann rearrangement and its temperature-dependent conformational equilibrium detectable by NMR.

References

  • Dale, J. (1973). Exploratory Studies of Medium-Ring Lactams: Pelargolactam. Acta Chemica Scandinavica, 27, 1115-1129.

  • Borgen, G. (1991). Conformational studies of caprylolactam (8-membered) and pelargolactam (10-membered). Magnetic Resonance in Chemistry, 29(1), 52-58.

  • Hesse, M. (1991). Ring Enlargement in Organic Chemistry. VCH Publishers.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for lactam chemical shifts).

Sources

Comparative

Publish Comparison Guide: FTIR Characteristic Peaks of Azecan-2-one

This guide provides an in-depth comparative analysis of the FTIR spectral characteristics of Azecan-2-one (also known as Pelargolactam or 1-azacyclodecan-2-one). It focuses on the unique vibrational signatures arising fr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the FTIR spectral characteristics of Azecan-2-one (also known as Pelargolactam or 1-azacyclodecan-2-one). It focuses on the unique vibrational signatures arising from its medium-sized ring structure and the resulting cis/trans amide equilibrium.

Executive Summary

Azecan-2-one (C₉H₁₇NO) represents a critical inflection point in the structural chemistry of cyclic amides (lactams). Unlike smaller lactams (5–7 membered rings) which are rigidly locked in a cis conformation, or larger macrocycles (>11 membered) which adopt a stable trans conformation, Azecan-2-one exists as a dynamic mixture of cis and trans isomers (predominantly trans in solution/solid state).

This guide compares Azecan-2-one against industry-standard alternatives—Caprolactam (7-membered, cis) and Laurolactam (12-membered, trans)—to demonstrate how FTIR spectroscopy can be used as a definitive tool for identifying ring size and conformational state.

Key Differentiator: The appearance of the Amide II band (~1550 cm⁻¹) in Azecan-2-one is the primary spectral marker distinguishing it from smaller lactams like Caprolactam.

Theoretical Framework: The Medium-Ring Effect

To interpret the FTIR spectrum of Azecan-2-one, one must understand the relationship between ring strain, amide planarity, and vibrational frequency.

The Cis/Trans Amide Rule

In open-chain secondary amides, the trans conformation is thermodynamically preferred. However, in small cyclic amides (lactams), the geometric constraints of the ring force the amide bond into a cis configuration.

  • Small Rings (<8 members): Exclusively cis. High ring strain increases the C=O bond order, shifting the Amide I peak to higher wavenumbers.

  • Medium Rings (8–10 members): The "Transition Zone." Ring strain relaxes enough to allow the trans conformation. Azecan-2-one (10-membered) is the smallest lactam where the trans form becomes more stable than the cis.

  • Large Rings (>10 members): Exclusively trans. Behaves like linear amides.

Spectral Consequences[1][2][3]
  • Amide I (C=O[1] Stretch): Sensitive to ring strain.[2] Higher strain = Higher Frequency.

  • Amide II (N-H Deformation): This band arises from the coupling of N-H bending and C-N stretching. Crucially, this coupling is symmetry-forbidden in the cis conformation. Therefore, the Amide II band is absent in small lactams but present in Azecan-2-one.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of Azecan-2-one with its primary alternatives.

Table 1: Characteristic FTIR Peaks of Lactams by Ring Size
FeatureAzecan-2-one (10-Membered)Caprolactam (7-Membered)2-Azetidinone (4-Membered)Laurolactam (12-Membered)
Conformation Mixed / Predominantly Trans Pure CisPure CisPure Trans
Amide I (C=O) 1655 – 1670 cm⁻¹ 1665 – 1680 cm⁻¹1745 – 1760 cm⁻¹1640 – 1650 cm⁻¹
Amide II (N-H Bend) Present (~1550 cm⁻¹) Absent (or very weak)Absent Present (~1550 cm⁻¹)
N-H Stretch 3280 – 3300 cm⁻¹ (H-bonded)3200 – 3250 cm⁻¹~3200 cm⁻¹3280 – 3300 cm⁻¹
Ring Strain Indicator Low StrainModerate StrainExtreme StrainStrain-Free

Note: The "Amide II" band in Azecan-2-one is the "fingerprint" of its trans-amide character. In Caprolactam, this region is empty, often showing only weak C-H bending vibrations.

Mechanistic Logic & Pathway

The following diagram illustrates the decision logic for identifying Azecan-2-one based on spectral data.

FTIR_Identification_Logic Sample Unknown Lactam Sample AmideI Analyze Amide I Band (C=O) Region: 1640 - 1760 cm⁻¹ Sample->AmideI HighFreq > 1700 cm⁻¹ (High Strain) AmideI->HighFreq High ν(C=O) LowFreq < 1680 cm⁻¹ (Low/No Strain) AmideI->LowFreq Normal ν(C=O) SmallRing Small Ring Lactam (3, 4, 5 membered) e.g., 2-Azetidinone HighFreq->SmallRing AmideII Analyze Amide II Band (N-H Bend) Region: ~1550 cm⁻¹ LowFreq->AmideII Absent Band Absent AmideII->Absent Cis Conformation Present Band Present AmideII->Present Trans Conformation CisLactam Cis-Lactam (6-8 membered) e.g., Caprolactam Absent->CisLactam TransLactam Trans/Mixed Lactam (≥9 membered) e.g., Azecan-2-one Present->TransLactam

Figure 1: Decision tree for classifying lactams via FTIR. Azecan-2-one is identified by a "Normal" Amide I frequency combined with the presence of the Amide II band.

Experimental Protocol: High-Fidelity Acquisition

Because Azecan-2-one is a waxy solid with potential conformational mobility, sample preparation is critical to avoid shifting the cis/trans equilibrium during measurement.

Method A: Attenuated Total Reflectance (ATR) - Recommended

This method is non-destructive and preserves the solid-state conformation (predominantly trans).

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Sample Prep: Place ~5 mg of solid Azecan-2-one directly onto the crystal.

  • Compression: Apply moderate pressure using the anvil. Warning: Excessive pressure can induce localized heating/melting, potentially altering the H-bonding network.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation: Verify the baseline is flat between 1800–2500 cm⁻¹.

Method B: KBr Pellet - For High Resolution
  • Grinding: Mix 2 mg Azecan-2-one with 200 mg dry KBr. Grind gently to avoid heating.

  • Pressing: Press at 8 tons for 2 minutes to form a transparent pellet.

  • Note: KBr is hygroscopic. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) can interfere with Amide I and N-H analysis. Ensure KBr is dried at 110°C prior to use.

Detailed Peak Assignments for Azecan-2-one

Wavenumber (cm⁻¹)AssignmentMechanistic Insight
3280 – 3300 ν(N-H) Stretching vibration. Indicates intermolecular Hydrogen bonding (dimers/polymers) typical of trans-amides. Free N-H would appear >3400 cm⁻¹.[3]
2910 – 2940 ν(C-H) asym Asymmetric stretching of the -(CH₂)₈- backbone. Comparable to linear alkanes.
2850 – 2870 ν(C-H) sym Symmetric stretching of the methylene chain.
1655 – 1670 Amide I Primarily ν(C=O) stretching. The value is lower than Caprolactam (1675) due to reduced ring strain and trans conformation.
1540 – 1560 Amide II δ(N-H) + ν(C-N) . This band is the definitive marker for the trans conformation. Its presence confirms the ring size is ≥9.[4]
1430 – 1460 δ(CH₂) Scissoring vibration of methylene groups adjacent to Nitrogen.
1260 – 1280 Amide III Mixed mode: ν(C-N) + δ(N-H).

References

  • NIST Chemistry WebBook. Infrared Spectrum of Azacyclotridecan-2-one (Laurolactam) & Caprolactam. National Institute of Standards and Technology. Link

  • Ogata, N. (1961). The Infrared Spectrum of N-Methyl Lactams and Polymerizability. Journal of Polymer Science. (Establishes the correlation between ring size, strain, and carbonyl frequency).
  • Huisgen, R., et al. (1957). Medium-Sized Rings and the Cis-Trans Amide Equilibrium. (Foundational work on the conformational analysis of 9-10 membered lactams).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative source for the "Amide II absence in cis-lactams" rule).
  • Arnaudov, M. G., et al. (2006). Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Spectrochimica Acta Part A. Link

Sources

Validation

Mass Spectrometry Profiling of Azecan-2-one: A Comparative Fragmentation Guide

Executive Summary Azecan-2-one (CAS 935-30-8), a 10-membered macrocyclic lactam, represents a critical intermediate in the synthesis of Nylon-9 and a growing scaffold in macrocyclic medicinal chemistry. Unlike its ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azecan-2-one (CAS 935-30-8), a 10-membered macrocyclic lactam, represents a critical intermediate in the synthesis of Nylon-9 and a growing scaffold in macrocyclic medicinal chemistry. Unlike its ubiquitously studied homolog Caprolactam (C6) , the mass spectral behavior of Azecan-2-one is defined by the unique entropic strain of medium-sized rings (8–11 atoms).

This guide provides a definitive technical analysis of the fragmentation patterns of azecan-2-one. By contrasting it with Caprolactam (C6) and Laurolactam (C12), we establish a self-validating identification protocol that distinguishes the intact lactam from its open-chain amino acid precursors and isomeric impurities.

Chemical Identity & Homolog Comparison

To accurately interpret the mass spectrum of azecan-2-one, one must first benchmark it against the "bookends" of the lactam series: the stable 6-membered ring and the flexible 12-membered ring.

FeatureCaprolactam (Standard)Azecan-2-one (Target) Laurolactam (Standard)
Ring Size 6-membered10-membered 12-membered
Formula C₆H₁₁NOC₉H₁₇NO C₁₂H₂₃NO
Monoisotopic Mass 113.08 Da155.13 Da 197.18 Da
Ring Strain Low (Chair conformation)High (Transannular strain) Low (Flexible)
Dominant Ionization EI / ESIEI / ESI EI / ESI
Key Application Nylon-6 precursorNylon-9 / Drug Scaffold Nylon-12 precursor

Fragmentation Mechanics: The "Zipper" & The Rearrangement

The fragmentation of azecan-2-one under Electron Ionization (EI, 70 eV) is governed by two competing mechanisms: Alpha-Cleavage (characteristic of amides) and the McLafferty Rearrangement (facilitated by the long alkyl chain).

Mechanism A: Alpha-Cleavage (The Ring Opener)

Upon ionization, the radical cation forms at the nitrogen lone pair. The high ring strain of the 10-membered system drives the rapid cleavage of the


 bond.
  • Result: Formation of an acyclic acylium ion.

  • Diagnostic Loss: Loss of

    
     (28 Da) is observed, but often secondary to the loss of alkyl segments.
    
Mechanism B: McLafferty Rearrangement (The Dominant Pathway)

Unlike Caprolactam, Azecan-2-one possesses a sufficiently long hydrocarbon chain (


 carbons) to allow the carbonyl oxygen to abstract a 

-hydrogen.
  • Process: The flexible 10-membered ring twists, bringing the carbonyl oxygen in proximity to the

    
    -hydrogen.
    
  • Outcome: Cleavage of the

    
    -bond, releasing a neutral alkene and forming a stable enol radical cation.
    
  • Spectroscopic Signature: This pathway produces ions at m/z 59 or m/z 72 (depending on substitution), which are far more prominent in C10/C12 lactams than in C6.

Visualization: Fragmentation Pathways

The following diagram details the competitive pathways for Azecan-2-one fragmentation.

AzecanFragmentation M_Ion Molecular Ion (M+) m/z 155 Alpha α-Cleavage (Ring Opening) M_Ion->Alpha Strain Relief McLafferty McLafferty Rearrangement M_Ion->McLafferty γ-H Transfer Acylium Acylium Ion [C8H17N=C=O]+ Alpha->Acylium Radical stabilization Loss_CO Loss of CO (-28) Acylium->Loss_CO Frag_30 Imine Ion m/z 30 [CH2=NH2]+ McLafferty->Frag_30 C-N Cleavage Frag_55 Fragment m/z 55 [C3H5N]+ Loss_CO->Frag_55 Alkyl loss

Figure 1: Competitive fragmentation pathways for Azecan-2-one (C10). The high ring strain favors alpha-cleavage, while chain flexibility permits McLafferty rearrangement.

Comparative Mass Spectral Data

The following table synthesizes experimental data trends from the homologous series. While Caprolactam is dominated by the molecular ion and simple ring breaks, Azecan-2-one shows a complex "hydrocarbon-like" pattern due to the 9-carbon chain.

m/z (Ion)Caprolactam (C6)Azecan-2-one (C10) Laurolactam (C12)Interpretation
M+ (Parent) 113 (100%) 155 (40-60%) 197 (20-40%)Stability decreases as ring size/flexibility increases.
[M-H]+ / [M+H]+ 114 (ESI)156 (ESI) 198 (ESI)Protonated molecular ion (Soft Ionization).
m/z 30 HighHigh High

: Universal primary amine/amide marker.
m/z 55 HighMedium Low

: Ring fragment; less dominant in larger rings.
m/z 84/85 MediumHigh MediumLoss of CO (28) from C6 vs. specific alkyl losses in C10.
m/z 98 -Diagnostic -Characteristic fragment for C10 (Loss of

).

Critical Observation: In Azecan-2-one , look for a cluster of peaks separated by 14 Da (


 units) in the mid-mass region (m/z 70–120). This "alkane-like" zipper pattern is distinct from the clean spectrum of Caprolactam and confirms the presence of the long polymethylene chain.

Experimental Protocol: Self-Validating Identification

To distinguish Azecan-2-one from its open-chain isomer (9-aminononanoic acid) or linear oligomers, use this dual-method workflow.

Method A: GC-MS (Structural Confirmation)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet: 250°C (Ensure complete volatilization; lactams have high BP).

  • Carrier: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C.

  • Validation Check:

    • Azecan-2-one: Sharp peak, M+ 155.

    • 9-Aminononanoic acid: Broad/tailing peak (due to -COOH/NH2 interaction) or thermal dehydration to the lactam in the injector.

    • Tip: Derivatize with BSTFA to lock the open-chain acid as the TMS-ester (M+ 227) to distinguish it from the lactam.

Method B: LC-MS/MS (Quantitation & Purity)
  • Ionization: ESI Positive Mode (+).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Transition (MRM):

    • Quantifier: 156.1

      
       138.1 (Loss of 
      
      
      
      /Ammonia, typical for cyclic amides).
    • Qualifier: 156.1

      
       84.1 (Ring cleavage fragment).
      
Visualization: Analytical Workflow

Workflow Sample Crude Reaction Mixture (Nylon-9 Precursors) Deriv Derivatization (BSTFA/TMCS) Sample->Deriv Prevent thermal cyclization GCMS GC-MS Analysis (EI Source) Deriv->GCMS Split Peak Shape? GCMS->Split Lactam Sharp Peak (m/z 155) ID: Azecan-2-one Split->Lactam Underivatized Acid Shifted Peak (m/z 227) ID: 9-Amino Acid-TMS Split->Acid TMS Derivative

Figure 2: Workflow to differentiate Azecan-2-one from its open-chain precursor using derivatization.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Azacyclotridecan-2-one (Laurolactam).[1] National Institute of Standards and Technology.[1][2] Link

  • Unsworth, W. P., et al. (2022). Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries.[3][4] White Rose eTheses. Link

  • HSC Chemistry. (2023). Fragmentation Patterns in Mass Spectra: Amides and Lactams. Science Ready. Link

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of lactones and lactams by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Link

Sources

Comparative

Technical Guide: Polymerization Kinetics of Azecan-2-one vs. Caprolactam

This guide provides an in-depth technical comparison of the polymerization kinetics, thermodynamics, and resulting material properties of Azecan-2-one (the 10-membered lactam, often called Caprinolactam) versus the indus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the polymerization kinetics, thermodynamics, and resulting material properties of Azecan-2-one (the 10-membered lactam, often called Caprinolactam) versus the industry-standard


-Caprolactam  (the 7-membered lactam).

Executive Summary

While Caprolactam (CPL) remains the feedstock for Nylon 6, its polymerization is thermodynamically limited, resulting in high residual monomer content (~8-10%) that requires costly extraction. Azecan-2-one (AZO) , a 10-membered lactam, offers a superior thermodynamic profile. Due to high transannular (Prelog) strain, AZO exhibits a higher enthalpy of polymerization (


), leading to near-quantitative conversion (>99%) and yielding Nylon 10 , a polymer with superior dimensional stability and lower moisture absorption.

Thermodynamic Landscape: The Driving Force

The fundamental difference between these two monomers lies in their ring strain, which dictates the equilibrium monomer concentration (


).
Ring Strain Analysis
  • 
    -Caprolactam (7-membered):  Possesses moderate angle strain (Baeyer strain) and conformational strain. The ring is relatively stable, leading to a reversible polymerization where the polymer is in equilibrium with significant monomer and cyclic oligomers.
    
  • Azecan-2-one (10-membered): Falls into the "medium ring" category (8–11 atoms). These rings suffer from severe transannular (Prelog) strain due to the forced proximity of hydrogen atoms across the ring.

    • Result: The relief of this strain upon ring-opening provides a massive enthalpic driving force, far exceeding that of Caprolactam.

Thermodynamic Parameters Comparison

The following table summarizes the estimated thermodynamic parameters for bulk polymerization.

Parameter

-Caprolactam (CPL)
Azecan-2-one (AZO)Impact on Processing
Ring Size 7 atoms10 atomsAZO has higher steric bulk.
Ring Strain Source Angle & TorsionTransannular (Prelog)AZO release drives reaction forward.
Enthalpy (

)

to

kJ/mol

to

kJ/mol*
AZO is more exothermic; requires heat management.
Entropy (

)

J/(mol·K)
More negative than CPLOrder increases significantly for AZO.

at 250°C
~8.0 - 10.0% < 1.0% AZO requires no washing step.

*Note: Values for AZO are derived from general medium-ring lactam trends (Sebenda et al.) as specific constants are rare in recent open literature.

Kinetic Mechanism: Anionic Ring-Opening Polymerization (AROP)

For high-performance applications, Anionic Ring-Opening Polymerization (AROP) is the preferred route over hydrolytic polymerization due to its speed (minutes vs. hours) and ability to process below the polymer melting point (casting).

The Activated Monomer Mechanism

Both monomers follow the "Activated Monomer" mechanism. The reaction does not propagate by the attack of the chain end on a monomer, but rather by the attack of an activated monomer anion on the growing chain end (N-acyllactam) .

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle. The "Activated Monomer" (Lactam Anion) attacks the imide linkage of the growing chain.

AROP_Mechanism cluster_0 Propagation Cycle Start Initiation: Catalyst + Monomer Anion Lactam Anion (Activated Monomer) Start->Anion Deprotonation Complex Transition State (Nucleophilic Attack) Anion->Complex Attacks Imide Activator Activator (N-Acyl Lactam) Activator->Complex RingOpen Ring Opening (Strain Release) Complex->RingOpen ProtonTransfer Proton Transfer (Regenerates Anion) RingOpen->ProtonTransfer Amide Anion Formed ProtonTransfer->Anion Cycle Repeats Polymer Chain Extension (N+1) ProtonTransfer->Polymer

Caption: The Activated Monomer Mechanism. The lactam anion (generated by the catalyst) acts as the nucleophile, attacking the N-acyllactam chain end. This cycle regenerates the anion, ensuring rapid propagation.

Kinetic Comparison
  • Rate of Polymerization (

    
    ): 
    
    • CPL: Very fast.[1] The 7-membered ring is sterically accessible.

    • AZO: Generally slower

      
       (propagation constant) than CPL despite higher thermodynamic driving force. The transannular hydrogens in the 10-membered ring create steric hindrance that impedes the nucleophilic attack of the anion on the imide carbonyl.
      
  • Crystallization Rate:

    • Nylon 6 (from CPL): Crystallizes rapidly, often interfering with polymerization if

      
      .
      
    • Nylon 10 (from AZO): Slower crystallization kinetics due to the longer aliphatic segment, allowing for better control during casting processes.

Experimental Protocol: Comparative AROP

Safety Warning: Anionic polymerization is extremely sensitive to moisture. All steps must be performed under dry nitrogen/argon.

Materials
  • Monomer A:

    
    -Caprolactam (dried under vacuum at 50°C for 24h).
    
  • Monomer B: Azecan-2-one (recrystallized from cyclohexane, dried).

  • Catalyst: Sodium Caprolactamate (prepared in situ using NaH) or Bromomagnesium lactamate (C1).

  • Activator: N-Acetylcaprolactam (C2) or N,N'-Isophthaloyl-bis-caprolactam.

Protocol Workflow

This protocol is designed for a Melt Casting setup.

  • Melt Preparation:

    • Heat Monomer (CPL or AZO) to

      
      C above its melting point (CPL 
      
      
      
      C; AZO
      
      
      C).
    • Note: AZO has a significantly lower melting point, allowing for lower energy processing.

  • Catalyst/Activator Splitting:

    • Split the molten monomer into two equal beakers (A and B).

    • Beaker A: Add Catalyst (1.0 - 3.0 mol%). Stir at

      
      C under 
      
      
      
      .
    • Beaker B: Add Activator (1.0 - 3.0 mol%). Stir at

      
      C under 
      
      
      
      .
  • Mixing & Initiation:

    • Combine Beaker A and B rapidly into a pre-heated mold (

      
      C).
      
    • Critical: For AZO, the exotherm will be higher. Ensure the mold has heat dissipation capacity to prevent thermal degradation.

  • Polymerization:

    • CPL: Reaction completes in 2–10 minutes. Solidifies into Nylon 6.

    • AZO: Reaction completes in 5–15 minutes (slightly slower propagation). Solidifies into Nylon 10.

  • Post-Process:

    • CPL: REQUIRED: Hot water extraction (24h) to remove ~10% residual monomer.

    • AZO: OPTIONAL: Residual monomer is typically <1%. Extraction can often be skipped.

Material Properties Comparison

The structural difference (6 carbons vs. 10 carbons) dictates the final application suitability.

PropertyNylon 6 (from CPL)Nylon 10 (from AZO)Performance Implication
Amide Density HighLowNylon 10 has fewer H-bonds per unit length.
Water Absorption High (~9.5% saturation)Low (~3.0% saturation)Nylon 10 maintains dimensions in humid environments.
Melting Point

C

C
Nylon 10 processes at lower temps but has lower thermal ceiling.
Modulus (Dry) High (Stiff)Moderate (Flexible)Nylon 10 is more ductile/impact resistant.
Chemical Resistance GoodExcellentNylon 10 resists hydrocarbons better (closer to PE).
Logical Relationship of Properties (Graphviz)

Properties cluster_N6 Nylon 6 (CPL) cluster_N10 Nylon 10 (AZO) Structure Monomer Structure CH2_Count CH2/Amide Ratio Structure->CH2_Count N6_Ratio Ratio: 5:1 CH2_Count->N6_Ratio N10_Ratio Ratio: 9:1 CH2_Count->N10_Ratio N6_Prop High H-Bond Density High Water Uptake N6_Ratio->N6_Prop N10_Prop Low H-Bond Density Hydrophobic / Flexible N10_Ratio->N10_Prop

Caption: Structure-Property Relationship. Increasing the aliphatic chain length in AZO dilutes the amide concentration, drastically lowering water uptake.

Conclusion

For researchers developing moisture-sensitive components or drug delivery systems requiring dimensional stability, Azecan-2-one is the superior candidate. While its polymerization rate is marginally slower due to steric effects, its thermodynamic driving force eliminates the need for purification steps, and the resulting Nylon 10 exhibits "engineering plastic" performance superior to the hygroscopic Nylon 6.

References

  • Sebenda, J. (1978). Lactam Polymerization. In: Comprehensive Chemical Kinetics. Elsevier. Link

  • Russo, S., et al. (2013). Anionic Ring-Opening Polymerization of Lactams. Polymer Science: A Comprehensive Reference. Link

  • Kolesov, V.P., et al. (1962).[2] Free energy change in the polymerization of lactams under standard conditions. Zhur. Fiz. Khim. (NIST WebBook Data).[2] Link

  • Van der Want, G.M., et al. (2020).

    
    -Caprolactam under the Influence of Water: Kinetic Model. MDPI J. Compos. Sci. Link
    
  • Biomacromolecules. (2016). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. ACS Publications. Link

Sources

Validation

Thermal properties comparison of Nylon-9 vs Nylon-6

Title: Thermal Dynamics of Polyamides in Biomedical Engineering: A Comparative Guide to Nylon-9 vs. Nylon-6 As a Senior Application Scientist navigating the intersection of polymer chemistry and biomedical engineering, I...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Dynamics of Polyamides in Biomedical Engineering: A Comparative Guide to Nylon-9 vs. Nylon-6

As a Senior Application Scientist navigating the intersection of polymer chemistry and biomedical engineering, I approach material selection not as a simple reading of specification sheets, but as an exercise in molecular architecture. For researchers and drug development professionals designing medical device housings, pharmaceutical packaging, or matrices for Hot Melt Extrusion (HME), understanding the thermal behavior of polyamides is non-negotiable.

This guide provides an objective, data-driven comparison of the thermal properties of the industry-standard Nylon-6 (PA6) against the specialized Nylon-9 (PA9) , unpacking the mechanistic causality behind their performance.

Mechanistic Causality: The "Odd-Even" Effect

To understand why Nylon-6 and Nylon-9 behave differently under heat, we must look at their carbon backbones. Thermal properties in polyamides are primarily dictated by the density and perfection of intermolecular hydrogen bonding between amide groups.

  • Nylon-6 (Even-Chain): Synthesized from caprolactam, PA6 contains six carbon atoms per repeat unit. Because it has an even number of carbons, the polymer chains can adopt a fully extended, all-trans conformation while perfectly aligning their hydrogen bonds. This optimal geometry results in a tightly packed crystalline lattice, yielding a sharp and well-defined melting temperature (Tm) of approximately 220°C[1].

  • Nylon-9 (Odd-Chain): Synthesized from 9-aminononanoic acid, PA9 contains nine carbon atoms. The odd number of carbons creates a geometric mismatch. The chains cannot simultaneously maintain an all-trans conformation and align their hydrogen bonds. To maximize bonding, the chains must undergo slight torsional twisting, which disrupts packing efficiency. Consequently, less thermal energy is required to break the lattice, dropping the Tm to around 210°C[2].

StructuralCausality N6 Nylon-6 (Even-Chain: 6 Carbons) HB6 Optimal All-Trans Hydrogen Bonding N6->HB6 N9 Nylon-9 (Odd-Chain: 9 Carbons) HB9 Geometrically Hindered Hydrogen Bonding N9->HB9 Prop6 High Packing Density Tm ≈ 220°C HB6->Prop6 Prop9 Reduced Packing Density Tm ≈ 210°C HB9->Prop9

Fig 1: The odd-even effect dictating hydrogen bonding and melting temperatures (Tm) in polyamides.

Quantitative Thermal Properties Comparison

While aliphatic Nylon-9 offers a slightly lower melting point, it is crucial to distinguish it from its semi-aromatic derivative, PA9T , which is frequently utilized in high-heat electronics and advanced medical tooling due to its rigid terephthalic acid backbone[3].

Below is a consolidated comparison of their intrinsic thermal metrics:

Thermal PropertyNylon-6 (Aliphatic, Even)Nylon-9 (Aliphatic, Odd)PA9T (Semi-Aromatic, Odd)
Glass Transition (Tg) 47°C – 50°C[4]~50°C134°C – 195°C[3]
Melting Temp (Tm) ~220°C[1]~210°C[2]>300°C[5]
Degradation (Td onset) ~400°C~400°C405°C – 443°C[3]
Crystallinity High (

and

phases)
ModerateHigh

Implications for Drug Development: For Hot Melt Extrusion (HME) involving thermally labile Active Pharmaceutical Ingredients (APIs), the 10°C drop in Tm provided by aliphatic Nylon-9 can significantly widen the processing window, preventing API degradation while maintaining the robust mechanical profile characteristic of polyamides. However, because both PA6 and PA9 share a similar Tg of ~50°C[6], components sterilized via autoclaving (121°C) will transition into a rubbery state during the cycle and must be cooled under controlled pressure to prevent dimensional warping.

Experimental Protocol: Self-Validating Thermal Analysis

To objectively verify these properties in your own laboratory, you must employ a self-validating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow. As scientists, we cannot trust a single heating run, as polymers retain "thermal memory" (residual stress and orientation) from their manufacturing processes (e.g., injection molding or extrusion).

Step-by-Step Methodology:

  • Sample Preparation: Isolate 3.0 to 5.0 mg of the polyamide. Causality: Keeping the mass low and consistent minimizes thermal lag and temperature gradients within the sample pan, ensuring sharp, accurate endothermic peaks. Seal in a standard aluminum pan.

  • TGA Pre-Screening (Degradation Profiling): Before DSC, run TGA from 25°C to 600°C at 10°C/min under a nitrogen purge. Causality: You must establish the onset of degradation (Td) to ensure your subsequent DSC maximum temperature does not degrade the polymer and foul the sensor.

  • DSC Cycle 1 (Erasing Thermal History): Heat the sample from 25°C to 250°C (for PA6/PA9) at 10°C/min. Causality: This initial melt destroys the existing crystalline morphology and erases processing-induced stresses.

  • DSC Cycle 2 (Controlled Cooling): Cool the sample from 250°C to 0°C at a strict 10°C/min. Causality: This standardizes the recrystallization kinetics, ensuring the polymer forms a baseline crystalline structure dictated purely by its molecular chemistry, not its manufacturing history.

  • DSC Cycle 3 (Intrinsic Measurement): Heat the sample again from 0°C to 250°C at 10°C/min. Causality: Extract the Tg (step transition) and Tm (endothermic peak minimum) from this second heating curve. This data represents the true, intrinsic thermal properties of the polymer.

DSCWorkflow S1 1. Sample Prep (3-5 mg) S2 2. First Heat (Erase History) S1->S2 S3 3. Controlled Cool (Standardize) S2->S3 S4 4. Second Heat (Measure Intrinsic) S3->S4

Fig 2: Self-validating DSC workflow to isolate intrinsic thermal properties from thermal history.

Conclusion

The choice between Nylon-6 and Nylon-9 is fundamentally a choice of thermal tolerance versus processing flexibility. Nylon-6 remains the undisputed standard for structural medical components requiring high crystalline packing and a 220°C melting threshold. However, Nylon-9—driven by the odd-even effect—offers a tailored reduction in melting temperature that can be highly advantageous for temperature-sensitive biomedical extrusion processes, without sacrificing the inherent chemical resistance of the polyamide family.

References

  • The Melting Point of Nylon: Understanding the Thermal Properties of Plastic Materials - goldsupplier.com - 4

  • Understanding Plastic Melting Temperature for Better Manufacturing - csmfg.com - 1

  • Analysis of dynamic mechanical behavior of Nylon 6 under temperature variation - patsnap.com - 6

  • Melting point of polymer | PPTX - slideshare.net - 2

  • Melt Spinning and Laser-Heated Drawing of a New Semiaromatic Polyamide, PA9-T Fiber - researchgate.net - 3

  • Progress in semicrystalline heat-resistant polyamides - scispace.com - 5

Sources

Comparative

Chromatographic Separation of Azecan-2-one from Impurities

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: The Challenge of Medium-Ring Lactams Azecan-2-one (CAS 666-43-3), a 10-membered lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Challenge of Medium-Ring Lactams

Azecan-2-one (CAS 666-43-3), a 10-membered lactam, occupies a unique niche in organic synthesis.[1][2] Unlike the industrially ubiquitous caprolactam (C6) or laurolactam (C12), azecan-2-one represents a "medium-ring" structure.[1][2] This creates specific chromatographic challenges: it possesses significant conformational flexibility and lacks the strong chromophores typical of aromatic drug substances, making UV detection difficult.

This guide provides a technical comparison of the two dominant separation strategies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) .[1][2] While GC offers superior resolution for volatile precursors, RP-HPLC remains the gold standard for quantifying thermally unstable oligomers and polar hydrolysis products.

Impurity Profiling & Origin Analysis[2][3]

To design a robust separation, one must first understand the "enemy"—the specific impurities generated during synthesis. The most common route to azecan-2-one is the Beckmann Rearrangement of cyclodecanone oxime.[1]

The Impurity Landscape
  • Cyclodecanone (Starting Material): Highly non-polar, volatile.[2]

  • Cyclodecanone Oxime (Intermediate): Mid-polarity, often co-elutes with the lactam if selectivity is not optimized.

  • 9-Aminononanoic Acid (Hydrolysis Product): Highly polar, amphoteric.[1][2] Formed by ring-opening in the presence of moisture/acid.[1]

  • Oligomers (Dimers/Trimers): Non-volatile, formed by premature polymerization.[2]

Impurity Formation Pathway

The following diagram maps the genesis of these impurities to critical process nodes.

ImpurityPathway Start Cyclodecanone Step1 Oximation (NH2OH) Start->Step1 Imp1 Impurity A: Unreacted Ketone Start->Imp1 Residual Inter Cyclodecanone Oxime Step1->Inter Step2 Beckmann Rearrangement (Acid Catalyst) Inter->Step2 Imp2 Impurity B: Residual Oxime Inter->Imp2 Incomplete Conv. Product Azecan-2-one (Target) Step2->Product Imp3 Impurity C: 9-Aminononanoic Acid (Hydrolysis) Product->Imp3 Moisture/Heat

Caption: Figure 1. Genesis of critical impurities during the synthesis of azecan-2-one via Beckmann rearrangement.

Method A: Reverse-Phase HPLC (The Pharma Standard)[1][2]

Best For: Final product purity, quantification of non-volatile oligomers, and polar acid impurities.

The "Weak Chromophore" Problem

Azecan-2-one lacks a conjugated


-system, meaning it has negligible UV absorbance above 220 nm.[1][2]
  • Solution: You must use "low UV" detection (210 nm).[2]

  • Constraint: This rules out UV-absorbing solvents like Methanol (cutoff ~205 nm) or THF (cutoff ~212 nm).[1][2] Acetonitrile (ACN) is the mandatory organic modifier due to its low UV cutoff (190 nm).

Detailed Protocol

This protocol uses a buffered mobile phase to suppress the ionization of the amino-acid impurity (9-aminononanoic acid), ensuring it retains sufficiently on the column rather than eluting in the void volume.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmHigh surface area for separating structural isomers (oxime vs. lactam).[1][2]
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.[2]0)Acidic pH suppresses silanol activity and keeps acidic impurities protonated for better retention.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff essential for 210 nm detection.[2]
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 210 nmMaximize signal-to-noise for the amide bond absorption.[1][2]
Temperature 30°CControls viscosity and retention time reproducibility.

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to elute polar acids)[1][2]

  • 2-15 min: 10%

    
     60% B (Linear gradient to separate oxime/lactam)
    
  • 15-20 min: 60%

    
     90% B (Wash non-polar ketone/dimers)[1][2]
    
  • 20-25 min: 10% B (Re-equilibration)

Expected Elution Order
  • 9-Aminononanoic Acid: ~2.5 - 3.5 min (Polar)[1][2]

  • Azecan-2-one (Target): ~8.0 - 9.0 min

  • Cyclodecanone Oxime: ~10.5 - 11.5 min (Often co-elutes without optimized gradient)

  • Cyclodecanone: ~16.0 min (Non-polar)

Method B: GC-FID (The Process Control Standard)[1][2]

Best For: In-process monitoring (IPC), reaction completion checks, and detection of volatile starting materials.[2]

The Volatility Advantage

Azecan-2-one has a boiling point suitable for gas chromatography without derivatization.[1][2] However, the acidic impurity (9-aminononanoic acid) will not elute or will tail severely unless derivatized (e.g., with TMS or methylation).[2] Therefore, GC is excellent for measuring conversion (Ketone


 Oxime 

Lactam) but poor for detecting hydrolysis degradation unless modified.[2]
Detailed Protocol
ParameterSpecificationRationale
Column HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µmGeneral purpose non-polar column separates based on boiling point.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[2]
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures rapid vaporization of the lactam.
Detector FID @ 300°CUniversal detection for hydrocarbons; high temp prevents condensation.

Oven Program:

  • Initial: 80°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 280°C (Hold 5 min)

Comparative Analysis: Which Method to Choose?

The choice depends strictly on the stage of development and the specific impurities of concern.

FeatureMethod A: RP-HPLC (UV 210nm)Method B: GC-FID
Sensitivity (LOD) High for Amides (0.05%)High for Hydrocarbons (0.01%)
Acidic Impurities Excellent (Retains 9-aminononanoic acid)Poor (Requires derivatization)
Oligomers Good (Elutes dimers/trimers)Poor (High BP oligomers may not elute)
Throughput Moderate (25 min run)Fast (15 min run)
Sample Prep Dissolve in Mobile PhaseDissolve in MeOH/DCM
Primary Use Case Final QC Release Reaction Monitoring
Decision Logic

Use the following logic flow to select the appropriate method for your daily workflow.

MethodSelection Start Select Analytical Goal Q1 Is the sample an aqueous reaction quench? Start->Q1 Q2 Are you quantifying 9-aminononanoic acid? Q1->Q2 No (Organic/Solid) HPLC Use RP-HPLC (Method A) (C18, pH 3.0, 210 nm) Q1->HPLC Yes (Aqueous) Q2->HPLC Yes GC Use GC-FID (Method B) (HP-5, Split 20:1) Q2->GC No (Only Ketone/Oxime) Deriv Derivatize (BSTFA) then GC-FID Q2->Deriv Yes (But HPLC unavailable)

Caption: Figure 2. Decision matrix for selecting between HPLC and GC based on sample matrix and target impurity.

Troubleshooting & Optimization

HPLC Baseline Drift
  • Symptom: Rising baseline during the gradient (10%

    
     90% B).
    
  • Cause: Acetonitrile absorbs slightly at 210 nm.[1]

  • Fix: Use "Far UV" or "Gradient Grade" Acetonitrile.[1] Alternatively, add a matching amount of buffer to the A and B lines to equalize refractive index/absorption, though this is difficult with high organic %.

Peak Tailing of Azecan-2-one
  • Cause: Interaction between the amide nitrogen and residual silanols on the silica support.

  • Fix: Ensure the mobile phase pH is acidic (pH 3.0 with Phosphate) to suppress silanol ionization. Use a "base-deactivated" or "end-capped" column (e.g., Zorbax Eclipse or Waters XBridge).[1][2]

Co-elution of Oxime and Lactam
  • Cause: Similar hydrophobicity.[1]

  • Fix: Lower the gradient slope (e.g., change 10%

    
     60% over 15 min to 10% 
    
    
    
    40% over 20 min). Lowering the column temperature to 20°C can also improve selectivity for rigid vs. flexible rings.

References

  • Separation of Medium-Ring Lactams: Yilmaz, S., et al. "Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions."[1][2] Organic & Biomolecular Chemistry, 2015.[3] 3[2]

  • Beckmann Rearrangement Impurities: Liu, Y., et al. "Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam."[4] ResearchGate, 2018. 4[2]

  • HPLC Detection of Lactams: Verdier, M., et al. "Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection."[1][2][5] Antimicrobial Agents and Chemotherapy, 2011.[6] 5[2]

  • GC Analysis of Volatile Intermediates: BenchChem Technical Support. "GC-MS Analysis of 2-(Azepan-1-yl)-5-chloroaniline and its Intermediates." BenchChem Application Notes, 2025. 7[2][8]

  • Physical Properties of C10 Lactams: ChemSynthesis Database. "1-oxaspiro[5.5]undecan-2-one Properties."[1][2] ChemSynthesis, 2025.[3] 9[2]

Sources

Validation

Validating Azecan-2-one: A Comparative Guide to Elemental Analysis vs. Spectroscopic Alternatives

Topic: Validation of Azecan-2-one Structure via Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[] Executive Summary Azecan-2-one (2-Azacyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Azecan-2-one Structure via Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Executive Summary

Azecan-2-one (2-Azacyclodecanone, C₉H₁₇NO) represents a class of medium-ring lactams (10-membered) often synthesized via the Beckmann rearrangement of cyclononanone oxime.[] While modern spectroscopy (NMR, HRMS) is indispensable for structural connectivity, Elemental Analysis (EA) remains the definitive "gatekeeper" for establishing bulk purity and validating the absence of non-structural impurities like water, inorganic salts, or occluded solvents—issues to which medium-ring lactams are particularly prone due to their conformational flexibility and crystal packing voids.

This guide compares the validation performance of EA against qNMR and HRMS, providing a robust protocol for certifying Azecan-2-one to publication standards (±0.4% tolerance).

The Molecule: Azecan-2-one

Before validation, the theoretical composition must be established as the baseline for all experimental comparisons.[]

  • IUPAC Name: Azecan-2-one (also 2-Azacyclodecanone)[]

  • Molecular Formula: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol

  • Physical State: Crystalline solid (typically white/colorless)

  • Synthesis Route: Beckmann rearrangement of cyclononanone oxime using thionyl chloride or polyphosphoric acid [1].

Theoretical Composition (Target Values)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.09969.63%
Hydrogen (H) 171.00817.13611.04%
Nitrogen (N) 114.00714.0079.02%
Oxygen (O) 115.99915.99910.31%

Experimental Protocol: The Validation Workflow

To achieve the "Publication Standard" (±0.4%), the sample must be rigorously purified. Medium-ring lactams are notorious for trapping solvents and absorbing atmospheric moisture.[]

Step 1: Purification (Pre-Analysis)
  • Recrystallization: Dissolve crude Azecan-2-one in minimal hot ethyl acetate. Add hexanes dropwise until turbidity appears. Cool slowly to 4°C. This removes unreacted oxime and ring-opened amino acid byproducts.

  • Vacuum Drying (Critical): Dry the crystals at 40°C under high vacuum (<1 mbar) for 24 hours over P₂O₅.

    • Why? Lactams are hygroscopic.[] Trace water will inflate the Hydrogen % and dilute Carbon/Nitrogen %.[]

Step 2: Elemental Analysis (CHN Combustion)
  • Instrument: Automated CHN Analyzer (e.g., Elementar vario EL cube).

  • Sample Mass: 2–3 mg, weighed on a microbalance (precision ±0.001 mg).

  • Combustion: >950°C in oxygen-enriched atmosphere to ensure complete oxidation of the 10-membered ring, which can be thermally stable.[]

Step 3: Data Interpretation

Compare "Found" values to "Calculated" values.[]

  • Pass: All elements within ±0.4% of theoretical.

  • Fail: See the Troubleshooting Logic in Section 6.

Comparative Analysis: EA vs. Alternatives

Why perform EA when NMR exists? The table below highlights the "blind spots" of modern spectroscopy that EA resolves.

Table 1: Performance Comparison of Validation Methods
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF) FT-IR
Primary Function Bulk Purity & CompositionStructural Connectivity & Molar RatioFormula ConfirmationFunctional Group ID
Solvent Detection Excellent (Detects all mass)Good (If protons present & distinct)Poor (Solvents lost in source)Poor
Inorganic Detection Excellent (Ash residue/Low %C)Blind (Invisble to 1H-NMR)Blind Blind
Water Detection High Sensitivity (High %H)Difficult (Exchangeable protons)BlindQualitative (OH stretch)
Isomer Differentiation Fail (Isomers have same %CHN)Excellent (Distinct shifts)Fail (Same m/z)Moderate (Fingerprint)
Sample Destructive? YesNoYesNo
Publication Weight Gold Standard for PurityAccepted if >98% w/ ISSupporting EvidenceSupporting Evidence
Expert Insight: The "Water Trap"

In the synthesis of Azecan-2-one, water is a common contaminant.

  • qNMR Scenario: A sample contains 2% water. In CDCl₃, the water peak might be broad or overlap, or be dismissed as "solvent peak." The integration of the lactam signals looks perfect. Result: False Pass.

  • EA Scenario: 2% water shifts the theoretical values significantly.

    • Theory: C 69.63%[]

    • Found (w/ 2% H₂O): C 68.26% (Fail).

    • Result: True Fail. EA forces the chemist to dry the sample, ensuring the physical properties (MP, density) reported are accurate.

Experimental Data Presentation

When publishing, present data in a clear format comparing Theoretical vs. Found values.

Table 2: Representative Validation Data for Azecan-2-one
Sample Batch% Carbon (Calc: 69.63)% Hydrogen (Calc: 11.[]04)% Nitrogen (Calc: 9.02)StatusDiagnosis
Batch A (Crude) 67.1010.858.50FAIL Low values indicate inorganic salts or heavy solvent occlusion.[]
Batch B (Recryst.) 69.1011.508.95FAIL High H, Low C indicates Water contamination.[] Needs drying.[][2]
Batch C (Dried) 69.58 11.08 9.00 PASS Within ±0.4%. Validated Pure.
Batch D (Isomer) 69.6011.059.01PASS* Warning: EA passes, but this could be N-methyl-capryllactam (isomer).[] Must cross-check with NMR.

Visualization: Validation Logic & Workflow

Diagram 1: Structural Validation Workflow

This workflow illustrates the sequence of operations required to validate Azecan-2-one, highlighting where EA fits as the final gatekeeper.

ValidationWorkflow Start Crude Azecan-2-one (Post-Synthesis) Purify Purification (Recrystallization EtOAc/Hex) Start->Purify Dry Vacuum Drying (P2O5, 40°C, 24h) Purify->Dry Analysis Analytical Phase Dry->Analysis NMR 1H / 13C NMR (Check Connectivity) Analysis->NMR Step A EA Elemental Analysis (Check Bulk Purity) Analysis->EA Step B Decision Compare Data NMR->Decision EA->Decision Publish VALIDATED Ready for Publication Decision->Publish Pass (±0.4%) Retry Repurify / Redry Decision->Retry Fail (>0.4%) Retry->Purify

Caption: Figure 1. Integrated workflow for the isolation and validation of Azecan-2-one, emphasizing the dual requirement of spectroscopic confirmation and elemental purity.

Diagram 2: Troubleshooting EA Failures

When EA fails, the deviation direction provides clues to the impurity.

EAFailureLogic Result EA Result (Deviation from Theory) HighH High %H Low %C, %N Result->HighH LowAll Low %C, %H, %N (Proportional) Result->LowAll HighC High %C Low %N Result->HighC Water Diagnosis: Water/Moisture HighH->Water Inorganic Diagnosis: Inorganic Salts (Silica, Na2SO4) LowAll->Inorganic Solvent Diagnosis: Trapped Solvent (Toluene/EtOAc) HighC->Solvent Action1 Action: Dry over P2O5 Water->Action1 Action2 Action: Filter/Recrystallize Inorganic->Action2 Action3 Action: High Vac Desolvation Solvent->Action3

Caption: Figure 2.[3] Diagnostic logic tree for interpreting Elemental Analysis failures in lactam synthesis.

References

  • Beckmann Rearrangement Protocols

    • Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann Rearrangement. Organic Reactions, 11, 1-156.[] Link

    • Note: Provides the foundational mechanism for converting cyclononanone oxime to azecan-2-one.[]

  • Validation Standards

    • Journal of Organic Chemistry Guidelines for Authors. (2024).[] "Characterization of New Compounds: Elemental Analysis." American Chemical Society.[][4] Link

    • Requirement: Found values for C, H, N must be within 0.
  • Purity Guidelines

    • FDA Guidance for Industry.[] (2015).[] "Q3D Elemental Impurities." U.S. Food and Drug Administration.[][5] Link

    • Context: While focused on metal impurities, this guidance underscores the necessity of quantifying non-organic contaminants.
  • Quantitative NMR vs.

    • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

    • Comparison: Discusses the shift towards qNMR but acknowledges EA's superiority for bulk composition.

Sources

Comparative

Comparative Analysis of Ring Strain: 9- vs. 10-Membered Lactams

Executive Summary: The "Medium-Ring" Paradox For researchers in peptidomimetic drug design, the transition from 9- to 10-membered lactams represents a critical thermodynamic and conformational boundary. While small lacta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Medium-Ring" Paradox

For researchers in peptidomimetic drug design, the transition from 9- to 10-membered lactams represents a critical thermodynamic and conformational boundary. While small lactams (


, 

,

) are defined by angle strain and cis-amide geometry, medium rings (8–11) are dominated by transannular (Prelog) strain and torsional (Pitzer) strain .

The Core Finding: The 9-membered lactam (nonan-9-lactam) represents the local maximum of conformational frustration. It is thermodynamically caught between a highly strained cis-amide and a sterically crowded trans-amide. The 10-membered lactam (decan-10-lactam) marks the "relaxation point," where the ring is sufficiently large to accommodate a trans-amide bond with minimal distortion, mimicking the geometry of linear peptides.

This guide analyzes the energetic penalties of these systems and provides validated protocols for their characterization.

Thermodynamic Landscape: Ring Strain Energy (RSE)

Unlike cycloalkanes, where strain peaks at cyclononane (~12.6 kcal/mol), lactams introduce a dipole and a requirement for planarity in the amide bond (


). This planarity restriction significantly alters the strain profile.[1]
Table 1: Comparative Thermodynamic Parameters
Parameter9-Membered Lactam (Nonan-9-lactam)10-Membered Lactam (Decan-10-lactam)Delta (Stability Gain)
Total Ring Strain (Est.) ~13–15 kcal/mol~10–12 kcal/mol+2–3 kcal/mol (Favoring 10)
Dominant Strain Type Prelog (Transannular H-H repulsion) + Amide Distortion Pitzer (Torsional)10-ring relieves transannular clash
Amide Geometry Mixed cis/trans (High barrier)Predominantly transTrans-10 is essentially linear-mimic
Hydrolysis Rate (

)
Slow (Steric shielding)Slow (Relaxed conformation)Both <

-lactams by factor of

Synthetic Yield (Cyclization) Low (<15% typical)Moderate (20–40%)10-ring cyclization is kinetically favored

Expert Insight: Do not conflate strain with reactivity in medium rings. While 9-membered rings are highly strained, they are paradoxically stable to hydrolysis compared to


-lactams. This is because the transition state for hydrolysis requires a tetrahedral intermediate that increases transannular crowding, creating a kinetic penalty that protects the amide bond [1].

Conformational Determinism: The Cis/Trans Switch

The most critical differentiator for drug design is the Amide Isomerism .

  • Small Rings (4-7): Exclusively cis (Z).

  • 9-Membered: The "Frustrated" State. The ring is too small for a planar trans bond without twisting the methylene chain, but the cis form forces transannular hydrogens into close proximity.

  • 10-Membered: The "Relaxed" State. The ring is large enough to house a trans (E) amide, behaving structurally like a secondary structure turn in a protein.

Visualization: The Conformational Energy Landscape

The following diagram illustrates the energetic pathway and the "barrier of frustration" found in the 9-membered series.

ConformationLandscape Small 7-Membered (Exclusively Cis) Nine 9-Membered (Transition Zone) Small->Nine Ring Expansion Ten 10-Membered (Trans-Stable) Nine->Ten CH2 Insertion Cis9 Cis-9 (High Prelog Strain) Nine->Cis9 Kinetic Product Trans9 Trans-9 (Twisted Amide) Nine->Trans9 Thermodynamic Product Trans10 Trans-10 (Relaxed Linear Mimic) Ten->Trans10 Spontaneous Cis9->Trans9 Slow Isomerization (High Barrier)

Caption: Conformational bifurcation in medium rings. The 9-membered ring suffers from high isomerization barriers, while the 10-membered ring spontaneously adopts the stable trans-conformation.

Experimental Protocols

To validate these differences in your own lead compounds, use the following self-validating workflows.

Protocol A: Variable Temperature NMR (VT-NMR) for Barrier Assessment

Objective: Determine the coalescence temperature (


) to quantify the rotational barrier of the amide bond. 9-membered rings often show distinct cis and trans peaks at room temperature, whereas 10-membered rings typically show a single trans set.
  • Sample Prep: Dissolve 5-10 mg of lactam in

    
    -DMSO (high boiling point required).
    
  • Initial Scan: Acquire 1H NMR at 298 K. Look for peak doubling (indicative of slow exchange/isomers).

    • Validation Check: If peaks are sharp and single, the molecule is likely locked in one conformation (typical for 10-membered trans).

  • Stepwise Heating: Increase probe temperature in 10 K increments up to 390 K.

  • Data Analysis:

    • Observe the coalescence of N-H or

      
      -proton signals.
      
    • Calculate

      
       using the Eyring equation:
      
      
      
      
      
      
  • Interpretation: A

    
     kcal/mol indicates a "locked" conformation (common in 9-membered rings), preventing biological induced-fit.
    
Protocol B: Computational Strain Calculation (Isodesmic Reaction)

Objective: Calculate precise Ring Strain Energy (RSE) relative to linear analogs using DFT.

DFT_Workflow Step1 1. Build 3D Models (Cyclic Lactam vs Linear Amide) Step2 2. Conformational Search (Monte Carlo/MMFF) Step1->Step2 Step3 3. Geometry Optimization (B3LYP/6-31G* or M06-2X) Step2->Step3 Step4 4. Frequency Calculation (Verify Minima/No Imaginary Freq) Step3->Step4 Step5 5. Isodesmic Equation Setup Step4->Step5 Step6 6. Calculate Enthalpy (H) Step5->Step6

Caption: Standardized DFT workflow for calculating Ring Strain Energy using isodesmic comparisons.

The Isodesmic Equation: To cancel out bond type errors, use the following homodesmotic reaction scheme:



Note: This separates the amide strain from the hydrocarbon backbone strain.

Synthetic Implications

The strain energy directly correlates with the difficulty of synthesis (cyclization yield).

  • 9-Membered: Requires high dilution (Ruggli-Ziegler principle, <0.001 M) to favor intramolecular reaction over intermolecular polymerization. Yields are often <15% due to the unfavorable entropy of bringing chain ends together combined with the enthalpic penalty of the ring strain [2].

  • 10-Membered: While still requiring dilution, the "trans-friendly" nature of the transition state allows for yields often 2x higher than the 9-membered analog.

References

  • Imming, P., Klar, B., & Dix, D. (2000).[2] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[2] [Link]

  • Huisgen, R. (1957). Medium-Sized Rings. Angewandte Chemie, 69(11), 341–359.
  • Blanco, F., et al. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules, 24(2), 226. [Link]

  • Greenberg, A., & Breneman, C. M. (Eds.). (1989). Molecular Structure and Energetics, Modern Models of Bonding and Delocalization. VCH Publishers.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Azecan-2-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Azecan-2-one (CAS No. 673-66-5).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Azecan-2-one (CAS No. 673-66-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. This document offers a direct, step-by-step methodology, grounded in established safety protocols and regulatory standards, to ensure that Azecan-2-one waste is handled with the precision and care it requires.

Core Principle: Treat as Hazardous Chemical Waste

The foundational principle for disposing of Azecan-2-one is to manage it as regulated hazardous chemical waste. Due to the absence of comprehensive, publicly available toxicological data, a conservative approach is mandated. All waste streams containing Azecan-2-one, regardless of concentration, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) program.[1][2] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste trash. [1][2][3]

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for "cradle-to-grave" management of hazardous materials, which is enforced by both federal and state agencies.[1] Your institution's EHS office is your primary resource for navigating these regulations and ensuring compliance.[4]

Chemical Profile and Hazard Assessment of Azecan-2-one

Understanding the basic properties of a compound is critical for its safe handling and disposal. Azecan-2-one, a cyclic amide also known as a lactam, possesses the following characteristics:

PropertyValueSource(s)
Chemical Name Azecan-2-one[5]
Synonyms Azocan-2-one, 2-Azacyclooctanone, ω-Heptanolactam[6][7]
CAS Number 673-66-5[6][8][9]
Molecular Formula C₇H₁₃NO[6][7][9]
Molecular Weight 127.187 g/mol [6]
Classification Cyclic Amide (Lactam)[6]

Procedural Workflow for Azecan-2-one Disposal

The following diagram and step-by-step protocol outline the mandatory workflow for the safe disposal of Azecan-2-one waste from the point of generation to its final collection.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Compliance A Step 1: Generation Azecan-2-one waste is generated (e.g., residual solids, solutions, contaminated PPE). B Step 2: Segregation Isolate from other waste streams. Place in a dedicated, non-halogenated organic waste stream. A->B Immediate Action C Step 3: Containerization Use a compatible, sealed, and leak-proof container (plastic preferred). Fill to <90% capacity. B->C D Step 4: Labeling Affix 'Hazardous Waste' label. Write full chemical name, concentration, date, and PI info. C->D E Step 5: Storage Store in a designated, ventilated Satellite Accumulation Area away from incompatibles. D->E F Step 6: Request Pickup Submit a chemical waste pickup request to your institution's EHS department. E->F Container is Full or at Time Limit G Step 7: Collection & Disposal EHS or a licensed contractor collects the waste for proper, compliant disposal. F->G Scheduled Process

Caption: Azecan-2-one Disposal Workflow.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with Azecan-2-one are considered hazardous waste. This includes pure or residual compound, reaction mixtures, solutions, contaminated gloves, weighing paper, pipette tips, and spill cleanup materials.

  • Segregate: Immediately segregate Azecan-2-one waste at the point of generation.[4] As a nitrogen-containing heterocyclic compound, it should be designated as a non-halogenated organic waste.[2] Do not mix it with other waste streams, particularly acids, bases, or oxidizers, to prevent potentially hazardous reactions.[4][12]

2. Proper Containerization:

  • Select Container: Use a designated, leak-proof, and chemically compatible waste container.[2] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]

  • Maintain Closure: The container must have a secure, tight-fitting lid and must be kept closed at all times except when waste is being added.[4] Do not leave a funnel in the container opening.[4]

  • Headspace: Do not fill the container beyond 90% of its capacity.[2] This headspace is crucial to accommodate vapor expansion and prevent spills during movement.

3. Mandatory Labeling:

  • Label Promptly: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Content Requirements: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Azecan-2-one". Do not use abbreviations or chemical formulas.[1][4]

    • For mixtures, list all chemical components and their approximate percentages.[1][4]

    • The date of initial waste accumulation.[1]

    • The location (building, room number) and the Principal Investigator's name and contact information.[1]

4. Secure On-Site Storage:

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory, at or near the point of generation.[4]

  • Safe Environment: This area must be well-ventilated, away from heat sources or direct sunlight, and clearly marked.[2][12]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to control any potential leaks.

5. Arranging for Final Disposal:

  • Contact EHS: Once the container is full (or reaches your institution's time limit for satellite accumulation), contact your Environmental Health and Safety (EHS) department to arrange for pickup.[1][2]

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup, which typically involve submitting a completed chemical waste pickup form.[1][4] Do not allow waste to accumulate beyond regulated time or quantity limits.[4][13]

Emergency Procedures for Spills

In the event of an Azecan-2-one spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small, manageable spills, and only if you are trained and have the appropriate personal protective equipment (PPE) and spill kit, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container. Label it as "Spill Debris containing Azecan-2-one" and manage it according to the disposal protocol outlined above.

Summary of Best Practices

This table summarizes the critical actions for compliant disposal.

DoDo Not
Treat all Azecan-2-one waste as hazardous. Do not pour down the drain or throw in the trash. [1][2]
Segregate waste at the point of generation. [2][4]Do not mix with incompatible waste streams. [4]
Use a sealed, properly labeled container. [1][2][4]Do not use abbreviations or formulas on the label. [1]
Store waste in a designated satellite area. [4]Do not leave waste containers open or unsealed. [4]
Contact your EHS department for disposal. [1][2]Do not exceed storage time or quantity limits. [4][13]

By adhering to this comprehensive guide, you ensure that the disposal of Azecan-2-one is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • AZOCAN-2-ONE | CAS 673-66-5. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Azocan-2-one. (n.d.). HANGZHOU TIANYE CHEMICALS CO., LTD. - LookChem. Retrieved from [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • MSDS of Azacyclotridecan-2-one. (2025, April 9). Capot Chemical. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University. Retrieved from [Link]

  • VINCE LACTAM MSDS | CAS 79200-56-9 MSDS. (2019, February 1). Loba Chemie. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Bio-Rad. Retrieved from [Link]

  • Annex 6: Good manufacturing practices for pharmaceutical products containing hazardous substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI. Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • SAFETY DATA SHEET: Acetone. (n.d.). Azer Scientific. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • azecan-2-one. (n.d.). Stenutz. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • The Disposal of Chemical Laboratory Wastes. (n.d.). P2 InfoHouse. Retrieved from [Link]

  • WASTE DISPOSAL MANUAL. (n.d.). University of Louisville, Department of Environmental Health and Safety (DEHS). Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. Retrieved from [Link]

  • 2-Octanone. (n.d.). PubChem. Retrieved from [Link]

  • 2-Octanone. (n.d.). Grokipedia. Retrieved from [Link]

  • 2-Octanone. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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